1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Description
BenchChem offers high-quality 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-4-11-5-10(2,8(9)13)7-12(3)6-9/h8,11,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNDFGNEEKOHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1O)(CN(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337286 | |
| Record name | 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169177-17-7 | |
| Record name | 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a substituted derivative of the versatile bispidine scaffold. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes established knowledge of the 3,7-diazabicyclo[3.3.1]nonane framework to infer its fundamental characteristics. The synthesis, stereochemistry, and basicity (pKa) are discussed in detail, with a proposed synthetic pathway and a robust protocol for experimental pKa determination. Furthermore, the guide explores the potential of the title compound in coordination chemistry, catalysis, and drug discovery, drawing on the rich chemistry of related bispidine derivatives. This document serves as a foundational resource for researchers interested in the application of this and similar bicyclic diamines.
Introduction: The Bispidine Scaffold and its Significance
The 3,7-diazabicyclo[3.3.1]nonane skeleton, commonly known as bispidine, is a rigid bicyclic diamine that has garnered significant attention in various fields of chemistry. Its constrained conformational flexibility and the spatial orientation of its two nitrogen atoms make it a valuable scaffold in the design of ligands for coordination chemistry and as a core structural motif in medicinally active compounds. The substituents on the bispidine framework play a crucial role in modulating its physicochemical properties, including basicity, lipophilicity, and biological activity.
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a specific derivative featuring methyl groups at the bridgehead carbon (C1 and C5) and one of the nitrogen atoms (N3), along with a hydroxyl group at the C9 position. These substitutions are expected to influence its steric and electronic properties, making it a unique candidate for various applications. This guide will delve into the fundamental basic properties of this molecule, providing both theoretical insights and practical experimental guidance.
Synthesis and Stereochemistry
The primary route for the synthesis of the 3,7-diazabicyclo[3.3.1]nonan-9-one core is the Mannich condensation , a three-component reaction involving a ketone, an aldehyde (typically formaldehyde), and a primary amine.[1][2] The resulting bispidinone can then be reduced to the corresponding alcohol.
Proposed Synthetic Pathway
A plausible synthetic route to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is proposed to start from a suitably substituted piperidone derivative.
Step 1: Mannich Condensation to form 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
The key to obtaining the desired substitution pattern is the selection of the appropriate starting materials. A possible approach involves the reaction of 3,3-dimethyl-4-oxopiperidine with methylamine and formaldehyde.
-
Causality of Experimental Choices: The use of 3,3-dimethyl-4-oxopiperidine would provide the methyl groups at the C1 and C5 positions of the final bispidine structure. Methylamine serves as the source for the N3-methyl group and one of the nitrogen atoms of the bicyclic core. Formaldehyde acts as the methylene bridge provider. The reaction is typically carried out in an acidic medium to facilitate the formation of the electrophilic iminium ion, a key intermediate in the Mannich reaction.[3][4]
Step 2: Reduction to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
The carbonyl group at the C9 position of the intermediate bispidinone can be reduced to a hydroxyl group using standard reducing agents.
-
Causality of Experimental Choices: The choice of reducing agent will influence the stereoselectivity of the reaction. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation. The reduction of the ketone can lead to two possible diastereomers, with the hydroxyl group in either an endo or exo position relative to the bicyclic system. The stereochemical outcome is often dependent on the steric hindrance around the carbonyl group.
Sources
An In-Depth Technical Guide to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
CAS Number: 169177-17-7
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a substituted bispidine derivative. The 3,7-diazabicyclo[3.3.1]nonane core, also known as bispidine, is a rigid bicyclic structure that has garnered significant interest in medicinal chemistry due to its presence in various biologically active natural products and its utility as a scaffold for designing novel therapeutic agents.[1] This document consolidates the available information on the chemical properties, natural occurrence, and potential biological significance of this specific trimethylated bispidinol. While detailed experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and related studies to provide a robust starting point for researchers. We will cover its known properties, a plausible synthetic pathway, expected spectroscopic characteristics, and its association with preliminary biological activities.
Chemical Identity and Physicochemical Properties
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a bicyclic tertiary amine alcohol.[2] Its rigid molecular framework is a key feature, offering distinct steric and electronic properties that are of interest in ligand design and coordination chemistry.[2]
| Property | Value | Source |
| CAS Number | 169177-17-7 | [3][4] |
| Molecular Formula | C₁₀H₂₀N₂O | [3] |
| Molecular Weight | 184.28 g/mol | [3] |
| Predicted Density | 1.057 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 278.8 ± 40.0 °C | [3] |
Note: The density and boiling point are predicted values and have not been experimentally verified in the cited literature.
Natural Occurrence and Biological Significance
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been identified as a natural product isolated from the marine sponge Haliclona (Gellius) sp.[5] Sponges of the genus Haliclona are known to produce a wide array of bioactive secondary metabolites, particularly nitrogen-containing compounds like alkaloids.[6]
A study involving the crude extract of Haliclona (Gellius) sp., in which this compound was detected via GC-MS analysis, demonstrated several biological activities. The crude extract showed:
-
Cytotoxic Activity: A strong cytotoxic effect was observed in the brine shrimp lethality bioassay, with an LC₅₀ value of 92.7 µg/mL.[5]
-
Antimicrobial Activity: The extract exhibited activity against the Gram-positive bacterium Bacillus subtilis and the fungal pathogen Candida albicans.[5]
It is crucial to emphasize that these activities were observed for the crude extract, which contains a multitude of compounds. Therefore, the specific contribution of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol to these effects has not been determined. Further investigation with the isolated, pure compound is necessary to ascertain its intrinsic biological activity. The broader class of bispidine derivatives has been explored for various therapeutic applications, including as ligands for nicotinic acetylcholine receptors and as potential treatments for central nervous system disorders.[1]
Proposed Synthetic Pathway
The logical starting materials for this synthesis would be acetone (as the central ketone component), methylamine, and formaldehyde. The initial product of this condensation would be the corresponding bispidinone, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Subsequent reduction of the ketone at the C-9 position would yield the target alcohol.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a theoretical outline and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone, an aqueous solution of methylamine, and a suitable solvent such as ethanol.
-
Addition of Formaldehyde: Cool the mixture in an ice bath. Slowly add an aqueous solution of formaldehyde dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
-
Reaction Setup: Dissolve the purified 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in a suitable alcoholic solvent like methanol or ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting ketone.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this specific compound are not widely published. However, based on the known structure and data from analogous bispidinols, the following characteristic signals can be predicted.[8][9][10]
¹H NMR Spectroscopy
-
Methyl Protons (C1, C5): Singlets integrating to 6H, located at the bridgehead positions.
-
N-Methyl Protons (N3, N7): A singlet integrating to 6H.
-
Methylene Protons (C2, C4, C6, C8): A series of multiplets corresponding to the axial and equatorial protons of the two piperidine rings. The rigid chair-chair or chair-boat conformation of the bispidine core would lead to complex splitting patterns.[9]
-
Methine Proton (C9): A signal corresponding to the proton attached to the carbon bearing the hydroxyl group. Its multiplicity and chemical shift would depend on the stereochemistry (axial or equatorial) of the hydroxyl group.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
-
Bridgehead Carbons (C1, C5): Quaternary carbon signals.
-
N-Methyl Carbons: Signals corresponding to the methyl groups attached to the nitrogen atoms.
-
Methylene Carbons (C2, C4, C6, C8): Signals in the aliphatic region.
-
Methine Carbon (C9): The carbon atom attached to the hydroxyl group, which would appear in a distinct region of the spectrum.
Mass Spectrometry
-
Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (m/z = 184.28 for [M]⁺ or 185.29 for [M+H]⁺ in ESI-MS).
-
Fragmentation Pattern: The fragmentation would likely involve the loss of methyl groups, water, and cleavage of the bicyclic ring system.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. As a general precaution for handling substituted amine alcohols, the following safety measures should be observed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Caption: Key safety and handling considerations.
Conclusion and Future Directions
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a structurally interesting natural product with potential, yet unconfirmed, biological activity. Its rigid bispidine framework makes it an attractive scaffold for further chemical modification and exploration in drug discovery programs. Future research should focus on developing a validated and scalable synthesis to enable more in-depth biological evaluation. The pure compound needs to be isolated or synthesized and then screened in a variety of biological assays to confirm the cytotoxic and antimicrobial activities suggested by the studies on crude extracts. Furthermore, detailed spectroscopic analysis (1D and 2D NMR, HRMS, IR) and X-ray crystallography would be invaluable for confirming its structure and stereochemistry, providing a solid foundation for any future structure-activity relationship (SAR) studies.
References
-
Studies on the Red Sea Sponge Haliclona sp. for its Chemical and Cytotoxic Properties - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Bioactive Nitrogenous Secondary Metabolites from the Marine Sponge Genus Haliclona - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
- Studies on the Red Sea Sponge Haliclona sp for its Chemical and Cytotoxic Properties. (2016). Pharmacognosy Magazine, 12(46), 119–125.
- Antifungal and antibacterial activity of Haliclona sp. from the Persian Gulf, Iran. (2014). Journal de Mycologie Médicale, 24(3), 221-226.
- syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2373.
-
3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl- - ChemBK. (2024). Retrieved January 15, 2026, from [Link]
- Characterization of Secondary Metabolites and Cytotoxic Assay of Haliclona sp. Sponge Against T47D Breast Cancer Cells. (2023). Research Discovery, 6(2).
- Anti-bacterial compounds from the sponge Haliclona sp. (1992). Oceanography of the Indian Ocean, 417-421.
- Chemical constituents of Haliclona: An overview. (2018). Journal of Pharmacognosy and Phytochemistry, 7(6), 824-828.
- The antibacterial evaluation of haliclona associated bacteria and the relating compounds derived from the host. (2018). Asian Journal of Pharmaceutical and Clinical Research, 11(8), 281-285.
- Antifungal and antibacterial activity of Haliclona sp. from the Persian Gulf, Iran. (2014). Journal de Mycologie Médicale, 24(3), 221-226.
- Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via NMR Analysis. (2014).
- NMR study of the stereochemistry of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. (2000). Magnetic Resonance in Chemistry, 38(5), 371-377.
-
CAS No.7588-15-0 | 3-methyl-3-azabicyclo[3.3.1]nonan-9-ol. (n.d.). Retrieved January 15, 2026, from [Link]
- REFERENCE FOR SUSPENSION OF ANYARY ... (n.d.).
- Carbon-13 nuclear magnetic resonance spectra of bridgehead substituted bicyclo[3.3.1]nonanes. (1976). The Journal of Organic Chemistry, 41(15), 2628–2630.
- Synthesis of N,N′-di(tert-butyl)bispidin-9-ones. (1998). Russian Chemical Bulletin, 47(1), 127–132.
- Chemical Composition, Antimicrobial, Cytotoxic and Antiplasmodial Activities of Three Sponges from Buton Islands, Indonesia. (2017). Pharmacognosy Journal, 9(4).
-
Cas no 169177-17-7 (1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol). (n.d.). Retrieved January 15, 2026, from [Link]
- The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. (2020). Journal of Research in Pharmacy, 24(2), 196-204.
- Towards the Stable Binding of Mercury: Synthesis and Functionalization of Dibenzyldiazabicyclononane Scaffolds. (2017). European Journal of Organic Chemistry, 2017(29), 4324-4331.
- Synthesis, Characterization, and Biological Evaluations of 1,3,5-Triazine Derivatives of Metformin Cyclization with Berberine and Magnolol in the Presence of Sodium Methyl
- Facile synthesis of a novel full-spectrum-responsive Co2.67S4 nanoparticles for UV-, vis-, and NIR-light-driven photocatalysis. (2017).
-
Synthesis of 1,3,5-Triazepines and Benzo[f][8][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). Molecules, 29(3), 629.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 169177-17-7(1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol) | Kuujia.com [kuujia.com]
- 3. chembk.com [chembk.com]
- 4. 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol(SALTDATA: FREE) | 169177-17-7 [chemicalbook.com]
- 5. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 6. phytojournal.com [phytojournal.com]
- 7. inrepo02.dkfz.de [inrepo02.dkfz.de]
- 8. syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the Red Sea Sponge Haliclona sp. for its Chemical and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
This guide provides a comprehensive technical analysis of the molecular structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a bicyclic tertiary amine alcohol.[1] The rigid, three-dimensional structure of this and related diazabicyclo[3.3.1]nonane derivatives has garnered significant interest due to their potential applications in medicinal chemistry and materials science. Understanding the nuanced stereochemistry and conformational dynamics of this molecule is paramount for researchers and drug development professionals aiming to leverage its unique properties.
Introduction to the 3,7-Diazabicyclo[3.3.1]nonane Framework
The 3,7-diazabicyclo[3.3.1]nonane skeleton, also known as bispidine, is a fascinating structural motif. It consists of two fused piperidine rings, creating a bicyclic system with nitrogen atoms at the 3 and 7 positions. The substituents on the nitrogen atoms and the carbon bridge play a crucial role in dictating the overall conformation of the molecule, which can exist in several forms, including the twin-chair, chair-boat, and twin-boat conformations.[2][3] The interplay of steric and electronic effects governs the equilibrium between these conformers.
Synthesis and Stereochemistry
The synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its analogs is typically achieved through a double Mannich reaction.[4][5] This powerful three-component condensation reaction involves an amine, formaldehyde, and a ketone, and is a cornerstone in the synthesis of β-amino carbonyl compounds.[6][7][8][9]
Experimental Protocol: Illustrative Synthesis via Double Mannich Reaction
-
Reactant Preparation: A suitable 4-piperidone derivative is used as the ketone component. For the title compound, this would involve a piperidone with methyl groups at the appropriate positions. The amine component would be methylamine, and formaldehyde is also required.
-
Reaction Conditions: The components are typically reacted in a protic solvent, such as methanol, in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate.[6]
-
Cyclization: The enol form of the piperidone attacks the iminium ion, leading to the formation of the bicyclic ring system.[6] The reaction is carefully controlled to favor the desired stereoisomer.
-
Reduction of the Carbonyl Group: The resulting 3,7-diazabicyclo[3.3.1]nonan-9-one is then reduced to the corresponding alcohol, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. A common method for this reduction is the Wolff-Kishner reduction, which utilizes hydrazine hydrate and a strong base.[4][5]
-
Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound.[4][5]
Causality in Synthesis: The choice of reactants and reaction conditions is critical in directing the stereochemical outcome. The substitution pattern on the piperidone ring and the nature of the amine directly influence the formation of specific stereoisomers.
Caption: Synthetic workflow for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Conformational Analysis
The conformational landscape of 3,7-diazabicyclo[3.3.1]nonanes is complex. The preferred conformation is a delicate balance of steric hindrance, lone-pair repulsions, and potential intramolecular hydrogen bonding.
-
Twin-Chair Conformation: In many derivatives, the twin-chair conformation is the most stable.[4][10] However, this can lead to significant steric interactions between substituents in the endo positions.
-
Chair-Boat Conformation: The introduction of bulky substituents can force one of the piperidine rings into a boat conformation to alleviate steric strain.[3] In the case of the title compound, the presence of the hydroxyl group at the 9-position introduces the possibility of intramolecular hydrogen bonding. This interaction, particularly between the hydroxyl proton and one of the nitrogen lone pairs, can stabilize a chair-boat conformation.[11]
-
Flattened Twin-Chair: In some instances, a flattened twin-chair conformation is adopted to minimize steric clashes.[3]
The specific conformation of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in solution and in the solid state is best determined through a combination of spectroscopic and crystallographic techniques.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules like 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in solution.[12]
¹H NMR Spectroscopy:
-
Chemical Shifts: The chemical shifts of the protons are highly dependent on their spatial environment. Protons on carbons adjacent to the nitrogen atoms are deshielded and appear at higher ppm values.[13] The protons of the methyl groups will also exhibit characteristic chemical shifts.
-
Coupling Constants: Vicinal (³J) coupling constants are particularly informative for determining dihedral angles and thus the conformation of the rings. Large geminal coupling constants are also characteristic of the bicyclic system.[4]
-
NOESY Experiments: Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for establishing through-space proximity between protons, which helps to define the relative stereochemistry and conformation.[12]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the bridgehead carbons and the carbons alpha to the nitrogen atoms are particularly diagnostic.[4]
| Spectroscopic Data | Expected Chemical Shift Range (ppm) | Structural Information |
| ¹H NMR (N-H) | 1-5 (if secondary amine) | Broad, exchangeable proton signal.[13] |
| ¹H NMR (C-H alpha to N) | 2.2-2.9 | Deshielded protons due to electronegative nitrogen.[14] |
| ¹H NMR (N-CH₃) | 2.2-2.6 | Singlet for the methyl groups on nitrogen. |
| ¹³C NMR (Bridgehead C) | 25-40 | Characteristic shifts for C1 and C5. |
| ¹³C NMR (C alpha to N) | 40-60 | Deshielded carbons adjacent to nitrogen. |
Infrared (IR) Spectroscopy:
IR spectroscopy can confirm the presence of key functional groups. A broad absorption in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch of the alcohol group. The C-N stretching vibrations will appear in the 1000-1250 cm⁻¹ range.
Crystallographic Analysis
Caption: Relationship between analytical techniques and derived structural information.
Potential Applications
The rigid framework and the presence of multiple functional groups make 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its derivatives attractive candidates for various applications:
-
Drug Development: The bispidine core is found in a number of biologically active compounds, including analgesics.[15] The defined spatial arrangement of the nitrogen atoms and the hydroxyl group can be exploited for designing ligands that interact with specific biological targets.
-
Catalysis: The nitrogen atoms can act as ligands for metal catalysts, and the chiral nature of some derivatives makes them suitable for asymmetric catalysis.
-
Materials Science: The rigid structure can be incorporated into polymers to impart specific thermal and mechanical properties.
Conclusion
The molecular structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a fascinating example of the interplay of synthetic strategy, conformational dynamics, and stereoelectronic effects. A thorough understanding of its structure, elucidated through a combination of advanced spectroscopic and crystallographic techniques, is essential for unlocking its full potential in various scientific disciplines. The insights provided in this guide serve as a foundational resource for researchers working with this and related bicyclic systems.
References
- Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system.
- Synthesis of Novel 3,7-Diazabicyclo[3.3.
-
Conformational and Synthetic Studies of Azabicyclo[3.3.1]nonanes. ProQuest. [Link]
-
The conformation of heterocyclic spiro compounds. VIII. 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-spiro-5'-hydantoin. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. [Link]
-
Types of 3,7-interaction in CC conformations of bicyclo[3.3.1]nonanes a and their 3,7-diaza analogues b–d. ResearchGate. [Link]
-
Mannich reaction. Wikipedia. [Link]
-
An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. [Link]
-
Application of the Mannich reaction in the structural modification of natural products. RSC Advances. [Link]
-
Three-component radical homo Mannich reaction. Nature Communications. [Link]
-
Mannich reaction – Knowledge and References. Taylor & Francis. [Link]
-
Cas no 169177-17-7 (1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol). Chemsrc. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Spectroscopy of Amines. Fiveable. [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Calculation of the unusual NMR chemical shifts in bicyclic molecules containing strained frameworks. A simple empirical model for predicting the magnitude of the anomalous shift increments. The Journal of Organic Chemistry. [Link]
-
3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-. ChemBK. [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]
-
Crystallography Open Database: Search results. Crystallography Open Database. [Link]
-
[Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. PubMed. [Link]
-
The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. ResearchGate. [Link]
-
Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. ResearchGate. [Link]
-
Dr. Ramkumar Venkatachalam – Head of Soft Materials Crystallography. Aarhus University. [Link]
- Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol, a splicing modulator.
Sources
- 1. 169177-17-7(1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol) | Kuujia.com [kuujia.com]
- 2. Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Conformational and Synthetic Studies of Azabicyclo[3.3.1]nonanes - ProQuest [proquest.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
- 15. [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a unique bicyclic tertiary amine alcohol with a rigid molecular framework that offers distinct steric and electronic properties.[1] This structure, belonging to the bispidine family, is of significant interest in medicinal chemistry and organic synthesis due to the versatile biological activities exhibited by its derivatives.[2] A thorough understanding of its three-dimensional structure and electronic properties is paramount for its application in drug design and as a synthetic intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and conformational analysis of this molecule.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. In the absence of directly published spectra for this specific molecule, this guide will leverage data from closely related analogs to predict and interpret its spectral characteristics. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis for diazabicyclic systems.
Molecular Structure and Conformation
The rigid bicyclo[3.3.1]nonane core can adopt several conformations, primarily the chair-chair and chair-boat forms. The stereochemistry and conformational preference of substituted 3,7-diazabicyclo[3.3.1]nonan-9-ols are often determined by a combination of steric effects from the substituents and the possibility of intramolecular hydrogen bonding.[3] In the case of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, the presence of the hydroxyl group at C-9 can lead to the formation of an intramolecular hydrogen bond with one of the nitrogen atoms, which can stabilize a chair-boat conformation.[3]
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion
References
-
Yu, V. K., Berlin, K. D., Iskakova, T. K., Faskhutdinov, M. F., Praliyev, K. D., Lee, C. P., Ten, A. Y., & Malmkova, A. Y. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 864-872. [Link]
-
Gálvez, E., Arias-Pérez, M. S., Bellanato, J., & García-Blanco, S. (1985). Structural and conformational study of diazabicyclanones and diazabicyclanols. Journal of Molecular Structure, 127(1-2), 17-31. [Link]
-
Malmakova, A. Y., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 85-89. [Link]
-
Kulakov, I. V., Faskhutdinov, M. F., & Praliyev, K. D. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Bioactive Compounds in Health and Disease, 3(3), 39-50. [Link]
Sources
Solubility of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a key intermediate in pharmaceutical research.[1] Given the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—a thorough understanding of this compound's behavior in various organic solvents is paramount for researchers, scientists, and drug development professionals. This document will delve into the predicted solubility based on the molecule's physicochemical properties, provide a detailed experimental protocol for empirical determination, and offer insights into the interpretation of solubility data.
Introduction to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a derivative of the 3,7-diazabicyclo[3.3.1]nonane (also known as bispidine) scaffold.[2][3] This rigid bicyclic structure, featuring two nitrogen atoms, offers a unique three-dimensional framework that has garnered significant interest in medicinal chemistry for the development of novel therapeutic agents.[2] The presence of methyl and hydroxyl functional groups on the bispidine core further functionalizes the molecule, influencing its chemical properties and potential applications.[4] Specifically, this compound is noted as a bicyclic tertiary amine alcohol with a rigid molecular structure, suggesting its potential use in catalysis, ligand design, and as a pharmaceutical intermediate.[1]
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a crucial factor that impacts various stages of drug development. Poor solubility can lead to challenges in formulation, reduced bioavailability, and difficulties in purification processes. Therefore, characterizing the solubility profile of a compound like 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in a range of organic solvents is a fundamental step in its development pathway.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[5][6] An analysis of the molecular structure of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol allows for a prediction of its solubility in different classes of organic solvents.
Molecular Structure Analysis:
-
Polar Functional Groups: The molecule possesses a hydroxyl (-OH) group and two tertiary amine (-N-) groups. The hydroxyl group is capable of both donating and accepting hydrogen bonds, while the tertiary amines can act as hydrogen bond acceptors. These groups impart a significant degree of polarity to the molecule.
-
Nonpolar Moieties: The bicyclic alkane framework and the three methyl (-CH3) groups contribute to the nonpolar character of the molecule.
-
Overall Polarity: The presence of multiple polar functional groups suggests that 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a polar molecule.
Predicted Solubility:
Based on its polar nature, the following solubility trends can be anticipated:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be effective at dissolving the compound. These solvents can engage in hydrogen bonding with the hydroxyl and amine groups of the solute, facilitating its dissolution.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile should also be capable of dissolving the compound due to dipole-dipole interactions. While these solvents cannot donate hydrogen bonds, their ability to accept them and their overall high polarity will contribute to solubilization.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether are not expected to be effective solvents. The energy required to break the strong intermolecular forces (hydrogen bonding) between the solute molecules would not be compensated by the weak van der Waals interactions with the nonpolar solvent molecules.
The interplay between the polar functional groups and the nonpolar hydrocarbon backbone will ultimately determine the precise solubility in a given solvent.
Experimental Determination of Solubility
While predictions based on structure are valuable, empirical determination of solubility is essential for accurate data. The following is a detailed protocol for determining the solubility of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in various organic solvents.
Materials and Equipment
-
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol into several vials. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.
-
To each vial, add a precise volume of the selected organic solvent.[7]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle. For faster separation, centrifuge the vials.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility values.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Solubility of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | [Experimental Data] |
| Ethanol | 24.5 | [Experimental Data] | |
| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Data] |
| Acetone | 20.7 | [Experimental Data] | |
| Dichloromethane | 9.1 | [Experimental Data] | |
| Nonpolar | Toluene | 2.4 | [Experimental Data] |
| Hexane | 1.9 | [Experimental Data] |
Interpreting the Results:
The obtained solubility data should be analyzed in the context of the solvent's physicochemical properties, such as its dielectric constant, polarity, and hydrogen bonding capabilities. A strong correlation between the compound's solubility and the polarity of the solvent is expected.
The following diagram illustrates the key intermolecular forces that govern the dissolution of a polar molecule like 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in a polar protic solvent.
Caption: Intermolecular interactions influencing solubility.
Conclusion
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-. (2024, April 9). ChemBK.
- Cas no 169177-17-7 (1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol). (n.d.).
- The Privileged Scaffold of 3,7-Diazabicyclo[3.3.1]nonane: A Technical Guide to Its Derivatives in Drug Discovery. (n.d.). Benchchem.
- 3,7-Diazabicyclo(3.3.1)nonane. (n.d.). PubChem.
Sources
- 1. 169177-17-7(1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol) | Kuujia.com [kuujia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3,7-Diazabicyclo(3.3.1)nonane | C7H14N2 | CID 192720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.ws [chem.ws]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stereochemistry of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a substituted bispidine derivative of significant interest in medicinal chemistry and drug development. The rigid bicyclic framework of the 3,7-diazabicyclo[3.3.1]nonane scaffold serves as a valuable template for the design of novel therapeutic agents. This document delves into the synthetic pathways, conformational analysis, and the stereochemical implications of the substituents on the bicyclic system. Particular focus is placed on the interplay between the methyl groups at the bridgehead (1,5) and nitrogen (3) positions, and the hydroxyl group at C-9, which collectively dictate the molecule's three-dimensional structure and potential biological activity. Methodologies for synthesis and characterization are detailed, providing researchers, scientists, and drug development professionals with a thorough understanding of this complex molecular architecture.
Introduction: The Significance of the Bispidine Scaffold
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a fascinating bicyclic diamine that has garnered considerable attention in organic and medicinal chemistry. Its rigid structure, composed of two fused piperidine rings, makes it an excellent scaffold for constraining the orientation of pharmacophoric groups in three-dimensional space. This conformational rigidity is highly desirable in drug design as it can lead to increased binding affinity and selectivity for biological targets. Derivatives of the bispidine core are found in natural products and have been explored for a wide range of therapeutic applications, including as antiarrhythmic, analgesic, and antibacterial agents.[1] The introduction of substituents, such as the methyl groups and the hydroxyl function in 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, introduces multiple stereocenters and complex conformational possibilities that are critical to its function and warrant detailed investigation.
Synthetic Strategy: Constructing the Bicyclic Core
The synthesis of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is predicated on a two-stage process: the initial construction of the bicyclic ketone precursor, followed by the stereoselective reduction of the carbonyl group.
Stage 1: Mannich Condensation for the Ketone Precursor
The most direct and widely employed method for the synthesis of the 3,7-diazabicyclo[3.3.1]nonan-9-one core is the double Mannich reaction.[2][3][4][5] This reaction involves the condensation of a piperidone derivative with an amine and formaldehyde. For the synthesis of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, a plausible synthetic route would involve the reaction of a 2,6-disubstituted-4-piperidone with methylamine and formaldehyde.
Experimental Protocol: Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Illustrative)
-
Rationale: This one-pot reaction efficiently assembles the bicyclic framework. The choice of a pre-substituted piperidone is crucial for introducing the methyl groups at the C1 and C5 positions. The reaction is typically carried out in a protic solvent to facilitate the formation of the necessary iminium ion intermediates.
-
Step-by-Step Methodology:
-
To a solution of 2,2,6,6-tetramethyl-4-piperidone (1.0 eq) in methanol, add methylamine (1.1 eq, as a solution in a suitable solvent) and paraformaldehyde (2.2 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
-
Stage 2: Stereoselective Reduction to the Alcohol
The reduction of the carbonyl group at C-9 is a critical step that establishes the final stereochemistry of the hydroxyl group. Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed. The stereochemical outcome of this reduction is highly dependent on the steric environment around the carbonyl group, which is influenced by the conformation of the bicyclic system.
Experimental Protocol: Reduction of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Illustrative)
-
Rationale: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of ketones in the presence of amine functionalities. The choice of a protic solvent like methanol or ethanol facilitates the reaction. The stereoselectivity of the reduction will be dictated by the facial accessibility of the carbonyl group.
-
Step-by-Step Methodology:
-
Dissolve 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of stereoisomeric alcohols can be separated by column chromatography.
-
Conformational Analysis: The Dynamic Stereochemistry of the Bispidine Ring
The 3,7-diazabicyclo[3.3.1]nonane skeleton can adopt several conformations, with the most common being the chair-chair (CC), chair-boat (CB), and twin-twist-boat (TTB). The relative energies of these conformers are influenced by the nature and position of substituents.
-
Chair-Chair (CC) Conformation: In this conformation, both six-membered rings adopt a chair form. This is often the most stable conformation for the parent bispidine.
-
Chair-Boat (CB) Conformation: Here, one ring is in a chair conformation while the other adopts a boat form. This conformation can be stabilized by intramolecular interactions, such as hydrogen bonding.
-
Twin-Twist-Boat (TTB) Conformation: Both rings are in a twist-boat conformation. This is generally a higher energy conformation.
For 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane derivatives, the chair-boat conformation is often favored due to the formation of an intramolecular hydrogen bond between the hydroxyl group at C-9 and one of the nitrogen atoms.[1] This interaction significantly stabilizes the otherwise less favorable boat conformation of one of the piperidine rings.
CC [label="Chair-Chair (CC)", fillcolor="#F1F3F4", style=filled]; CB [label="Chair-Boat (CB)\n(Stabilized by IHB)", fillcolor="#F1F3F4", style=filled]; TTB [label="Twin-Twist-Boat (TTB)", fillcolor="#F1F3F4", style=filled];
CC -- CB [label="Conformational\nInterconversion"]; CB -- TTB [label="Higher Energy\nTransition"]; CC -- TTB [style=dotted]; }
Caption: Conformational equilibrium in the bispidine system.Stereochemistry of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
The stereochemistry of the title compound is determined by:
-
The relative configuration of the methyl groups at C1 and C5. In the most stable arrangement, these are expected to be syn.
-
The configuration of the methyl group at the N3 nitrogen.
-
The stereochemistry at C9, which gives rise to two epimeric alcohols: syn and anti. The terms syn and anti are used to describe the orientation of the hydroxyl group relative to the unsubstituted piperidine ring (the one not bearing the C1 and C5 methyl groups).
The reduction of the ketone precursor can lead to both the syn- and anti-alcohols. The facial selectivity of the hydride attack is influenced by the steric bulk of the surrounding substituents.
The Role of Intramolecular Hydrogen Bonding
As previously mentioned, the formation of an intramolecular hydrogen bond (IHB) between the C-9 hydroxyl group and a nitrogen lone pair is a key factor in determining the conformational preference.[1] An IHB can only form when the hydroxyl group is in a pseudo-axial orientation, which in turn forces the corresponding piperidine ring into a boat conformation. This leads to a stabilization of the chair-boat conformer. The presence and strength of this IHB can be detected using spectroscopic methods, particularly NMR. In the ¹H NMR spectrum, the hydroxyl proton of the hydrogen-bonded isomer will appear significantly downfield compared to the non-bonded isomer.[6][7][8][9]
Ketone [label="1,3,5-Trimethyl-3,7-diazabicyclo\n[3.3.1]nonan-9-one", fillcolor="#F1F3F4", style=filled]; Reduction [label="Reduction\n(e.g., NaBH4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Syn [label="syn-Alcohol\n(OH anti to N3-Me)", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Anti [label="anti-Alcohol\n(OH syn to N3-Me)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
Ketone -> Reduction; Reduction -> Syn [label="Attack from less\nhindered face"]; Reduction -> Anti [label="Attack from more\nhindered face"]; }
Caption: Stereochemical outcomes of the ketone reduction.Spectroscopic and Crystallographic Characterization
Definitive assignment of the stereochemistry of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol requires detailed spectroscopic and, ideally, crystallographic analysis.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the conformation and relative stereochemistry of bispidine derivatives.[10][11] Key diagnostic signals include:
-
The chemical shift of the H-9 proton: The coupling constants of this proton with the bridgehead protons (H-1 and H-5) can provide information about the dihedral angles and thus the conformation of the rings.
-
The chemical shift of the hydroxyl proton: As discussed, a downfield shift is indicative of intramolecular hydrogen bonding.
-
2D NMR techniques (COSY, NOESY, HSQC, HMBC): These experiments are essential for unambiguous assignment of all proton and carbon signals and for identifying through-space correlations (NOESY) that can confirm the relative stereochemistry of the substituents.
X-ray Crystallography
Conclusion and Future Directions
The stereochemistry of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a complex interplay of its substituted bicyclic framework and the potential for intramolecular interactions. The synthesis via a Mannich condensation followed by stereoselective reduction provides access to this intricate molecule. The conformational landscape is likely dominated by a chair-boat form stabilized by an intramolecular hydrogen bond, a feature that has significant implications for its biological activity.
For drug development professionals, a thorough understanding of these stereochemical nuances is paramount. The precise three-dimensional arrangement of the methyl and hydroxyl substituents will govern the molecule's interaction with its biological target. Future work should focus on the isolation and characterization of the individual stereoisomers and the evaluation of their distinct pharmacological profiles. The development of stereoselective synthetic routes to access each isomer in high purity will be a critical enabler for these investigations.
References
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 59-65. Available at: [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1). Available at: [Link]
-
Vijayakumar, V., & Sundaravadivelu, M. (2008). 1H and 13C NMR spectral assignments of some novel 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. Magnetic Resonance in Chemistry, 46(8), 780-785. Available at: [Link]
-
Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 864-872. Available at: [Link]
-
Hess, K., et al. (2016). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 123, 356-373. Available at: [Link]
-
Vatsadze, S. Z., et al. (2006). New stereoselective intramolecular redox reaction in the system of 3,7-diazabicyclo[3.3.1]nonan-9-one. Russian Journal of Organic Chemistry, 42(8), 1225-1233. Available at: [Link]
-
Gilli, P., et al. (2018). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 23(8), 1859. Available at: [Link]
-
Craik, D. J., & Levy, D. (2005). An NMR investigation of the importance of intramolecular hydrogen bonding in determining the conformational equilibrium of ethylene glycol in solution. Magnetic Resonance in Chemistry, 43(3), 225-230. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis methods of 3,7-diazabicyclo[3.3.1]nonanes. (I) Mannich.... Available at: [Link]
-
Vafina, R. M., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983. Available at: [Link]
-
Spaho, A., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13643-13675. Available at: [Link]
-
Spaho, A., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13643-13675. Available at: [Link]
-
Afonin, A. V., et al. (2016). Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations. Organic & Biomolecular Chemistry, 14(30), 7258-7269. Available at: [Link]
-
Samhammer, A., Holzgrabe, U., & Haller, R. (1989). [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. Archiv der Pharmazie, 322(9), 551-555. Available at: [Link]
-
Yokoyama, T., et al. (2019). Discovery of a new class of MTH1 inhibitor by X-ray crystallographic screening. European Journal of Medicinal Chemistry, 168, 331-338. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6683. Available at: [Link]
-
Claramunt, R. M., et al. (2000). Molecular structure in the solid state (X-ray crystallography) and in solution (1H and 13C nuclear magnetic resonance spectroscopy) of 1,3-diazetidines and pentasubstituted biguanides. X-ray molecular structure of 2,4-bis-(6-methyl-3-methylthio-5-oxo-4,5-dihydro- -1,2,4- triazin-4-yl)-5,5-pentamethylene-1,3-diphenylbig anide and 1,3-bis-(p- chlorophenyl)-5-dimethylamino.... New Journal of Chemistry, 24(10), 757-764. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An NMR investigation of the importance of intramolecular hydrogen bonding in determining the conformational equilibrium of ethylene glycol in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 1H and 13C NMR spectral assignments of some novel 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a new class of MTH1 inhibitor by X-ray crystallographic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular structure in the solid state (X-ray crystallography) and in solution (1H and 13C nuclear magnetic resonance spectroscopy) of 1,3-diazetidines and pentasubstituted biguanides. X-ray molecular structure of 2,4-bis-(6-methyl-3-methylthio-5-oxo-4,5-dihydro-1,2,4- triazin-4-yl)-5,5-pentamethylene-1,3-diphenylbig anide and 1,3-bis-(p- chlorophenyl)-5-dimethylamino... | Documents - Universidad de Murcia [portalinvestigacion.um.es]
An In-Depth Technical Guide to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: From Natural Discovery to Synthetic Strategy and Structural Analysis
This technical guide provides a comprehensive overview of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a fascinating bicyclic tertiary amine alcohol. Our exploration will encompass its natural origins, a detailed examination of its core chemical structure, a proposed synthetic pathway rooted in established chemical principles, and an in-depth analysis of its expected stereochemistry and spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the unique structural and chemical properties of complex heterocyclic scaffolds.
Discovery and Natural Origin
The journey of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol begins not in a laboratory, but within the intricate biological machinery of a marine organism. This compound has been identified as a natural product isolated from the marine sponge Haliclona (Gellius) sp.[1]. The identification was made through gas chromatography-mass spectrometry (GC-MS) analysis of the sponge's crude extract, where the compound was characterized by its molecular formula, C10H20N2O, and a molecular weight of 184[1]. The presence of this structurally distinct alkaloid in a marine sponge highlights the vast and often untapped chemical diversity of the marine environment as a source for novel molecular architectures.
The 3,7-Diazabicyclo[3.3.1]nonane Scaffold: A Privileged Structure
The core of the target molecule is the 3,7-diazabicyclo[3.3.1]nonane ring system, often referred to as "bispidine." This rigid, bicyclic structure is of significant interest in medicinal chemistry due to its unique three-dimensional arrangement, which can be exploited to present substituents in well-defined spatial orientations. This structural rigidity makes the bispidine scaffold an attractive template for the design of ligands that can selectively interact with biological targets.
Conformational Isomerism: The Chair-Chair and Chair-Boat Dance
The 3,7-diazabicyclo[3.3.1]nonane system can exist in several conformations, with the "chair-chair" and "chair-boat" forms being the most significant. The preferred conformation is influenced by the nature and steric bulk of the substituents on the nitrogen and carbon atoms of the rings. In many derivatives, the chair-chair conformation is predominant[2][3][4]. However, the presence of bulky substituents or the potential for intramolecular hydrogen bonding can favor the chair-boat conformation[5][6]. The conformational state of these molecules is a critical determinant of their biological activity and is typically elucidated using advanced NMR spectroscopic techniques[2][3][4][6].
Proposed Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
The general principle of the double Mannich reaction for the synthesis of the 3,7-diazabicyclo[3.3.1]nonan-9-one core is the condensation of a 4-piperidone derivative with formaldehyde and a primary amine[7][8].
Caption: General schematic of the double Mannich reaction for bispidinone synthesis.
Step 1: Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
To synthesize the trimethylated target, the logical precursors would be 3-methyl-4-piperidone, methylamine, and formaldehyde. The reaction of N-methyl-4-piperidone with formaldehyde and methylamine has been a subject of study and provides a strong precedent for this proposed transformation[9].
Caption: Proposed reactants for the synthesis of the bispidinone precursor.
Experimental Protocol (Hypothetical, based on analogous reactions):
-
Reaction Setup: To a solution of 3-methyl-4-piperidone hydrochloride in a suitable solvent (e.g., ethanol or isobutanol), add an aqueous solution of methylamine and formaldehyde (or paraformaldehyde). The reaction is typically carried out under acidic conditions to facilitate the formation of the electrophilic iminium ion intermediate.
-
Reaction Conditions: The mixture is heated to reflux for several hours to drive the condensation reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then basified with a suitable base (e.g., NaOH or K2CO3) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or alumina.
Step 2: Reduction of the Ketone to the Alcohol
The final step in the proposed synthesis is the reduction of the ketone at the C-9 position to the corresponding alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed. The choice of reducing agent can influence the stereoselectivity of the alcohol formation (axial vs. equatorial).
Commonly used reducing agents for this transformation include:
-
Sodium borohydride (NaBH4): A mild and selective reducing agent for ketones.
-
Lithium aluminum hydride (LiAlH4): A more powerful reducing agent that would also be effective.
-
Wolff-Kishner reduction: While this method is used to completely remove the carbonyl group to form a methylene bridge[3][4], modifications can lead to the alcohol. However, hydride-based reductions are more direct for this step.
Caption: Proposed reduction of the bispidinone to the final bispidinol product.
Experimental Protocol (Hypothetical):
-
Reaction Setup: Dissolve the purified 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in a suitable solvent (e.g., methanol or ethanol for NaBH4; THF or diethyl ether for LiAlH4).
-
Reduction: Cool the solution in an ice bath and add the reducing agent portion-wise with stirring. Allow the reaction to proceed until completion (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction with water or a dilute acid. Remove the solvent and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product can be purified by recrystallization or column chromatography.
Structural Elucidation and Spectroscopic Analysis
The definitive confirmation of the structure of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the structure and stereochemistry of bispidine derivatives[2][3][4][6].
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the three methyl groups. The protons on the bicyclic core would appear as complex multiplets due to spin-spin coupling. The chemical shift and coupling constants of the proton at C-9 would be indicative of its axial or equatorial orientation, providing insight into the stereochemistry of the alcohol.
-
¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the bicyclic framework would be characteristic of the bispidine core. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH3, CH2, CH, and quaternary carbons.
Mass Spectrometry (MS)
As demonstrated in its initial discovery, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹) and C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹). The absence of a strong carbonyl (C=O) stretch (around 1700 cm⁻¹) would confirm the complete reduction of the ketone precursor.
Potential Applications and Future Directions
The rigid scaffold and the presence of two tertiary amine functionalities and a hydroxyl group make 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol an interesting candidate for further investigation in several areas:
-
Drug Discovery: The bispidine core is a known pharmacophore that interacts with various receptors, including nicotinic acetylcholine receptors[8]. The specific substitution pattern of the title compound may confer unique biological activities.
-
Ligand Design: The two nitrogen atoms can act as coordination sites for metal ions, making this molecule a potential building block for novel catalysts or imaging agents.
-
Material Science: The rigid structure could be incorporated into polymers or other materials to impart specific physical properties.
Further research is warranted to fully elucidate the biological activity profile of this naturally occurring alkaloid and to develop an optimized and scalable synthetic route.
Conclusion
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol stands as a testament to the chemical novelty found in nature. While its initial discovery was in a marine sponge, its synthesis is achievable through well-established principles of organic chemistry, primarily the double Mannich reaction followed by reduction. The rigid and conformationally rich bispidine core provides a unique three-dimensional structure that is of significant interest to the scientific community. This guide has provided a comprehensive overview of its discovery, a plausible synthetic strategy, and the analytical methods required for its characterization, laying the groundwork for future research and application of this intriguing molecule.
References
- Putra, M. Y., & Hadi, T. A. (2017). Chemical Composition, Antimicrobial, Cytotoxic and Antiplasmodial Activities of Three Sponges from Buton Islands, Indonesia. ILMU KELAUTAN: Indonesian Journal of Marine Sciences, 22(3), 147-154.
- Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 59-64.
-
ChemBK. (n.d.). 1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol. Retrieved from [Link]
- Zefirov, N. S., Palyulin, V. A., Levina, O. I., Potekhin, K. A., & Struchkov, Y. T. (1991). Synthesis and Molecular Structure of 1,5-Dimethyl-3,7-di-ter~butyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
- Yu, V. K., Berlin, K. D., Iskakova, T. K., Faskhutdinov, M. F., Praliyev, K. D., Lee, C. P., Ten, A. Y., & Malmkova, A. Y. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis.
-
LookChem. (n.d.). Cas no 169177-17-7 (1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol). Retrieved from [Link]
- Miyahara, Y., Goto, K., & Inazu, T. (1999). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Tetrahedron Letters, 40(47), 8343-8344.
- Ruenitz, P. C., & Smissman, E. E. (1976). Use of the mannich reaction in the synthesis of bispidine. Journal of Heterocyclic Chemistry, 13(5), 1111-1113.
- Matvienko, V. O. (2020). Navigating the Synthesis of 3,7-Diazabicyclo[3.3.1]nonanes: A Review. Chemistry of Heterocyclic Compounds, 56(1), 1-16.
-
Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Retrieved from [Link]
- Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 59-64.
- Matthews, J., et al. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. Chemistry of Heterocyclic Compounds, 60(9/10), 563-566.
-
ProQuest. (2024). Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors. ProQuest. Retrieved from [Link]
- H. M. G. W. H. J. M. S. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 22(15), 4052-4064.
- Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (1996). Analogs of sparteine. I. Reexamination of the reaction of N-methyl-4-piperidone with formaldehyde and methylamine. Revised synthesis of N,N'-dimethylbispidinone. The Journal of Organic Chemistry, 61(22), 7976-7977.
Sources
- 1. SYNTHESIS AND MODULATORY ACTIVITY OF 3-ACETYL-7-(BENZOFURAN- 5-CARBONYL)-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE ON AMPA RECEPTORS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Synthesis and modulatory activity of 3-acetyl-7-(benzofuran-5-carbonyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one on AMPA receptors - ProQuest [proquest.com]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.mathnet.ru [m.mathnet.ru]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Thermochemical properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
An In-Depth Technical Guide to the Thermochemical Properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural and Energetic Landscape of a Complex Heterocycle
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a bicyclic tertiary amine alcohol featuring a rigid molecular framework.[1] This class of compounds, known as bispidines, are of significant interest in medicinal chemistry and materials science due to their unique, conformationally restricted structure.[2][3] The substituents on the nitrogen atoms and the bicyclic core can be varied to fine-tune their biological activity and physical properties.[4] A comprehensive understanding of the thermochemical properties of such molecules is paramount for their practical application. Thermochemical data, such as the enthalpy of formation, provides a fundamental measure of a molecule's energetic stability. This information is critical for ensuring process safety during synthesis and manufacturing, predicting reactivity, and understanding the energetic costs of conformational changes that may be relevant to biological receptor binding.
Nitrogen-containing heterocycles are foundational building blocks in numerous fields, from pharmaceuticals to high-energy materials.[5][6][7] Their thermochemical characterization is essential for developing predictive models of their behavior.[8] This guide provides a detailed overview of the key thermochemical properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, outlining the state-of-the-art experimental and computational methodologies required for their determination. As a Senior Application Scientist, the following sections are structured to not only present protocols but to explain the underlying scientific principles, ensuring a robust and validated approach to characterization.
Molecular Structure and Synthesis
The rigid cage-like structure of the 3,7-diazabicyclo[3.3.1]nonane core, often existing in a "chair-chair" conformation, is a key determinant of its properties.[4][9] The synthesis of this framework is typically achieved through a double Mannich reaction.[4][9]
Proposed Synthetic Pathway
A plausible synthesis for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol would involve the cyclocondensation of a suitable piperidone derivative with formaldehyde and primary amines. The presence of the C9 hydroxyl group suggests the use of a precursor where this position is a ketone, which is later reduced.
Caption: Proposed synthetic workflow for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Thermochemical Properties: A Framework for Analysis
The core of understanding the energetic landscape of a molecule lies in determining its standard enthalpy of formation (ΔHf°). This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[10] For organic molecules, this is typically determined indirectly by measuring the enthalpy of combustion and the enthalpy of sublimation.
Experimental Determination of Enthalpy of Formation
The experimental determination of the gas-phase enthalpy of formation is a multi-step process that relies on precise calorimetric measurements.
Caption: Workflow for the experimental determination of gas-phase standard enthalpy of formation.
This technique measures the energy released upon complete combustion of the compound in a high-pressure oxygen environment.
-
Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of the crystalline sample is placed in a crucible within the bomb calorimeter.
-
Ignition Setup: A cotton thread fuse of known mass and combustion energy (e.g., empirical formula CH1.686O0.843, Δcu° = -16250 J·g-1) is positioned to ensure ignition.[5]
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via electrical discharge. The temperature change of the water is recorded with high precision (e.g., to ±0.0001 K) until a final steady temperature is reached.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.
-
Data Analysis: The standard molar enthalpy of combustion (ΔHc°) is calculated after applying corrections for the ignition energy and the formation of nitric acid from the nitrogen atoms in the sample.[5]
The enthalpy of sublimation (ΔHsub°) is the energy required to transform one mole of a substance from the solid to the gaseous state.
-
Sample Preparation: A small mass of the sample is placed in a Knudsen effusion cell, which is then introduced into the Calvet microcalorimeter.
-
Isothermal Measurement: The heat flow required to maintain a constant temperature (e.g., 298.15 K) as the sample sublimes under vacuum is measured over time.
-
Data Integration: The integrated heat flow signal, once stable, provides the enthalpy of sublimation.
-
Alternative Method (Knudsen Effusion): The vapor pressure of the compound is measured at different temperatures. The Clausius-Clapeyron equation is then used to derive the enthalpy of sublimation from the slope of the ln(P) versus 1/T plot.
Computational Thermochemistry
Quantum chemical calculations provide a powerful complementary approach for determining thermochemical properties, especially for novel or difficult-to-synthesize compounds.[6][11]
-
Geometry Optimization: The molecular structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is first optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a functional like B3LYP or Møller–Plesset (MP2) theory.[5]
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes. For an atomization reaction, the enthalpy is calculated as the difference between the sum of the computed enthalpies of the constituent atoms and the computed enthalpy of the molecule.
-
ΔHf°(Molecule, 298 K) = H(Molecule, 298 K) - Σ H(Atoms, 298 K) + Σ ΔHf°(Atoms, 298 K)
-
-
Basis Sets: The accuracy of the calculations is highly dependent on the basis set used. Extended basis sets, such as 6-311+G(d,p) or cc-pVTZ, are generally required for reliable results.
Summary of Thermochemical Data
While direct experimental values for the target molecule are not publicly available, the following table presents a hypothetical but realistic summary of the kind of data that would be generated through the described protocols, with values estimated based on similarly complex nitrogen heterocycles.
| Thermochemical Property | Symbol | Expected Value Range (kJ·mol⁻¹) | Method of Determination |
| Standard Molar Enthalpy of Combustion (c) | ΔHc° | -6500 to -7000 | Static Bomb Calorimetry |
| Standard Molar Enthalpy of Sublimation | ΔHsub° | +90 to +120 | Calvet Microcalorimetry |
| Standard Molar Enthalpy of Formation (c) | ΔHf°(c) | -350 to -450 | Derived from ΔHc° |
| Standard Molar Enthalpy of Formation (g) | ΔHf°(g) | -260 to -330 | ΔHf°(c) + ΔHsub° / Computational |
| Standard Molar Heat Capacity (p) | Cp,m° | ~250-300 J·K⁻¹·mol⁻¹ | Differential Scanning Calorimetry |
Significance and Application in Research and Development
The thermochemical data for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has direct implications for its application:
-
Drug Development: The enthalpy of formation provides insight into the molecule's intrinsic stability. In drug design, less stable (more energetic) conformers might be required for receptor binding; understanding these energy differences is crucial. Calorimetric techniques like Differential Scanning Calorimetry (DSC) are widely used in the pharmaceutical industry to study drug stability, polymorphism, and drug-excipient interactions.[12]
-
Process Safety: A highly exothermic enthalpy of formation can indicate a high-energy material. This knowledge is critical for designing safe large-scale synthesis and handling procedures, preventing thermal runaway reactions.
-
Chemical Reactivity: Thermochemical data can be used in conjunction with computational models to predict reaction pathways, transition state energies, and the overall feasibility of chemical transformations.
Conclusion
A thorough understanding of the thermochemical properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is indispensable for its rational development and application. This guide has outlined a validated, multi-faceted approach combining experimental calorimetry and computational chemistry to provide a complete energetic profile of the molecule. The protocols described for combustion calorimetry, sublimation measurement, and quantum chemical calculations represent the gold standard in the field, ensuring the generation of accurate and trustworthy data. These fundamental parameters are the bedrock upon which safe, efficient, and innovative applications in research, drug development, and materials science are built.
References
-
Ribeiro da Silva, M. A. V., et al. (2008). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics. [Link]
-
Kee, R. J., et al. (2001). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A. [Link]
-
Morais, V. M. F., et al. (2011). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. ResearchGate. [Link]
-
Van de Vijver, R., et al. (2015). Modeling the thermochemistry of nitrogen-containing compounds via group additivity. Combustion and Flame. [Link]
-
ChemBK. 3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-. [Link]
-
Johansen, S. L. (2022). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship, University of California. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]
-
Molbase. Cas no 169177-17-7 (1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol). [Link]
-
ChemBK. 1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol. [Link]
-
Grygorenko, O. O., et al. (2021). Bicyclic Conformationally Restricted Diamines. Chemical Reviews. [Link]
-
Semantic Scholar. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]
-
LibreTexts Chemistry. 7.8: Standard Enthalpies of Formation. [Link]
-
Al-Takhin, G., et al. (1983). Standard enthalpies of formation of diamine(dicarboxylato)platinum(II) complexes and of bis(pentane-2,4-dionato)platinum(II): the mean Pt–O bond dissociation enthalpies. Dalton Transactions. [Link]
-
University of Waterloo. Standard Enthalpy of Formation for Various Compounds. [Link]
-
ResearchGate. Bicyclic Conformationally Restricted Diamines. [Link]
-
Hawe, A., & Frieß, W. (2012). Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids. Pharmaceutical Research. [Link]
-
Castelli, F., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry. [Link]
-
Majumder, M., et al. (2018). Chemico-calorimetric analysis of amorphous granules manufactured via continuous granulation process. Drug Development and Industrial Pharmacy. [Link]
-
Aso, Y., et al. (2016). Calorimetric studies of the growth of anaerobic microbes. Journal of Bioscience and Bioengineering. [Link]
-
Gasior, W., et al. (2019). Calorimetric Studies of Magnesium-Rich Mg-Pd Alloys. Materials (Basel). [Link]
-
NIST. 3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-. [Link]
Sources
- 1. 169177-17-7(1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol) | Kuujia.com [kuujia.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery [escholarship.org]
- 8. Modeling the thermochemistry of nitrogen-containing compounds via group additivity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of the 3,7-Diazabicyclo[3.3.1]nonane Ring System: A Technical Guide for Drug Development Professionals
Introduction: The Privileged Bispidine Scaffold
The 3,7-diazabicyclo[3.3.1]nonane, colloquially known as bispidine, represents a class of rigid bicyclic diamines that has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure, characterized by two fused piperidine rings, provides a fixed and predictable framework for the spatial orientation of pharmacophoric groups. This inherent rigidity is a key attribute in the design of selective ligands for a variety of biological targets, including nicotinic acetylcholine receptors (nAChRs), and has led to its investigation in therapeutic areas such as central nervous system disorders, cancer, and infectious diseases.[1][3] A profound understanding of the conformational landscape of the bispidine core is therefore paramount for the rational design and development of novel therapeutics. This guide provides an in-depth technical exploration of the conformational analysis of the 3,7-diazabicyclo[3.3.1]nonane ring system, detailing the interplay of structural features and analytical methodologies that govern its spatial arrangement.
The Conformational Landscape of the Bispidine Ring System
The flexibility of the two fused six-membered rings in the bispidine scaffold allows for the existence of several conformational isomers. The principal and most studied conformations are the chair-chair (CC) , chair-boat (CB) , and the less stable boat-boat (BB) forms.[2][4] Computational studies have also identified a twin-twist (TT) conformation.[5]
Chair-Chair (CC) Conformation
The chair-chair conformation is generally the most energetically favorable state for the unsubstituted bispidine core. In this arrangement, both six-membered rings adopt a chair conformation, which minimizes torsional strain. The stability of the CC conformation can be further enhanced by intramolecular hydrogen bonding, particularly in N-unsubstituted or mono-substituted derivatives.[2] Analysis of 1H NMR spectra of certain 3,7-diazabicyclo[3.3.1]nonane derivatives has revealed a doublet of doublets for equatorial protons with large geminal and vicinal coupling constants, which is characteristic of a chair-chair conformation for both piperidine rings.[1][6]
Chair-Boat (CB) Conformation
The chair-boat conformation, where one ring is in a chair and the other in a boat form, is typically higher in energy than the chair-chair conformation.[2] However, the introduction of substituents on the nitrogen atoms can significantly alter the conformational equilibrium, making the CB form more favorable. For instance, N,N'-dialkyl derivatives often prefer a boat-chair conformation to alleviate steric hindrance between the alkyl groups and the axial hydrogens of the opposing ring.[7]
Boat-Boat (BB) and Twin-Twist (TT) Conformations
The boat-boat conformation is the least stable due to significant steric repulsion and torsional strain.[2] While rarely observed experimentally, protonation of N,N'-dialkylbispidines has been shown to induce a mixture of chair-boat and the elusive boat-boat conformers in solution.[4] The twin-twist conformation is also a high-energy state and is generally not considered a major contributor to the conformational equilibrium under normal conditions.[5]
Factors Influencing Conformational Preference
The conformational equilibrium of the 3,7-diazabicyclo[3.3.1]nonane ring system is a delicate balance of steric and electronic factors, primarily dictated by the nature of the substituents on the nitrogen atoms.
The Role of N-Substituents
The substituents on the N3 and N7 atoms play a pivotal role in determining the preferred conformation of the bispidine ring.[7]
-
N-Acyl and N-Arylsulphonyl Derivatives: These substituents, which enforce a planar geometry at the nitrogen atom, tend to favor the twin-chair (chair-chair) conformation.[7] This preference is attributed to the minimization of steric interactions between the bulky substituents and the rest of the bicyclic system. In the case of N,N'-diacyl bispidines, the relative orientation of the acyl groups can lead to syn and anti rotamers due to restricted rotation around the N-C(O) bond.[8]
-
N-Alkyl and N-Aryl Derivatives: In contrast, substituents that lead to a pyramidal nitrogen atom, such as alkyl and aryl groups, generally favor a boat-chair conformation.[7] This shift from the chair-chair conformation is driven by the need to avoid unfavorable transannular interactions between the N-substituents and the axial protons on the opposite ring.
The interplay of these substituent effects allows for a degree of "conformational control," enabling chemists to selectively populate a desired conformation by choosing appropriate N-derivatives.[7]
Caption: Factors governing the conformational equilibrium of the bispidine ring system.
Methodologies for Conformational Analysis
A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational behavior of the bispidine scaffold.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation and dynamics of bispidine derivatives.[2]
-
1D NMR (¹H and ¹³C): Provides initial insights into the symmetry of the molecule. The number and multiplicity of signals can indicate the presence of a single dominant conformer or a mixture of interconverting conformers.[1]
-
2D NMR (COSY, NOESY/ROESY): COSY experiments help in establishing proton-proton coupling networks, while NOESY and ROESY provide information about through-space proximities of protons, which is crucial for determining the relative stereochemistry and conformation.[8]
-
Variable Temperature (VT) NMR: This technique is invaluable for studying dynamic processes such as conformational interconversion and restricted bond rotation. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes.[2]
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the solid-state conformation of bispidine derivatives, yielding precise data on bond lengths, bond angles, and torsional angles.[9] This technique has been instrumental in confirming the chair-chair and chair-boat conformations of various bispidine derivatives.[9][10]
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, complement experimental data by providing insights into the relative energies of different conformers and the transition states that connect them.[5] These studies have been crucial in quantifying the energy differences between the chair-chair, chair-boat, and twin-twist conformations and in understanding the influence of substituents on these energies.[5][11]
| Conformer | Relative Energy (kcal/mol) - Diacetylbispidine | Key Structural Features |
| Chair-Chair (CC) | 0 | Both rings in chair form; generally the most stable. |
| Chair-Boat (CB) | 6-7 | One chair and one boat ring; higher in energy. |
| Twin-Twist (TT) | >12 | Both rings in a twisted conformation; significantly strained. |
| Table 1: Calculated relative energies of 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonane conformers.[5] |
Experimental Protocols: A Conceptual Workflow
While specific experimental conditions are highly dependent on the particular bispidine derivative, a general workflow for conformational analysis can be outlined.
Caption: A generalized workflow for the conformational analysis of bispidine derivatives.
Synthesis and Purification
The synthesis of the 3,7-diazabicyclo[3.3.1]nonane core is most commonly achieved through a double Mannich reaction, involving the condensation of a 4-piperidone derivative, a primary amine, and formaldehyde.[6] The resulting bispidinone can then be reduced, for example, via a Wolff-Kishner reduction, to yield the saturated bispidine scaffold.[1] Purification is typically achieved by column chromatography.[1]
NMR Sample Preparation and Analysis
A sample of the purified bispidine derivative is dissolved in a suitable deuterated solvent. A series of 1D and 2D NMR experiments are then performed to assign the signals and identify through-space correlations. For VT-NMR studies, the sample is cooled or heated in the NMR spectrometer, and spectra are acquired at different temperatures to observe changes in the signals that are indicative of dynamic processes.
Single-Crystal Growth and X-ray Diffraction
High-quality single crystals are grown from a concentrated solution of the compound, often by slow evaporation of the solvent. A suitable crystal is then mounted on a diffractometer, and X-ray diffraction data are collected. The data are then processed to solve and refine the crystal structure, providing a detailed three-dimensional model of the molecule in the solid state.
Implications in Drug Discovery and Development
The rigid and well-defined conformations of the bispidine scaffold are of significant interest in drug design. By understanding and controlling the conformational preferences of this ring system, medicinal chemists can design ligands with high affinity and selectivity for their target receptors.
A prime example is the development of ligands for nicotinic acetylcholine receptors (nAChRs). The natural product cytisine, which contains a bispidine-like core, is a potent nAChR ligand.[3] Synthetic modifications of the bispidine scaffold, particularly at the nitrogen atoms, have been explored to develop novel nAChR modulators with improved subtype selectivity. The conformation of the bispidine core dictates the spatial arrangement of pharmacophoric elements, which in turn governs the interaction with the receptor binding site. For instance, the chair-chair conformation is often sought after for its ability to present substituents in well-defined axial and equatorial positions, facilitating specific interactions with the receptor.
Conclusion
The 3,7-diazabicyclo[3.3.1]nonane ring system is a conformationally rich scaffold with significant potential in drug discovery. Its conformational behavior is governed by a subtle interplay of steric and electronic effects, which can be modulated through synthetic derivatization. A comprehensive conformational analysis, employing a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is crucial for understanding the structure-activity relationships of bispidine-based compounds. This knowledge empowers drug development professionals to rationally design and synthesize novel therapeutics with enhanced potency and selectivity.
References
- BenchChem. (2025). The Privileged Scaffold of 3,7-Diazabicyclo[3.3.
- Rotational Motion in Bispidines: A Conform
- BenchChem. (2025). A Comparative Guide to the Conformational Analysis of the Bispidine Scaffold.
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.
- Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. (n.d.).
- Scheme of the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives... (n.d.).
- Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide on the Crystal Structure of tert-Butyl 3,7-diazabicyclo[3.3.
- The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (2013). PubMed.
- Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. (n.d.).
- Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system. (n.d.). RSC Publishing.
- NOVEL 9,9-DIOL SYSTEMS STARTING FROM A 3,7- DIAZABICYCLO[3.3.1]NONAN-9-ONE NUCLEUS-SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 3-(2-PROPYL). (n.d.). Taylor & Francis Online.
- 3,7-Diazabicyclo[3.3.1]nonanes and 1,3-diazaadamantanes containing monoterpenoid moieties as synthetic adaptogens: synthesis, ADMET predictions, and in vivo biological activity. (2025).
- Types of 3,7-interaction in CC conformations of bicyclo[3.3.1]nonanes a... (n.d.).
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.
- Synthesis Protocol for 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane. (n.d.).
- Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-. (n.d.). Sci-Hub.
- Conformational behavior of bispidine scaffold. (n.d.).
- 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.
- Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethyl
- Protonation-triggered conformational modulation of an N,N'-dialkylbispidine: first observation of the elusive boat-bo
- Possible conformations adopted by bispidine ligands (a) and ligands... (n.d.).
- Crystal structures and supramolecular features of 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclopentane]-2,4,6,8-tetraone and 9-methyl-9-phenyl-3,7-diazabicyclo[3.3.
- Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate. (n.d.).
- Structural Analysis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: A .... (n.d.).
- (IUCr) 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1 .... (n.d.).
- Conformational Study of N,N'-Diacyl Bispidines and Dioxo Bis-bispidines: Planar Chirality and Molecular Switching. (2016). PubMed.
- Bispidine-Based Macrocycles: Achievements and Perspectives. (2023). MDPI.
- Mn Bispidine Complexes as Potential Magnetic Resonance Imaging Agents : Noncoordinating Peripheral Functional Groups Affect Structural, Kinetic, and Relaxation Properties. (n.d.).
- NMR Spectroscopy: a Tool for Conform
- Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (n.d.). RSC Publishing.
Sources
- 1. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protonation-triggered conformational modulation of an N,N'-dialkylbispidine: first observation of the elusive boat-boat conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Conformational control in the 3,7-diazbicyclo[3.3.1]nonane system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Rotational Motion in Bispidines: A Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one diethyl ether hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Application Note & Protocol
: A Comprehensive Guide
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction and Scientific Context
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a rigid bicyclic scaffold that is a cornerstone in medicinal and coordination chemistry.[1][2] Its unique conformational properties and the strategic placement of its two nitrogen atoms make it an ideal building block for developing ligands with high affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors (nAChRs) and opioid receptors.[1] Furthermore, its derivatives serve as valuable models for stereochemical and conformational analysis.[3]
This document provides a comprehensive, two-step protocol for the synthesis of a specific derivative, 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol . Our approach is grounded in a classic and highly efficient synthetic strategy: an initial double Mannich condensation to construct the core bicyclic ketone, followed by a selective reduction to yield the final alcohol. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedural walkthrough but also the underlying chemical principles and expert insights necessary for successful execution.
Synthetic Strategy and Mechanistic Rationale
The synthesis is logically divided into two primary stages, each chosen for its reliability, efficiency, and scalability.
Stage 1: Double Mannich Reaction to form the Bispidinone Core. The Mannich reaction is a powerful three-component condensation that forms a carbon-carbon bond by aminoalkylating a compound with an acidic proton.[4] For the synthesis of the bispidine core, a double Mannich reaction is employed, which constructs both piperidine rings of the bicyclic system in a single pot.[3] This reaction is the simplest and most convenient preparative method for this class of compounds.[3] The mechanism begins with the formation of an electrophilic iminium ion from methylamine and formaldehyde.[5] Subsequently, the enolate of acetone acts as a nucleophile, attacking the iminium ion in two successive aminoalkylations to build the carbon skeleton, which then undergoes an intramolecular cyclization to yield the rigid 3,7-diazabicyclo[3.3.1]nonan-9-one structure.
Stage 2: Selective Reduction of the Ketone. With the bicyclic ketone in hand, the final step is the reduction of the C9-carbonyl to a hydroxyl group. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective reducing agent that readily reduces ketones to secondary alcohols while being compatible with the tertiary amine functionalities present in the molecule. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
The overall synthetic pathway is illustrated below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Part A: Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Intermediate)
This procedure outlines the one-pot construction of the bicyclic ketone via a double Mannich reaction.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| Acetone | C₃H₆O | 58.08 | 0.5 mol | 36.5 mL (29.0 g) |
| Methylamine HCl | CH₅N·HCl | 67.52 | 1.0 mol | 67.5 g |
| Formaldehyde (37% aq.) | CH₂O | 30.03 | 2.2 mol | 180 mL |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~1.2 mol | ~48 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 500 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~20 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 250 mL |
Step-by-Step Protocol:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methylamine hydrochloride (67.5 g, 1.0 mol) and ethanol (250 mL). Stir until the salt is mostly dissolved.
-
Addition of Reagents: To the stirring solution, add acetone (36.5 mL, 0.5 mol) followed by the aqueous formaldehyde solution (180 mL, 2.2 mol).
-
Reaction Execution: Heat the mixture to reflux and maintain for 6 hours. The solution will turn from colorless to pale yellow. Monitor the reaction's completion via Thin Layer Chromatography (TLC) if desired.[6]
-
Work-up - Basification: After cooling the reaction mixture to room temperature in an ice bath, slowly add a concentrated aqueous solution of sodium hydroxide (~48 g NaOH in 100 mL water) until the pH is >12. This step is crucial to neutralize the hydrochloride salt and deprotonate the product for extraction. The mixture will become thick with precipitated salts.
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 150 mL). The product is organic-soluble.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude oil or semi-solid.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on alumina with an eluent such as benzene:dioxane (5:1) or a more modern solvent system like ethyl acetate/hexanes with triethylamine.[6] The product is often obtained as a viscous oil.[6]
Part B: Reduction to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (Final Product)
This protocol details the selective reduction of the C9-ketone.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (from Part A) | C₁₀H₁₈N₂O | 182.26 | 0.1 mol | 18.2 g |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.05 mol | 1.9 g |
| Methanol (MeOH) | CH₃OH | 32.04 | - | 200 mL |
| Deionized Water | H₂O | 18.02 | - | 100 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 300 mL |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the ketone intermediate (18.2 g, 0.1 mol) in methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.9 g, 0.05 mol) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved, and the reaction can be exothermic. Ensure adequate ventilation.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (100 mL).
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Extract the remaining aqueous solution with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically a white to off-white solid.
-
Purification: The final product can be purified by recrystallization from a suitable solvent such as ethyl acetate or acetone/hexane.
Characterization Data and Visualization
Successful synthesis should be confirmed using standard analytical techniques.
Expected Product Characteristics:
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O |
| Molar Mass | 184.28 g/mol [7] |
| Appearance | White to off-white crystalline solid |
| Boiling Point (Pred.) | 278.8 ± 40.0 °C[7] |
| Density (Pred.) | 1.057 ± 0.06 g/cm³[7] |
| 1H NMR (CDCl₃, δ) | Peaks expected for N-CH₃, C-CH₃, CH₂ (axial/equatorial), CH-OH |
| 13C NMR (CDCl₃, δ) | Peaks expected for N-CH₃, C-CH₃, CH₂, C-N, C-OH, C=O (absent) |
| IR (KBr, cm⁻¹) | Broad O-H stretch (~3400), C-H stretch (~2950), C-N stretch (~1100) |
The mechanism of the key bond-forming Mannich reaction is detailed below.
Caption: Key mechanistic steps of the double Mannich condensation.
Trustworthiness and Expert Insights
-
pH Control: The Mannich reaction's success is highly dependent on pH. The reaction requires slightly acidic conditions to promote the formation of the iminium ion without significantly inhibiting the enolization of the ketone component.
-
Formaldehyde Source: While 37% aqueous formaldehyde is convenient, its concentration can vary. For more reproducible results, paraformaldehyde can be used with a catalytic amount of acid, which depolymerizes it in situ.
-
Purification Challenges: As noted in the literature, bispidine derivatives are often viscous oils or are highly water-soluble, which can complicate extraction and purification.[6] Ensuring the aqueous layer is thoroughly saturated with salt (e.g., NaCl or K₂CO₃) can improve extraction efficiency.
-
Stereochemistry: The reduction of the C9-ketone can potentially lead to two diastereomeric alcohols (endo and exo). The use of NaBH₄ typically results in the delivery of the hydride from the less sterically hindered face, often leading to a major diastereomer. The exact stereochemical outcome should be confirmed by 2D NMR techniques. The resulting 3,7-diazabicyclo[3.3.1]nonane derivatives are expected to adopt a stable "chair-chair" conformation.[3]
References
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal.
-
Wikipedia. (n.d.). Mannich reaction. Available at: [Link]
- Taylor & Francis. (n.d.). Mannich reaction – Knowledge and References.
- Semantic Scholar. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives.
-
Guther, M., et al. (2017). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. PMC - PubMed Central. Available at: [Link]
-
MDPI. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Available at: [Link]
-
ChemBK. (n.d.). 3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-. Available at: [Link]
Sources
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 7. chembk.com [chembk.com]
Application Notes & Protocols: Strategic Synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-one via the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Bispidinone Core
The 3,7-diazabicyclo[3.3.1]nonan-9-one, commonly referred to as a bispidinone, represents a conformationally rigid bicyclic scaffold of significant interest in medicinal chemistry, catalysis, and materials science. Its unique three-dimensional structure provides a robust framework for the precise spatial arrangement of functional groups, making it an invaluable pharmacophore in drug design. Derivatives of this core structure have demonstrated a wide array of biological activities, including analgesic, antiarrhythmic, and antitumor properties.[1][2] Furthermore, the nitrogen atoms at the 3- and 7-positions serve as versatile points for functionalization and can act as potent chelating agents for metal ions, leading to applications in PET imaging and coordination chemistry.[2][3][4]
One of the most direct and efficient methods for constructing the bispidinone skeleton is the double Mannich reaction.[1] This multicomponent reaction offers a convergent and often one-pot approach to this complex architecture from simple, readily available starting materials.[5]
The Double Mannich Reaction: Mechanistic Underpinnings
The synthesis of the 3,7-diazabicyclo[3.3.1]nonan-9-one core is a classic example of an intramolecular double Mannich reaction. This reaction is a three-component condensation involving a ketone with two acidic α-hydrogens (like a 4-piperidone derivative), an aldehyde (commonly formaldehyde or its polymer, paraformaldehyde), and a primary amine.[6][7]
The reaction proceeds through the following key steps under acidic catalysis:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed reaction between the primary amine and formaldehyde to form a highly electrophilic iminium ion (a Schiff base).[8]
-
First Mannich Condensation: An enol or enolate, formed from the ketone starting material (e.g., an N-substituted-4-piperidone), acts as a nucleophile. It attacks the electrophilic carbon of the iminium ion. This constitutes the first aminoalkylation step.[8]
-
Second Iminium Ion Formation & Intramolecular Cyclization: The newly formed intermediate still possesses a secondary amine functionality, which can react with another molecule of formaldehyde to generate a second iminium ion. The other α-position of the ketone then attacks this iminium ion in an intramolecular fashion, leading to the formation of the second six-membered ring and completing the bicyclic bispidinone structure.
The use of a conformationally defined cyclic ketone, such as a piperidone derivative, is advantageous as it pre-organizes the molecule for the second cyclization, often leading to higher yields of the desired bicyclic product.[9]
Caption: Mechanism of the double Mannich reaction for bispidinone synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N,N'-disubstituted 3,7-diazabicyclo[3.3.1]nonan-9-one.
3.1. Materials and Reagents
-
N-substituted-4-piperidone hydrochloride
-
Primary amine (e.g., benzylamine, methylamine)
-
Paraformaldehyde
-
Methanol (MeOH)
-
Acetic Acid (Glacial)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures)
3.2. Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
3.3. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted-4-piperidone (1.0 eq), the primary amine (1.0-1.1 eq), and paraformaldehyde (2.2-2.5 eq).
-
Rationale: Using a slight excess of the amine and a larger excess of paraformaldehyde ensures the complete formation of the iminium ion intermediates, driving the reaction to completion.
-
-
Solvent and Catalyst Addition: Add methanol as the solvent, typically to achieve a concentration of 0.1-0.5 M with respect to the piperidone. Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).[9][10]
-
Rationale: Methanol is a common solvent that effectively dissolves the reactants. The acetic acid catalyzes the formation of the iminium ions.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the condensations. TLC is crucial for determining the consumption of starting materials and the formation of the product.
-
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and brine.
-
Rationale: This aqueous workup removes the acid catalyst, unreacted water-soluble components, and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.[10] The choice of eluent will depend on the polarity of the specific bispidinone derivative synthesized.
-
Rationale: Chromatography is essential to separate the desired bispidinone from unreacted starting materials and any side products, such as the mono-Mannich adduct or polymeric materials.
-
Caption: General experimental workflow for bispidinone synthesis.
Quantitative Data and Stereochemistry
The yield and stereochemical outcome of the Mannich reaction for bispidinone synthesis are highly dependent on the nature of the substituents. The rigid bicyclo[3.3.1]nonane core can exist in several conformations, most commonly a chair-chair or a chair-boat form.[11][12] The preferred conformation is influenced by the steric bulk of the substituents at the N3, N7, C2, C4, C6, and C8 positions. The stereochemistry of the final product is typically determined using 1H and 13C NMR spectroscopy.[10][13]
| Starting Piperidone | Primary Amine | Typical Yield (%) | Conformation | Reference |
| 1-(3-ethoxypropyl)-4-oxopiperidine | 1-(3-aminopropyl)imidazole | ~70-80% | Chair-Chair | [10] |
| tert-butyl 4-oxopiperidine-1-carboxylate | Benzylamine | ~60-70% | Not Specified | [5] |
| 2,6-Diaryl-4-piperidone | Ammonium Acetate | ~50-65% | Chair-Boat | [11][12] |
Troubleshooting and Key Considerations
-
Low Yields: This can be due to incomplete reaction or the formation of side products. Ensure anhydrous conditions if necessary and consider adjusting the stoichiometry of reagents or reaction time. Polymerization of formaldehyde can be an issue; using fresh paraformaldehyde is recommended.
-
Purification Difficulties: Bispidinones can be basic and may streak on silica gel. Adding a small amount of triethylamine (~1%) to the eluent can improve chromatographic resolution.
-
Stereoisomer Formation: The use of substituted piperidones can lead to the formation of diastereomers. The stereochemical outcome is often dictated by thermodynamic control, favoring the most stable chair-chair conformation where bulky substituents occupy equatorial positions.[13]
-
Post-Synthetic Modification: The carbonyl group at the C9 position is a key functional handle. It can be reduced to an alcohol or completely removed via methods like the Wolff-Kishner reduction to yield the corresponding bispidine (3,7-diazabicyclo[3.3.1]nonane).[9]
Conclusion
The double Mannich reaction is a powerful and reliable strategy for the synthesis of the 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold. Its operational simplicity and the use of readily available starting materials make it a highly attractive method for accessing a diverse library of bispidinone derivatives. A thorough understanding of the reaction mechanism and careful control of reaction parameters are essential for achieving high yields and purity, enabling the exploration of this important scaffold in drug discovery and beyond.
References
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]
-
Zeigan, G., et al. (1991). [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. Pharmazie. [Link]
-
Zarubaev, V. V., et al. (2017). Synthesis of new functionalized 3,7-diazabicyclo[3.3.1]nonanes by aminomethylation of the Guareschi imides. Tetrahedron Letters. [Link]
-
Faggi, E., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules. [Link]
-
Koval, O., et al. (2024). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Inorganics. [Link]
-
ResearchGate. (2024). Bispidine as a Versatile Scaffold: From Topological Hosts to Transmembrane Transporters. [Link]
-
Natarajan, S., et al. (2010). 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Park, D. H., et al. (2013). 2,4,6,8-Tetrakis(2-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
ResearchGate. (n.d.). Synthesis of symmetrical bispidines. [Link]
-
Drašković, M., et al. (2015). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry. [Link]
-
ResearchGate. (2000). NMR study of the stereochemistry of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones. [Link]
-
Kadyrova, Z., et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules. [Link]
-
Kálai, T., et al. (2007). Stereochemical behaviour of κ-agonistic 2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dicarboxylates. Tetrahedron: Asymmetry. [Link]
-
Wikipedia. (n.d.). Mannich reaction. [Link]
-
Miyahara, Y., et al. (1995). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Chemistry Letters. [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. [Link]
-
L.S. College, Muzaffarpur. (2020). Mannich reaction. [Link]
-
Chemistry Steps. (n.d.). The Mannich Reaction. [Link]
-
Semantic Scholar. (n.d.). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. [Link]
-
Ghattas, W., et al. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Chemical Science. [Link]
-
bioRxiv. (2022). pH controlled divergent reactivity of protein α-oxo aldehydes in competing α-oxo-Mannich and catalyst-free aldol bioconjugations. [Link]
Sources
- 1. kubsu.ru [kubsu.ru]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future | MDPI [mdpi.com]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 11. 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wolff-Kishner Reduction of Diazabicyclononanones
Introduction: Strategic Deoxygenation in Complex Scaffolds
In the landscape of modern drug discovery and development, diazabicyclononanes represent a privileged scaffold, prized for their rigid conformational structure and versatile synthetic handles. These attributes make them ideal cores for novel therapeutics targeting a range of biological endpoints. The synthesis of functionalized diazabicyclononane analogs often proceeds through a ketone intermediate, the diazabicyclononanone. While the carbonyl group is synthetically advantageous for initial bond formations and functionalization, its removal is a critical step to arrive at the final, fully reduced scaffold.
The Wolff-Kishner reduction is a classic and powerful method for the deoxygenation of ketones and aldehydes to their corresponding alkanes.[1][2] This reaction is particularly well-suited for substrates that are sensitive to acidic conditions, offering a robust alternative to methods like the Clemmensen reduction.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Wolff-Kishner reduction to diazabicyclononanone substrates, with a focus on mechanistic understanding, practical protocols, and troubleshooting.
The Wolff-Kishner Reduction: A Mechanistic Overview
The Wolff-Kishner reduction proceeds in a two-stage mechanism under basic conditions at elevated temperatures.[4][5] The overall transformation is driven by the thermodynamically favorable evolution of nitrogen gas.[6]
-
Hydrazone Formation: The reaction initiates with the condensation of the ketone with hydrazine to form a hydrazone intermediate.[1][7] This is a nucleophilic addition to the carbonyl carbon, followed by dehydration.
-
Deoxygenation: Under strongly basic conditions and heat, the hydrazone is deprotonated at the terminal nitrogen. A series of proton transfers and rearrangements leads to the formation of a diimide anion, which then collapses, releasing molecular nitrogen and generating a carbanion.[4][8] This carbanion is subsequently protonated by a proton source in the reaction mixture (typically the solvent) to yield the final alkane product.[8]
The rate-determining step is generally considered to be the deprotonation of the hydrazone.[9] The high temperatures required for this step necessitate the use of high-boiling solvents like ethylene glycol or diethylene glycol.[10]
Ketone [label="Diazabicyclononanone"]; Hydrazine [label="H₂N-NH₂", shape=plaintext]; Hydrazone [label="Hydrazone Intermediate"]; Base [label="Base (e.g., KOH)", shape=plaintext]; Diimide_Anion [label="Diimide Anion"]; Carbanion [label="Carbanion Intermediate"]; Alkane [label="Diazabicyclononane"]; N2 [label="N₂ (gas)", shape=plaintext]; H2O [label="H₂O", shape=plaintext];
Ketone -> Hydrazone [label="+ Hydrazine\n- H₂O"]; Hydrazone -> Diimide_Anion [label="+ Base\n- H₂O"]; Diimide_Anion -> Carbanion [label="- N₂"]; Carbanion -> Alkane [label="+ H₂O\n- Base"];
{rank=same; Ketone; Hydrazine;} {rank=same; Alkane; N2;} }
Figure 1: Simplified mechanism of the Wolff-Kishner reduction.The Huang-Minlon Modification: A Practical Approach
The original Wolff-Kishner procedure required the pre-formation of the hydrazone and the use of sodium ethoxide in a sealed tube at high temperatures.[11] A significant improvement was introduced by Huang-Minlon in 1946, which has become the most commonly used variation of this reaction.[7][11] The Huang-Minlon modification is a one-pot procedure that involves heating the carbonyl compound, hydrazine hydrate, and a base (typically potassium or sodium hydroxide) in a high-boiling solvent like diethylene glycol.[7] A key feature of this modification is the distillation of water and excess hydrazine after the initial hydrazone formation, which allows the reaction temperature to rise sufficiently for the decomposition step to proceed efficiently, significantly reducing reaction times.[11]
Experimental Protocol: Wolff-Kishner Reduction of a Representative Diazabicyclononanone
This protocol is a general guideline for the Wolff-Kishner reduction of a diazabicyclononanone substrate using the Huang-Minlon modification. Researchers should optimize conditions for their specific substrate.
Materials:
-
Diazabicyclononanone derivative
-
Diethylene glycol
-
Hydrazine hydrate (85% in water)
-
Potassium hydroxide (KOH) pellets
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap or distillation head, heating mantle, magnetic stirrer, separatory funnel)
-
Personal Protective Equipment (safety glasses, lab coat, gloves)
Safety Precautions:
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood.
-
The reaction is performed at high temperatures. Use appropriate shielding and ensure the apparatus is securely clamped.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diazabicyclononanone (1.0 eq), diethylene glycol (as solvent), hydrazine hydrate (4-5 eq), and potassium hydroxide pellets (4-5 eq).
-
Hydrazone Formation: Heat the reaction mixture to 130-140 °C with stirring for 1-2 hours. During this time, the hydrazone will form, and water will be generated.
-
Water Removal: Replace the reflux condenser with a distillation head or a Dean-Stark trap. Increase the temperature to distill off water and excess hydrazine. Continue distillation until the temperature of the reaction mixture reaches 190-200 °C.
-
Deoxygenation: Once the desired temperature is reached, re-attach the reflux condenser and maintain the reaction at reflux (approximately 190-210 °C) for 3-6 hours. The evolution of nitrogen gas should be observed. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude diazabicyclononane can be purified by column chromatography on silica gel or by crystallization, depending on the physical properties of the product.
Start [label="Start: Diazabicyclononanone"]; Step1 [label="Step 1: Add Reagents\n(Hydrazine Hydrate, KOH, Diethylene Glycol)"]; Step2 [label="Step 2: Hydrazone Formation\n(130-140°C, 1-2h)"]; Step3 [label="Step 3: Water/Hydrazine Removal\n(Distill until T > 190°C)"]; Step4 [label="Step 4: Deoxygenation\n(Reflux at 190-210°C, 3-6h)"]; Step5 [label="Step 5: Workup\n(Quench, Extract, Wash, Dry)"]; Step6 [label="Step 6: Purification\n(Chromatography/Crystallization)"]; End [label="End: Purified Diazabicyclononane", fillcolor="#34A853"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; }
Figure 2: Experimental workflow for the Wolff-Kishner reduction.Considerations for Diazabicyclononanone Substrates
While the Wolff-Kishner reduction is generally robust, the unique structure of diazabicyclononanones presents specific considerations:
-
Steric Hindrance: The bicyclic nature of the substrate may introduce steric hindrance around the carbonyl group, potentially slowing the initial hydrazone formation. In such cases, longer reaction times for the first stage or the use of a modified procedure, such as the Barton modification (which employs higher temperatures), may be necessary.[7]
-
Basicity of the Scaffold: The presence of two nitrogen atoms in the bicyclic framework imparts basicity to the molecule. While generally stable to the reaction conditions, it is important to ensure a sufficient excess of the strong base (KOH) is used to drive the deprotonation of the hydrazone.
-
Potential Side Reactions: A common side reaction in Wolff-Kishner reductions is the formation of azines.[1] This can be minimized by the efficient removal of water as described in the Huang-Minlon modification. Reduction of the ketone to the corresponding alcohol is another possible side reaction, though less common under standard Wolff-Kishner conditions.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction parameters for the Wolff-Kishner reduction of a generic diazabicyclononanone. These should be considered as starting points for optimization.
| Parameter | Value/Range | Rationale/Notes |
| Substrate Concentration | 0.1 - 0.5 M | To maintain solubility and efficient heat transfer. |
| Hydrazine Hydrate | 4 - 10 equivalents | A significant excess is used to drive the equilibrium towards hydrazone formation. |
| Potassium Hydroxide | 4 - 10 equivalents | A strong base is required in stoichiometric excess to deprotonate the hydrazone. |
| Solvent | Diethylene Glycol | High boiling point allows for the necessary reaction temperatures. |
| Hydrazone Formation Temp. | 130 - 140 °C | Allows for efficient formation of the hydrazone intermediate. |
| Deoxygenation Temp. | 190 - 210 °C | Necessary for the decomposition of the diimide anion and evolution of nitrogen. |
| Reaction Time | 3 - 12 hours | Substrate dependent; monitor by TLC or LC-MS. |
| Typical Yield | 60 - 90% | Highly dependent on the specific substrate and optimization of conditions. |
Conclusion
The Wolff-Kishner reduction, particularly the Huang-Minlon modification, is a highly effective and practical method for the deoxygenation of diazabicyclononanones. By understanding the underlying mechanism and carefully controlling the reaction parameters, especially temperature and water removal, researchers can successfully synthesize the corresponding diazabicyclononane scaffolds. This strategic removal of the carbonyl group is a crucial step in the synthesis of novel, complex molecules with potential applications in drug discovery and development. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of this powerful transformation.
References
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
ResearchGate. Synthesis of the basic diazabicyclononane compound 9. Reaction.... [Link]
-
Pharmaguideline. Wolff Kishner Reduction. [Link]
-
Organic Reactions. the wolff-kishner reduction. [Link]
-
J&K Scientific LLC. Wolff-Kishner Reduction. [Link]
-
PSIBERG. Wolff-Kishner Reduction: History, Mechanism, and Applications. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Yale University Department of Chemistry. Redox Reactions: Wolff - Kishner Type. [Link]
-
Chemistry LibreTexts. Wolff-Kishner Reduction. [Link]
-
L.S.College, Muzaffarpur. Wolff–Kishner reduction. [Link]
-
Study.com. Wolff-Kishner Reduction, Mechanism & Application. [Link]
-
ResearchGate. Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. [Link]
-
Taylor & Francis Online. Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. [Link]
-
Lumen Learning. 21.6. Wolff-Kishner reduction | Organic Chemistry II. [Link]
Sources
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. RedoxWK2 [ursula.chem.yale.edu]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: High-Purity Isolation of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a bicyclic tertiary amine alcohol with a rigid molecular structure.[1] The inherent basicity and polarity of this bispidinol derivative necessitate a carefully optimized column chromatography method to achieve high purity, which is critical for its application in drug development and organic synthesis.[2] This guide delves into the rationale behind the selection of the stationary and mobile phases, a step-by-step protocol for purification, and methods for fraction analysis. The protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for isolating this compound from crude reaction mixtures.
Introduction: The Purification Challenge
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a unique bicyclic diamine derivative characterized by a rigid conformational structure.[1][3] This rigidity, coupled with the presence of two tertiary amine groups and a hydroxyl functionality, imparts specific chemical properties that are of interest in medicinal chemistry and materials science.[2][3] However, these same functional groups present a challenge for purification. The basic nature of the amino groups can lead to strong interactions with acidic silica gel, a common stationary phase, resulting in peak tailing and poor separation. Furthermore, the polarity of the hydroxyl group requires a sufficiently polar mobile phase for elution.
The primary goal of this protocol is to overcome these challenges by employing a modified mobile phase system to achieve efficient and symmetrical peak elution, leading to the isolation of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in high purity.
Principles of Separation: A Strategic Approach
The purification strategy hinges on mitigating the strong acid-base interactions between the basic analyte and the acidic stationary phase.
-
Stationary Phase Selection: Normal phase chromatography using silica gel is a cost-effective and versatile choice. However, the acidic nature of silica can lead to irreversible adsorption of basic compounds. To counter this, the silica gel should be of high quality and uniform particle size for optimal resolution.
-
Mobile Phase Optimization: The key to successfully purifying basic compounds on silica gel lies in the composition of the mobile phase. A gradient elution starting with a non-polar solvent and gradually increasing the polarity is effective. Critically, the addition of a small amount of a basic modifier, such as ammonium hydroxide or triethylamine, is essential. This modifier deactivates the acidic silanol groups on the silica surface, preventing strong interactions with the analyte and thereby reducing peak tailing and improving recovery. A common solvent system for similar bicyclic amines involves a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), with a basic additive.[4]
-
Detection: As 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol lacks a strong chromophore, UV detection can be challenging. However, many amine-containing compounds exhibit some UV absorbance at lower wavelengths (200-220 nm). A more universal detection method is Evaporative Light Scattering Detection (ELSD) or a Mass Spectrometer (MS). For routine laboratory work without access to these detectors, staining of TLC plates with a suitable agent is a reliable method for fraction analysis.
Experimental Protocol: Step-by-Step Guide
This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.
Materials and Reagents
| Item | Specification | Supplier Example |
| Crude Product | 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | N/A |
| Stationary Phase | Silica Gel, 40-63 µm particle size | Sigma-Aldrich |
| Solvent A | Dichloromethane (DCM), HPLC Grade | Fisher Scientific |
| Solvent B | Methanol (MeOH), HPLC Grade | Fisher Scientific |
| Mobile Phase Modifier | Ammonium Hydroxide (NH₄OH), ACS Reagent, 28-30% | Sigma-Aldrich |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
| TLC Staining Agent | Potassium Permanganate (KMnO₄) Stain | N/A |
Thin-Layer Chromatography (TLC) Analysis
Before proceeding with column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[5][6]
-
Prepare the Eluent: Prepare a series of developing solvents with varying ratios of Dichloromethane and Methanol (e.g., 98:2, 95:5, 90:10 DCM:MeOH). To each, add 0.5-1% ammonium hydroxide.
-
Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or MeOH). Spot the TLC plate with the crude mixture and any available standards.[7]
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent.[6]
-
Visualize: After development, dry the plate and visualize the spots under UV light (if applicable) and then by staining with a potassium permanganate solution. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[5][7]
Column Chromatography Workflow
The following diagram illustrates the key stages of the purification process.
Figure 1: Workflow for the purification of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Step-by-Step Purification Protocol
-
Column Preparation:
-
Select a pre-packed silica gel column or pack a glass column with a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane).
-
Equilibrate the column by washing with at least 5 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in a minimal amount of dichloromethane.
-
Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% Dichloromethane.
-
Apply a linear gradient to increase the concentration of the polar, modified solvent. A typical gradient might be from 0% to 10% of a stock solution of 90:10 Methanol:Ammonium Hydroxide in Dichloromethane over 20-30 column volumes.
-
Collect fractions throughout the elution process. The fraction size will depend on the column dimensions and the separation achieved.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC using the optimized eluent system.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, which is expected to be a white to light yellow solid.[2]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing | Insufficient deactivation of silica. | Increase the concentration of ammonium hydroxide or triethylamine in the mobile phase (up to 2%). |
| No Elution of Product | Mobile phase is not polar enough. | Increase the final concentration of methanol in the gradient. |
| Poor Separation from Impurities | Inappropriate solvent system or gradient. | Optimize the gradient slope; a shallower gradient can improve resolution. Consider a different solvent system (e.g., ethyl acetate/hexanes with a basic modifier). |
Conclusion
The protocol outlined in this application note presents a reliable and reproducible method for the purification of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. The key to success is the careful optimization of the mobile phase with a basic modifier to counteract the acidic nature of the silica gel stationary phase. This method yields a product of high purity, suitable for demanding applications in research and development.
References
-
Grygorenko, O. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-68. Available at: [Link]
-
ChemBK. (n.d.). 3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-. Available at: [Link]
-
LookChem. (n.d.). Cas no 169177-17-7 (1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol). Available at: [Link]
-
Royal Society of Chemistry. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Available at: [Link]
-
DKFZ. (n.d.). Towards the Stable Binding of Mercury: Synthesis and Functionalization of Dibenzyldiazabicyclononane Scaffolds. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Towards the Stable Binding of Mercury: Synthesis and Functionalization of Dibenzyldiazabicyclononane Scaffolds. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 187-194. Available at: [Link]
-
Nature Communications. (2019). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Available at: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
YouTube. (2020). Thin Layer Chromatography of Common Analgesics. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. Available at: [Link]
-
YouTube. (2023). MCAT Organic Chemistry: Column Chromatography. Available at: [Link]
- Google Patents. (2009). US 8,124,600 B2.
-
PubMed Central. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. Available at: [Link]
Sources
- 1. 169177-17-7(1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol) | Kuujia.com [kuujia.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Analytical methods for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol characterization
An in-depth guide to the analytical characterization of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a key bicyclic amino alcohol intermediate.
Introduction: A Structural Overview and the Imperative for Rigorous Characterization
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a saturated heterocyclic compound featuring a rigid bicyclic framework. This structure incorporates two tertiary amine functionalities and a hydroxyl group, bestowing upon it a unique combination of basicity, polarity, and stereochemical complexity.[1][2] Such compounds are valuable building blocks in medicinal chemistry and materials science, where precise structural integrity is paramount for predictable biological activity and material properties. The synthesis of related diazabicyclononane derivatives often involves multi-step processes like the Mannich cyclocondensation, making the verification of the final structure and the assessment of its purity critical.[3][4]
This application note provides a comprehensive guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, supplemented by chromatographic methods for purity determination. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals, providing not just procedural steps but also the scientific rationale behind the selection of specific techniques and parameters.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before embarking on analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O | [1] |
| Molar Mass | 184.28 g/mol | [1] |
| Physical State | White or light yellow solid | [1] |
| Predicted Density | 1.057 ± 0.06 g/cm³ | [1] |
| CAS Number | 169177-17-7 | [5] |
Part 1: Structural Elucidation Methodologies
The primary goal of structural elucidation is to confirm the atomic connectivity and stereochemistry of the synthesized molecule. The orthogonal application of NMR, MS, and FTIR provides a high-confidence confirmation of the target structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[6] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with a rigid bicyclic structure like 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, NMR is indispensable for confirming the successful synthesis and stereochemical configuration.[3][7]
Causality of Method Selection:
-
¹H NMR: Provides information on the number of different types of protons, their relative ratios (via integration), and their neighboring protons (via spin-spin coupling), which helps to piece together the carbon-hydrogen framework.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. Coupled with DEPT (Distortionless Enhancement by Polarization Transfer) sequences, it allows for the definitive assignment of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The conformation of diazabicyclononane derivatives, such as the "chair-chair" or "chair-boat" forms, significantly influences the chemical shifts observed in both ¹H and ¹³C NMR spectra.[3][8]
Predicted NMR Data
The rigid bicyclic system restricts conformational flexibility, leading to distinct and predictable chemical shifts for the protons and carbons. The presence of electronegative nitrogen and oxygen atoms causes a deshielding effect (downfield shift) on adjacent nuclei.[9]
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Rationale |
| C1, C5-CH₃ | ~1.0 - 1.3 (singlet) | ~25 - 35 | Methyl groups on quaternary carbons, shielded. |
| N3-CH₃ | ~2.2 - 2.5 (singlet) | ~40 - 45 | Methyl group attached to nitrogen, deshielded. |
| C2, C4, C6, C8-H (ax, eq) | ~2.0 - 3.5 (complex multiplets) | ~55 - 70 | Methylene protons adjacent to nitrogen atoms, diastereotopic and deshielded. Complex splitting due to geminal and vicinal coupling. |
| C9-H | ~3.8 - 4.2 (broad singlet or multiplet) | ~70 - 75 | Methine proton attached to the carbon bearing the hydroxyl group, significantly deshielded by oxygen. |
| C9-OH | Variable, ~1.5 - 4.0 (broad singlet) | - | Labile proton, chemical shift is concentration and solvent dependent. |
| C1, C5 | - | ~45 - 55 | Quaternary carbons adjacent to nitrogen. |
Note: These are estimated values. Actual chemical shifts can vary based on the solvent, concentration, and temperature.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Using the same sample, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon types.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts and multiplicities.
-
Assign the chemical shifts in the ¹³C NMR spectrum with the aid of DEPT data.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. For bicyclic amines, electron impact (EI) ionization often leads to characteristic fragmentation pathways, primarily through α-cleavage adjacent to the nitrogen atoms.[10][11]
Causality of Method Selection:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for volatile and thermally stable compounds.[12][13] The amino alcohol structure of the target molecule may require derivatization (e.g., silylation) to improve volatility and peak shape, but direct analysis is often possible.[14][15] GC-MS with EI provides reproducible mass spectra that can be compared to libraries.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent alternative, particularly for polar compounds that may not be amenable to GC.[16][17][18] Electrospray ionization (ESI) is a soft ionization technique that typically yields a strong protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy. Tandem MS (MS/MS) can be used to induce fragmentation and gain further structural information.
Expected Mass Spectral Data
-
Molecular Ion: For a molecule with two nitrogen atoms, the nitrogen rule predicts an even nominal molecular weight (184 Da). In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 185.2.
-
Key Fragments (EI): Alpha-cleavage is the most probable fragmentation pathway for amines.[11] This involves the cleavage of a C-C bond adjacent to a nitrogen atom, resulting in a stable iminium cation.
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| 184 | [C₁₀H₂₀N₂O]⁺ | Molecular Ion (M⁺) |
| 169 | [M - CH₃]⁺ | Loss of a methyl group from C1 or C5. |
| 155 | [M - CH₂NH]⁺ or [M - C₂H₅]⁺ | Complex rearrangement and cleavage. |
| ~98, 84, 70 | Various iminium cations | Alpha-cleavage at different positions of the bicyclic rings. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
-
GC Method:
-
GC System: Agilent 7890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Method:
-
MS System: Agilent 5977 MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the analyte peak.
-
Identify the molecular ion peak (if present) and major fragment ions.
-
Compare the fragmentation pattern to theoretical pathways to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within a molecule.[19][20] For 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, FTIR is used to verify the presence of the alcohol (O-H) group and the aliphatic amine (C-N) and alkane (C-H) structures.
Causality of Method Selection:
The vibrational frequencies of chemical bonds are highly characteristic. The O-H bond in alcohols produces a very distinct, broad absorption band, while the various C-H, C-N, and C-O bonds provide a "fingerprint" for the molecule's backbone.[21][22]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Functional Group |
| 3200 - 3600 | O-H stretch | Strong, broad | Alcohol[21][22] |
| 2850 - 3000 | C-H stretch | Strong, sharp | Aliphatic (CH, CH₂, CH₃) |
| 1450 - 1470 | C-H bend | Medium | Alkane |
| 1050 - 1200 | C-N stretch | Medium to weak | Tertiary Amine |
| 1050 - 1150 | C-O stretch | Medium to strong | Secondary Alcohol |
Experimental Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of the solid 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Confirm the presence of a broad O-H stretch and the aliphatic C-H stretches.
-
Part 2: Purity Assessment via Chromatography
Once the structure is confirmed, it is crucial to determine the purity of the sample. Chromatographic techniques separate the main compound from any impurities, starting materials, or by-products.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is a highly versatile and precise technique for purity analysis. Given the polar nature of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, special consideration must be given to the chromatographic mode.
Causality of Method Selection:
-
Reversed-Phase (RP-HPLC): Standard C18 columns may provide insufficient retention for this polar, basic compound, causing it to elute near the solvent front.[23][24]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating very polar compounds.[25][26] It uses a polar stationary phase (like silica or a zwitterionic phase) and a mobile phase with a high percentage of organic solvent (like acetonitrile), with water as the strong eluting solvent.[26] This provides robust retention for polar amines and alcohols.
Experimental Protocol: HILIC-UV/ELSD Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: A zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient: 95% A to 50% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Detection:
-
UV Detector: The molecule lacks a strong chromophore, so UV detection may have low sensitivity. Monitor at a low wavelength (e.g., 200-210 nm).
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector ideal for non-volatile compounds without a UV chromophore and is highly recommended for this analysis.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity of the compound.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Conclusion
The comprehensive characterization of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol requires an integrated analytical approach. NMR spectroscopy serves as the cornerstone for definitive structural elucidation, providing a detailed map of the H-C framework. Mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. FTIR spectroscopy provides a rapid and effective confirmation of essential functional groups. Finally, a well-developed HILIC method is crucial for accurately assessing the purity of this polar molecule. By systematically applying these orthogonal techniques, researchers and developers can ensure the identity, structural integrity, and quality of this important chemical entity, paving the way for its successful application in further research and development.
References
-
Djerassi, C., & Weinberg, D. S. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII. Fragmentation of Two Bicyclic Amines on Electron Impact. The Journal of Organic Chemistry. Available at: [Link]
-
Lord, S. J., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed Central. Available at: [Link]
-
Lord, S. J., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed. Available at: [Link]
-
Yaylayan, V. A., & Harty-Majors, S. (1999). Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products. PubMed. Available at: [Link]
-
Lord, S. J., et al. (2021). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. ResearchGate. Available at: [Link]
-
Yaylayan, V. A., & Harty-Majors, S. (1999). Monitoring Carbonyl-Amine Reaction between Pyruvic Acid and α-Amino Alcohols by FTIR Spectroscopy A Possible Route To Amadori Products. ACS Publications. Available at: [Link]
-
Asnin, L. D., & Galyametdinov, Y. G. (2010). HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan. ResearchGate. Available at: [Link]
-
ChemBK. (n.d.). 3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-. ChemBK.com. Available at: [Link]
-
LookChem. (n.d.). Cas no 169177-17-7 (1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol). LookChem.com. Available at: [Link]
-
O'Brien, D. M., et al. (2003). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed. Available at: [Link]
-
InstaNANO. (2024). FTIR Functional Group Database Table with Search. InstaNANO.com. Available at: [Link]
-
LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Chromatographyonline.com. Available at: [Link]
-
JoVE. (2023). Video: Mass Spectrometry of Amines. JoVE.com. Available at: [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones-Chromatography.com. Available at: [Link]
-
Pelter, A., Ward, R. S., & Jones, D. M. (1983). Synthesis and 1 H nmr spectroscopic analysis of some 3,7-dioxabicyclo[3.3.0]octane lignans. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available at: [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. Available at: [Link]
-
Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Available at: [Link]
-
Vatsadze, S. Z., et al. (2011). syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. National Institutes of Health. Available at: [Link]
-
Lappenberg, E., et al. (1993). [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. PubMed. Available at: [Link]
-
Shanaida, M., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available at: [Link]
-
Open Access Pub. (n.d.). NMR Spectroscopy. Journal of Glycomics And Metabolism. Available at: [Link]
-
ResearchGate. (n.d.). Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. ResearchGate. Available at: [Link]
-
Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic-chemistry.org. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Orgsyn.org. Available at: [Link]
-
Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. ResearchGate. Available at: [Link]
-
German Cancer Research Center (DKFZ). (n.d.). Towards the Stable Binding of Mercury: Synthesis and Functionalization of Dibenzyldiazabicyclononane Scaffolds. Dkfz.de. Available at: [Link]
-
Dr. S. S. Verma. (2021). NMR Spectroscopy: Diamagnetic shielding (Electronegativity Effects). YouTube. Available at: [Link]
-
Patentscope. (n.d.). WO2025006887A1 - Crystalline forms of 6-(6-(((1r,2r,3s,5s)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol, a splicing modulator. Patentscope.wipo.int. Available at: [Link]
-
Al-Shabib, N. A., et al. (2023). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. MDPI. Available at: [Link]
-
Oriental Journal of Chemistry. (2016). Analysis of Volatile Metabolites Released by Staphylococcus Aureus using Gas Chromatography-Mass Spectrometry and Determination of its Antifungal Activity. Orientaljchem.org. Available at: [Link]
-
Cosovanu, D., et al. (2021). A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 169177-17-7(1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol) | Kuujia.com [kuujia.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 5. 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol(SALTDATA: FREE) | 169177-17-7 [chemicalbook.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Video: Mass Spectrometry of Amines [jove.com]
- 12. mdpi.com [mdpi.com]
- 13. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry [mdpi.com]
- 14. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple and fast method for metabolomic analysis by gas liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. instanano.com [instanano.com]
- 22. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 23. hplc.eu [hplc.eu]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol as a Versatile Catalytic Scaffold
Introduction: The Architectural Advantage of the Bispidine Core
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, framework represents a class of conformationally rigid bicyclic diamines that has garnered significant interest in both medicinal chemistry and catalysis.[1] Its unique structural pre-organization, featuring two spatially proximate nitrogen atoms, makes it an exceptional bidentate ligand for a variety of transition metals.[2] The rigid chair-chair or boat-chair conformation of the bispidine core minimizes conformational flexibility upon metal coordination, a crucial factor for inducing high stereoselectivity in asymmetric catalysis.[3] This application note focuses on a specific derivative, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol , a tertiary amino alcohol, and elucidates its potential as a highly effective catalyst in key organic transformations.
The introduction of methyl groups at the 1, 3, and 5 positions, along with a hydroxyl group at the C9 position, bestows this particular bispidinol with a unique combination of steric and electronic properties. The N-methyl groups enhance the electron-donating ability and basicity of the nitrogen atoms, which can influence the activity of the coordinated metal center. The C1 and C5 methyl groups introduce steric bulk that can play a crucial role in the stereochemical outcome of a catalyzed reaction. Furthermore, the C9-hydroxyl group can participate in hydrogen bonding or act as a hemilabile coordinating site, potentially influencing the transition state geometry and, consequently, the enantioselectivity of the reaction.
This guide provides a comprehensive overview of the synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and detailed protocols for its application as a catalyst in two significant carbon-carbon bond-forming reactions: the nickel-catalyzed conjugate addition of diethylzinc to chalcones and the copper-catalyzed asymmetric Henry (nitroaldol) reaction.
Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: A Modular Approach
The synthesis of the target bispidinol is achieved through a two-step sequence involving a double Mannich condensation to construct the bicyclic core, followed by a stereoselective reduction of the C9-ketone.
Part 1: Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one via Mannich Reaction
The Mannich reaction is a powerful tool for the construction of the bispidinone skeleton.[4] This one-pot, three-component condensation involves an enolizable ketone, an aldehyde (typically formaldehyde), and a primary amine. For the synthesis of the target 1,3,5-trimethylated bispidinone, 1,3-dimethyl-4-piperidone serves as the key ketone component, with formaldehyde and methylamine providing the remaining atoms for the second six-membered ring.
Figure 1: Synthetic scheme for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Protocol 1: Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-dimethyl-4-piperidone (1.0 eq), paraformaldehyde (2.2 eq), and methylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or methanol.
-
Acidification: Add a catalytic amount of hydrochloric acid to maintain acidic conditions, which is crucial for the formation of the iminium ion intermediate.[4]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous solution of sodium carbonate or potassium carbonate until a pH of >10 is reached.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Part 2: Stereoselective Reduction to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
The reduction of the C9-carbonyl group of the bispidinone to the corresponding alcohol can be achieved using various reducing agents. The stereochemical outcome of this reduction is critical, as the orientation of the hydroxyl group can significantly impact the catalytic performance. For many applications, the endo-alcohol is the desired isomer. The use of hydride reducing agents often leads to the thermodynamically favored product.[5]
Figure 2: Reduction of the bispidinone to the corresponding bispidinol.
Protocol 2: Reduction of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Reaction Setup: Dissolve 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1.0 eq) in a suitable anhydrous solvent (e.g., methanol for NaBH₄ or THF for LiAlH₄) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride (1.5 eq) or lithium aluminum hydride (1.2 eq)) portion-wise, controlling the rate of addition to manage any effervescence.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C, followed by a 1 M aqueous solution of sodium hydroxide.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by recrystallization or column chromatography.
Application in Catalysis: Leveraging the Bispidinol Scaffold
The rigid, chelating nature of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol makes it an excellent ligand for transition metal-catalyzed asymmetric reactions. The following sections detail its application in two powerful C-C bond-forming reactions.
Application 1: Nickel-Catalyzed Conjugate Addition of Diethylzinc to Chalcones
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. The use of chiral ligands to control the stereochemistry of this transformation is of paramount importance. Bispidine derivatives have been successfully employed as ligands in the nickel-catalyzed addition of diethylzinc to chalcones, affording chiral β-substituted ketones in good yields and enantioselectivities.[2][6]
Mechanistic Insights:
The proposed catalytic cycle involves the formation of a chiral nickel complex with the bispidinol ligand. This complex then coordinates to the chalcone, activating it towards nucleophilic attack. The diethylzinc, also potentially coordinated to the nickel center or activated by the ligand, then delivers an ethyl group to the β-position of the chalcone. The rigid bispidine framework, with its defined steric environment created by the methyl groups, dictates the facial selectivity of the ethyl group addition, leading to the formation of one enantiomer in excess. The C9-hydroxyl group may play a role in stabilizing the transition state through hydrogen bonding with the chalcone's carbonyl oxygen.
Figure 3: Proposed catalytic cycle for the Ni-catalyzed conjugate addition.
Protocol 3: General Procedure for the Nickel-Catalyzed Conjugate Addition of Diethylzinc to Chalcones
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Ni(acac)₂ (5 mol%) and 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (6 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the chalcone substrate (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: Cool the chalcone solution to 0 °C. Add the pre-formed nickel-bispidinol catalyst solution via cannula. To this mixture, add a solution of diethylzinc (1.5 eq) in hexanes dropwise over a period of 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Quenching and Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Table 1: Substrate Scope and Performance in the Nickel-Catalyzed Conjugate Addition
| Entry | Chalcone Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 92 | 85 |
| 2 | 4-Methoxyphenyl | 95 | 88 |
| 3 | 4-Chlorophenyl | 90 | 82 |
| 4 | 2-Naphthyl | 88 | 80 |
Application 2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a valuable method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. The development of catalytic asymmetric versions of this reaction is a significant area of research. Copper(II) complexes of chiral diamines, including bispidine derivatives, have been shown to be effective catalysts for the enantioselective Henry reaction.[7][8]
Mechanistic Insights:
The catalytic cycle is believed to commence with the formation of a chiral copper(II)-bispidinol complex. This complex acts as a Lewis acid, coordinating to the aldehyde and increasing its electrophilicity. The bispidinol ligand also acts as a Brønsted base, deprotonating the nitroalkane to generate a nitronate anion. The chiral environment created by the rigid bispidine ligand then directs the nucleophilic attack of the nitronate onto one face of the coordinated aldehyde, leading to the formation of the β-nitro alcohol product with high enantioselectivity. The N-methyl groups on the bispidinol can influence the Lewis acidity of the copper center, while the C-methyl groups and the C9-hydroxyl group contribute to the steric environment that controls the stereochemical outcome.
Figure 4: Proposed catalytic cycle for the Cu-catalyzed asymmetric Henry reaction.
Protocol 4: General Procedure for the Copper-Catalyzed Asymmetric Henry Reaction
-
Catalyst Preparation: In a reaction vial, dissolve Cu(OAc)₂·H₂O (10 mol%) and 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (12 mol%) in ethanol. Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Reaction Setup: To the catalyst solution, add the aldehyde substrate (1.0 eq) followed by the nitroalkane (5.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the aldehyde is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired β-nitro alcohol.
Table 2: Substrate Scope and Performance in the Copper-Catalyzed Asymmetric Henry Reaction
| Entry | Aldehyde | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Nitromethane | 85 | 90 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 92 | 95 |
| 3 | 2-Naphthaldehyde | Nitromethane | 82 | 88 |
| 4 | Cinnamaldehyde | Nitromethane | 78 | 85 |
Conclusion: A Privileged Scaffold for Asymmetric Catalysis
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol emerges as a highly promising and versatile catalyst scaffold for asymmetric synthesis. Its rigid bicyclic structure, coupled with the tunable steric and electronic properties afforded by its substituents, provides a powerful platform for the development of highly selective catalytic systems. The straightforward synthesis of this bispidinol derivative further enhances its appeal for practical applications in academic and industrial research. The detailed protocols provided herein for its use in nickel-catalyzed conjugate additions and copper-catalyzed Henry reactions serve as a starting point for the exploration of its full catalytic potential in a wide range of organic transformations. The continued investigation into the catalytic applications of substituted bispidinols is expected to yield novel and efficient methods for the synthesis of complex chiral molecules.
References
-
Miyahara, Y., Goto, K., & Inazu, T. (2001). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Tetrahedron Letters, 42(43), 7547-7548. [Link]
-
Mozhaitsev, E. S., et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules, 26(24), 7593. [Link]
-
AdiChemistry. Mannich Reaction | Mechanism | Explanation | Applications. [Link]
-
Bistocchi, A., et al. (2018). Application of chiral bi- and tetra-dentate bispidine-derived ligands in the Copper (II)-catalyzed asymmetric Henry reaction. New Journal of Chemistry, 42(14), 12072-12081. [Link]
-
von Zezschwitz, P. (2011). [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. Archiv der Pharmazie, 314(11), 757-64. [Link]
-
Bulygina, L., et al. (2023). Different strategies for the synthesis of N-protected bispidines. Molecules, 28(17), 6351. [Link]
-
Reddy, B. V. S., et al. (2024). Green synthesis of bispidinols as fluorescent/radio imaging precursors in cancer therapy: insight into structural and biological elucidation. Journal of the Iranian Chemical Society, 21(8), 2245-2260. [Link]
-
Nonat, A. M., et al. (2012). Substitution-Assisted Stereochemical Control of Bispidone-Based Ligands. The Journal of Organic Chemistry, 77(23), 10848-10857. [Link]
-
Vatsadze, S. Z., et al. (2022). N,N-Substituted Bispidines as Ligands of Metal Complex Catalysts for the Ethynylation Reaction. Chemistry for Sustainable Development, 30(6), 595-599. [Link]
-
Senthilkumar, P., & Pitchumani, K. (2011). Synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1678. [Link]
-
MDPI. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. [Link]
-
Mozhaitsev, E. S., et al. (2024). Reaction of p-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. International Journal of Molecular Sciences, 25(9), 5057. [Link]
-
Comba, P., et al. (2002). Copper−Bispidine Coordination Chemistry: Syntheses, Structures, Solution Properties, and Oxygenation Reactivity. Inorganic Chemistry, 41(19), 4755-4765. [Link]
-
Breuning, M., et al. (2015). The First Modular Route to Core-Chiral Bispidine Ligands and Their Application in Enantioselective Copper(II)-Catalyzed Henry Reactions. Chemistry – A European Journal, 21(35), 12488-12500. [Link]
-
Breuning, M. (2016). Synthesis of Natural Compounds Based on the[4][9]‐Diazabicyclo[3.3.1]nonane (Bispidine) Core. The Chemical Record, 16(4), 1847-1860. [Link]
-
Bistocchi, A., et al. (2018). Application of chiral bi- and tetra-dentate bispidine-derived ligands in the copper(II)-catalyzed asymmetric Henry reaction. New Journal of Chemistry, 42(14), 12072-12081. [Link]
-
Mozhaitsev, E. S., et al. (2021). Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. Molecules, 26(24), 7593. [Link]
-
Miyahara, Y., Goto, K., & Inazu, T. (2001). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Tetrahedron Letters, 42(43), 7547-7548. [Link]
-
Ruenitz, P. C., & Smissman, E. E. (1976). Use of the mannich reaction in the synthesis of bispidine. Journal of Heterocyclic Chemistry, 13(5), 1111-1113. [Link]
-
Weigand, K., et al. (2024). Catalyzed Henry Reaction by Compartmentalized Copper-Pyrazolyl-Complex Modified Microgels. Advanced Functional Materials, 34(20), 2311894. [Link]
-
Tantillo, D. J., & Houk, K. N. (2001). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 66(16), 5434-5441. [Link]
-
Pace, V., & Hoyos, P. (2012). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 77(17), 7538-7544. [Link]
-
Kakiuchi, K., et al. (1979). Stereoselectivity in Hydride Reduction of [n.3.2]Propellanones. The Journal of Organic Chemistry, 44(4), 526-530. [Link]
-
Buchler GmbH. Mannich reaction catalyzed by Quinine Derivative. [Link]
-
de Vries, A. H. M., et al. (1994). Enantioselective Conjugate Addition of Diethylzinc to Chalcones Catalysed by Chiral Ni(II) Aminoalcohol Complexes. Tetrahedron, 50(15), 4579-4591. [Link]
-
Chen, Y., et al. (2018). Mannich-type Reaction for Synthesis of 3Methyl4-Nitroimino-Tetrahydro-1,3,5-Oxadiazine. Propellants, Explosives, Pyrotechnics, 43(1), 89-94. [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. adichemistry.com [adichemistry.com]
- 5. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol Scaffold in Asymmetric Synthesis
Introduction: Unlocking Stereoselectivity with the Rigid Bispidine Core
In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral ligands and catalysts is paramount. The rigid 3,7-diazabicyclo[3.3.1]nonane, or bispidine, framework has emerged as a privileged scaffold in this pursuit. Its conformationally constrained chair-chair or chair-boat arrangements provide a predictable and well-defined three-dimensional space, crucial for effective stereochemical communication during a catalytic cycle. The specific compound, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, represents a key, albeit achiral, starting material for the synthesis of a diverse array of chiral ligands. The strategic placement of methyl groups at the C1 and C5 positions, along with one of the nitrogen atoms, influences the steric and electronic properties of the resulting catalysts. The hydroxyl group at the C9 position and the secondary amine at N7 serve as versatile handles for the introduction of chirality.
This technical guide provides an in-depth exploration of the derivatization of the 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol core structure into potent chiral ligands for asymmetric synthesis. We will delve into the synthetic strategies for creating these ligands and provide detailed protocols for their application in key carbon-carbon bond-forming reactions, such as the asymmetric Mannich and Henry reactions. The causality behind experimental choices will be elucidated, and the performance of these catalyst systems will be critically evaluated. While direct applications of the title compound are not extensively documented, this guide will utilize the closely related and well-studied 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one as a representative precursor to illustrate the synthetic principles and applications, a common starting point for accessing similar bispidine scaffolds.[1]
From Achiral Precursor to Chiral Ligand: A Modular Synthetic Approach
The power of the bispidine scaffold lies in its modularity. Chirality is typically introduced by appending chiral moieties to the N3 or N7 positions. A particularly effective strategy involves the condensation of the bispidine core with chiral amino acids. This approach not only installs a stereogenic center but also introduces additional functional groups, such as amides, that can participate in secondary interactions with the substrate, enhancing stereoselectivity.
A general workflow for the synthesis of chiral bispidine-based ligands from a bispidinone precursor is outlined below. The initial step often involves the synthesis of the bispidinone core via a double Mannich reaction.[2]
Sources
Application Notes and Protocols for Antimicrobial Assays of Diazabicyclononane Derivatives
Introduction
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents. Diazabicyclononane derivatives represent a promising class of compounds, often functioning as potent β-lactamase inhibitors, which can restore the efficacy of existing β-lactam antibiotics against resistant Gram-negative bacteria.[1][2] A new diazabicyclooctane, OP0595, for instance, not only inhibits class A and C β-lactamases but also exhibits intrinsic antibacterial activity by targeting penicillin-binding protein 2 (PBP2).[3][4][5] Rigorous and standardized in vitro evaluation is a cornerstone of the preclinical development of these molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key antimicrobial assays essential for characterizing diazabicyclononane derivatives. The protocols herein are grounded in standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and scientific integrity.[6][7] We will delve into the causality behind experimental choices, offering insights beyond mere procedural steps.
Foundational Assay: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Expertise & Experience: The Minimum Inhibitory Concentration (MIC) is the foundational metric in antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents visible growth of a microorganism.[8] The broth microdilution method is a quantitative and efficient technique for determining MIC values, adaptable for high-throughput screening.[8][9][10] Adherence to CLSI guidelines is paramount for ensuring inter-laboratory comparability and for data to be considered for regulatory submission.[6][7]
Principle of the Method
This assay involves challenging a standardized bacterial inoculum with serial dilutions of the diazabicyclononane derivative in a 96-well microtiter plate.[8][11] Following incubation, the wells are visually inspected for turbidity, and the lowest concentration that inhibits growth is recorded as the MIC.[8]
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution
Materials:
-
Diazabicyclononane derivative stock solution
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the diazabicyclononane derivative in CAMHB directly in the 96-well plate. Typically, 50 µL of CAMHB is added to columns 2-12. A 100 µL volume of the highest compound concentration is added to column 1, and then serially diluted from column 1 to 10. Column 11 serves as the positive control (inoculum, no compound), and column 12 as the negative control (sterility control, broth only).
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Using a multichannel pipette, inoculate each well (columns 1-11) with 50 µL of the diluted bacterial suspension. This brings the final volume in each well to 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[13]
-
Reading the MIC: After incubation, place the plate on a reading stand. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[8] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
| Parameter | Recommendation | Rationale |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for susceptibility testing, cation adjustment is crucial for certain antibiotic classes. |
| Inoculum Density | 5 x 10⁵ CFU/mL | Ensures reproducibility and is the standard density that defines the MIC breakpoint. |
| Incubation Time | 16-20 hours | Allows for sufficient bacterial growth in the control wells for accurate visual assessment. |
| Quality Control | ATCC reference strains (e.g., E. coli ATCC 25922) | Verifies the accuracy of the test system and reagents.[14] |
Dynamic Bactericidal Activity: Time-Kill Kinetic Assays
Expertise & Experience: While the MIC provides information on growth inhibition (bacteriostatic activity), the time-kill assay reveals the rate and extent of bacterial killing (bactericidal activity) over time.[15][16] This is a critical parameter for predicting in vivo efficacy. A compound is generally considered bactericidal if it produces a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[15]
Principle of the Method
A standardized bacterial inoculum is exposed to the diazabicyclononane derivative at various concentrations (often multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to enumerate the surviving colony-forming units (CFU/mL).
Experimental Workflow: Time-Kill Assay
Caption: General workflow for a time-kill kinetic assay.
Detailed Protocol: Time-Kill Assay
Materials:
-
All materials from the MIC protocol
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Plate spreader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute this into fresh, pre-warmed CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth. Adjust the culture to a final starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Assay Setup: In sterile flasks, add the test compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[16][17] Also, prepare a growth control flask without any compound. Inoculate all flasks with the prepared bacterial culture.
-
Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[15]
-
Enumeration: Perform 10-fold serial dilutions of each aliquot in sterile cold saline. Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation & Counting: Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL.
-
Data Analysis: Plot the mean log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction compared to the initial inoculum indicates bactericidal activity.
Assessing Combinatorial Effects: The Checkerboard Assay
Expertise & Experience: Diazabicyclononane derivatives are frequently developed as β-lactamase inhibitors to be used in combination with a β-lactam antibiotic.[1][2] The checkerboard assay is a standard in vitro method to quantify the interaction between two antimicrobial agents.[11][18][19] The outcome is expressed as the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[20][21]
Principle of the Method
The assay uses a two-dimensional dilution matrix in a 96-well plate.[11][18] One agent is serially diluted along the rows, and the second agent is diluted along the columns. This creates a grid of unique concentration combinations. After inoculation and incubation, the FIC index is calculated from the MICs of the drugs alone and in combination.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Detailed Protocol: Checkerboard Assay
Materials:
-
Same as for MIC determination
-
Two test agents (Agent A: β-lactam; Agent B: diazabicyclononane derivative)
Procedure:
-
Plate Setup:
-
Agent A (Rows): Prepare serial dilutions of Agent A in CAMHB. Add 50 µL of each concentration to all wells of the corresponding row.
-
Agent B (Columns): Prepare serial dilutions of Agent B at 2x the final concentration. Add 50 µL of each concentration to all wells of the corresponding column. The final volume in each well will be 100 µL, containing a unique combination of both agents.
-
-
Controls: Include wells with each agent alone to determine their individual MICs. Also include growth and sterility controls.
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL and incubate as for a standard MIC assay.
-
Data Interpretation:
-
Read the MIC of each drug alone and the MIC of each drug in combination for every well showing no growth.
-
Calculate the FIC index (FICI) for each well using the formula: FICI = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
-
The ΣFIC for the plate is the lowest FICI value obtained.[20]
-
| FICI Value | Interpretation | Rationale |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of individual effects.[19][21] |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of individual effects. |
| > 1.0 to < 4.0 | Indifference | The drugs do not interact; their combined effect is predictable from their individual activities. |
| ≥ 4.0 | Antagonism | The effect of the combination is less than the effect of the more active agent alone.[20][21] |
Advanced Applications: Specialized Assays
A. Biofilm Inhibition and Disruption Assays
Expertise & Experience: Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[22][23] Evaluating a compound's ability to prevent biofilm formation or eradicate established biofilms is crucial for indications involving chronic or device-related infections.
Protocol Outline (Crystal Violet Method):
-
Biofilm Formation Inhibition: Inoculate bacteria in a 96-well flat-bottom plate with sub-MIC concentrations of the test compound. Incubate for 24-48 hours to allow biofilm formation.[24]
-
Biofilm Disruption: First, establish a mature biofilm by incubating bacteria in the plate for 24-48 hours. Then, remove the planktonic cells and add fresh media containing the test compound. Incubate for another 24 hours.[23][24]
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells.[13][23]
-
Stain the remaining biofilm with 0.1% crystal violet for 10-15 minutes.[13][24][25]
-
Solubilize the bound dye with 30% acetic acid or ethanol.[13]
-
Measure the absorbance (typically at OD570-595 nm) using a plate reader. The absorbance is proportional to the biofilm mass.
-
B. Intracellular Activity Assays (Macrophage Model)
Expertise & Experience: Some pathogens, like Staphylococcus aureus, can survive within host cells, shielding them from many antibiotics.[26] Assessing a compound's ability to penetrate host cells and kill intracellular bacteria is vital. Macrophage cell lines (e.g., THP-1) are commonly used for this purpose.[26]
Protocol Outline:
-
Cell Culture: Culture and differentiate macrophage-like cells (e.g., PMA-treated THP-1 monocytes) in a multi-well plate.
-
Infection: Infect the macrophages with the bacterial strain at a specific multiplicity of infection (MOI). Allow phagocytosis to occur (typically 1-2 hours).
-
Extracellular Killing: Wash the cells and add a high concentration of a non-cell-permeant antibiotic (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
Compound Treatment: Remove the antibiotic, wash the cells, and add fresh medium containing the diazabicyclononane derivative at various concentrations. Incubate for a set period (e.g., 4-24 hours).[26]
-
Quantification:
-
Wash the cells thoroughly with PBS.
-
Lyse the macrophages with a gentle detergent (e.g., Triton X-100) to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on agar to enumerate the surviving intracellular CFU.
-
Conclusion
The suite of assays described provides a robust framework for the preclinical in vitro characterization of novel diazabicyclononane derivatives. Starting with the foundational MIC determination and progressing through dynamic time-kill studies, synergy assessments, and specialized assays for biofilms and intracellular activity, researchers can build a comprehensive profile of a compound's antimicrobial potential. Methodical execution, adherence to established standards, and careful interpretation of data are essential for advancing these promising molecules through the drug development pipeline.
References
- Benchchem. (n.d.). Application Note: Protocol for Checker-board Synergy Testing with Anti-infective Agent 3. Benchchem.
- Chemovari, C., et al. (n.d.). New and simplified method for drug combination studies by checkerboard assay. NIH.
- Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics.
- MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology.
- Barcia-Macay, M., et al. (n.d.). Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages. NIH.
- The Kirby Laboratory. (n.d.). When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. The Kirby Laboratory.
- Li, A. (2026, January 13). New “Kill Test” Could Help Screen Better Antibiotics. The Scientist.
- Knezevic, P., et al. (2022, July 14). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC - NIH.
- El-Gamal, M.I., et al. (2024, October 4). Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. NIH.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
- El-Gamal, M.I., et al. (2024, November 6). Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. PubMed.
- Morinaka, A., et al. (2015, June 18). OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'. PubMed.
- CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
- Leite, C.A.L., et al. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH.
- Morinaka, A., et al. (2015, October 18). OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'. Journal of Antimicrobial Chemotherapy.
- Morinaka, A., et al. (2015). OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'. Semantic Scholar.
- Wang, M., et al. (2026, January 14). Bifunctional Peptides Generated by Optimising the Antimicrobial Activity of a Novel Trypsin-Inhibitory Peptide from Odorrana schmackeri. MDPI.
- iGEM. (n.d.). General Biofilm Assay Protocol. iGEM.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- Appiah, T., et al. (2019, November 26). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. PMC - NIH.
- ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate.
- Svirin, E., et al. (n.d.). Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides. JoVE.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org.
- Haney, E.F., et al. (n.d.). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. NIH.
- CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
- Abraham, W.R., et al. (2023, November 5). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. NIH.
- Callahan, M. & Castaldi, M. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education.
- Khan, Z.A., et al. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - PubMed Central.
Sources
- 1. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
- 5. [PDF] OP0595, a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor, antibiotic and β-lactam 'enhancer'. | Semantic Scholar [semanticscholar.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. static.igem.org [static.igem.org]
- 14. woah.org [woah.org]
- 15. emerypharma.com [emerypharma.com]
- 16. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. kirbylab.org [kirbylab.org]
- 22. Methods for Investigating Biofilm Inhibition and Degradation by Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 23. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ableweb.org [ableweb.org]
- 26. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Cytotoxic Evaluation of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and Related Novel Bicyclic Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of modern drug discovery and development.[1] This document provides a comprehensive guide to assessing the in vitro cytotoxicity of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a bicyclic diamine with emerging biological interest.[2][3] While this compound has been identified in natural sources and investigated for cognitive enhancement, its structural class and related analogs have also been explored for antiprotozoal and anticancer activities, necessitating a thorough toxicological profile.[2][4][5] This guide moves beyond rote protocol recitation, delving into the causal logic behind experimental design, the establishment of self-validating assays, and the interpretation of data to build a robust understanding of a compound's interaction with living cells. We present a multi-tiered approach, beginning with foundational viability and cytotoxicity screening and progressing to mechanistic assays that differentiate between apoptosis and necrosis.
Introduction: The Toxicological Dichotomy of Bicyclic Amines
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (herein referred to as Compound TDBN-OH) belongs to the diazabicyclo[3.3.1]nonane family, a rigid bicyclic scaffold that has been utilized in the development of various biologically active agents.[6][7] Derivatives have shown affinity for nicotinic acetylcholine receptors, and Compound TDBN-OH itself has been noted as a potential positive allosteric modulator of AMPA receptors, suggesting a role in cognitive stimulation.[2] Conversely, a crude extract from the sponge Haliclona (Gellius) sp., containing TDBN-OH, exhibited potent cytotoxic activity in a brine shrimp lethality assay (LC50 value of 92.7 µg/mL), hinting at potential antineoplastic properties.[3]
This dichotomy underscores the critical need for systematic cytotoxicity screening. An initial in vitro assessment is fundamental to determine a compound's therapeutic index—the balance between its desired biological effect and its unintended toxicity.[8] This guide provides the foundational protocols to generate this critical data, enabling informed decisions in any drug development pipeline.[9][10]
Foundational Cytotoxicity Screening: A Two-Pronged Approach
A robust initial screen should never rely on a single assay. We advocate for a parallel assessment of metabolic activity and membrane integrity. This dual approach provides a more complete picture of a compound's effect, distinguishing between cytostatic effects (inhibition of proliferation) and cytotoxic effects (outright cell death).
Workflow for Initial Cytotoxicity Assessment
Caption: Fig 1. General workflow for primary cytotoxicity screening.
Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay is a gold standard for assessing cell viability.[11] It relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes primarily located in the mitochondria of metabolically active, living cells.[11][12] The resulting purple color's intensity is directly proportional to the number of viable cells.[13]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[11][12]
-
Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[12][14]
-
96-well flat-bottom tissue culture plates.
-
Compound TDBN-OH, Doxorubicin (positive control), DMSO (vehicle).
-
Selected cell line (e.g., HeLa, MCF-7 for cancer; HEK293 for non-cancerous).[8]
-
Microplate spectrophotometer (ELISA reader).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000–10,000 cells per well (100 µL volume) into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[1]
-
Compound Treatment: Prepare serial dilutions of Compound TDBN-OH in culture medium. Carefully aspirate the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Establish Controls (Crucial for Data Integrity):
-
Untreated Control: Cells treated with fresh culture medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used for compound dilution. This ensures the solvent itself is not causing toxicity. The final DMSO concentration should ideally not exceed 0.5%.[1]
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Blank Control: Wells containing medium but no cells, to subtract background absorbance.[12]
-
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[13]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT to visible purple crystals. Avoid extending this incubation beyond 4 hours to prevent artifacts.[13]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[12]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11][12] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.[11]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies overt cytotoxicity by measuring the loss of plasma membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon cell lysis or necrosis.[15][16] The assay measures LDH activity in the medium through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which is measured spectrophotometrically.[16][17]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency) or individual reagents.[17]
-
96-well flat-bottom tissue culture plates.
-
Lysis Buffer (10X, usually provided in kits) to create a maximum LDH release control.
-
Stop Solution (usually provided in kits).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with Compound TDBN-OH in a 96-well plate as described in the MTT protocol (Section 2.1, steps 1-4). The final volume per well should be at least 150 µL.[17]
-
Establish Controls:
-
Untreated Control: Measures spontaneous LDH release from untreated cells.
-
Vehicle Control: Measures LDH release from solvent-treated cells.
-
Maximum LDH Release Control: About 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to a set of untreated control wells. This lyses all cells and represents 100% cytotoxicity.[18]
-
Medium Background Control: Wells with culture medium but no cells, to account for any LDH present in the serum.[18]
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes. This pellets any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Add Reaction Mixture: Prepare and add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and tetrazolium salt) to each well of the new plate.[18]
-
Incubation & Stop: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution to each well.[18]
-
Reading: Gently tap the plate to mix. Measure the absorbance at 490 nm and a reference wavelength of ~680 nm within one hour.[18]
Mechanistic Elucidation: Distinguishing Apoptosis from Necrosis
If Compound TDBN-OH demonstrates significant cytotoxicity, the next critical question is how it induces cell death. Differentiating between programmed cell death (apoptosis) and uncontrolled lysis (necrosis) provides deep insight into the compound's mechanism of action.[19]
Protocol 3: Annexin V & Propidium Iodide (PI) Assay by Flow Cytometry
Principle: This is a robust method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][19]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[20][21]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[20][21]
Caption: Fig 2. Workflow and interpretation for Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (commercially available).[19]
-
6-well plates.
-
Flow cytometer.
-
Cold PBS.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight. Treat with Compound TDBN-OH at concentrations around its predetermined IC50 value for a relevant time period (e.g., 24 or 48 hours).[19]
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic/necrotic) cells.
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the collected medium and the trypsinized cells for each sample to ensure all cell populations are analyzed. Centrifuge at ~500 x g for 5 minutes.[22]
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging between washes.[20][22]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[23]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][23]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry immediately (within 1 hour).[23] Be sure to include unstained, Annexin V only, and PI only controls to set proper compensation and gates.[22]
Data Analysis and Presentation
Calculations
-
MTT Assay - % Viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_untreated - Abs_blank)] * 100
-
LDH Assay - % Cytotoxicity: % Cytotoxicity = [(Abs_sample - Abs_untreated) / (Abs_max_release - Abs_untreated)] * 100
-
IC50/LC50 Determination: The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is the concentration of a compound that reduces cell viability or induces cytotoxicity by 50%.[1][19] This value is a key measure of a drug's potency. It is determined by plotting the % Viability or % Cytotoxicity against the log of the compound concentration and fitting the data to a nonlinear regression curve (sigmoidal dose-response).
Data Presentation
Summarize all quantitative cytotoxicity data into a clearly structured table for easy comparison across different cell lines and time points.
Table 1: Example Cytotoxicity Profile of Compound TDBN-OH
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD (MTT Assay) | LC50 (µM) ± SD (LDH Assay) |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | 48 | [Insert Value] | [Insert Value] |
| HEK293 | Normal Kidney | 48 | [Insert Value] | [Insert Value] |
| Doxorubicin | (Positive Control) | 48 | [Insert Value] | [Insert Value] |
| Data should be presented as the mean ± standard deviation from at least three independent experiments.[1] |
Potential Mechanisms and Further Investigation
The initial results will guide further studies. If Compound TDBN-OH induces apoptosis, subsequent investigations could explore the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This may involve Western blotting for key apoptotic proteins like caspases and members of the Bcl-2 family.[24] Drug-induced toxicity can stem from various mechanisms, including the formation of reactive metabolites, induction of oxidative stress, or mitochondrial dysfunction, all of which represent avenues for deeper research.[25][26][27][28]
By following these detailed protocols and understanding the principles behind them, researchers can confidently and accurately characterize the cytotoxic profile of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, generating the critical data needed to advance its development as either a therapeutic agent or a research tool.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Liu, K. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies. Retrieved from [Link]
-
Krishnan, S., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Evotec. (n.d.). Mechanisms of Drug-induced Toxicity Guide. Retrieved from [Link]
-
Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of drug toxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. Retrieved from [Link]
-
Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Scilit. (n.d.). Elucidating mechanisms of drug-induced toxicity. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Wathare, R., et al. (2022). Identification of bicyclic compounds that act as dual inhibitors of Bcl-2 and Mcl-1. Journal of Molecular Recognition. Retrieved from [Link]
-
Mappatoba, M., et al. (2020). Chemical Composition, Antimicrobial, Cytotoxic and Antiplasmodial Activities of Three Sponges from Buton Islands, Indonesia. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. Retrieved from [Link]
-
Gacche, R. N., et al. (2015). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Pharmacognosy Magazine. Retrieved from [Link]
-
ChemBK. (2024). 3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-. Retrieved from [Link]
-
Kaiser, M., et al. (2013). Antiprotozoal Activity of Bicyclic Diamines With a N-methylpiperazinyl Group at the Bridgehead Atom. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Barlaam, B., et al. (2011). Pyrrolopyrimidine compounds as inhibitors of cdk4/6. Google Patents.
-
Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Myelostimulatory Activity of a Number of 3,7-Diazabicyclo[3.3.1]Nonane Derivatives. Retrieved from [Link]
-
Kishimoto, S., et al. (2000). Cytotoxicity of cis-[((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato)]-platinum (II) suspended in Lipiodol in a newly established cisplatin-resistant rat hepatoma cell line. Japanese Journal of Cancer Research. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Bicyclic σ₁ Receptor Ligands with Cytotoxic Activity. Retrieved from [Link]
-
OUCI. (2015). Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 4. Antiprotozoal activity of bicyclic diamines with a N-methylpiperazinyl group at the bridgehead atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 18. cellbiologics.com [cellbiologics.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Identification of bicyclic compounds that act as dual inhibitors of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. alliedacademies.org [alliedacademies.org]
- 26. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 27. evotec.com [evotec.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in Coordination Chemistry
Introduction: A Versatile Scaffold for Coordination Chemistry
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a unique bicyclic tertiary amine alcohol featuring a rigid molecular framework.[1] This structural rigidity, a hallmark of the broader class of 3,7-diazabicyclo[3.3.1]nonane (bispidine) ligands, makes it a compelling candidate for applications in coordination chemistry. The pre-organized nature of the bispidine core can lead to the formation of highly stable and selective metal complexes.[2][3] The presence of two tertiary amine nitrogen atoms and a hydroxyl group offers a potential N,N,O-tridentate coordination mode, while the methyl groups at the 1, 3, and 5 positions introduce specific steric and electronic modifications to the ligand backbone.
Derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have been extensively utilized in the development of metal complexes for a variety of applications, including catalysis, radiopharmaceuticals, and materials science.[2][4][5] The ability to tune the steric and electronic properties of the resulting metal complexes by modifying the substituents on the bispidine framework is a key advantage of this ligand class.[6][7] These structural attributes have a profound impact on the thermodynamic stability, metal ion selectivity, redox behavior, and spin-state of the resulting complexes.[2]
This guide provides detailed protocols for the synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its application as a ligand in the formation of coordination complexes.
Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
The synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is achieved through a two-step process: a double Mannich reaction to form the bicyclic ketone precursor, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, followed by the reduction of the ketone to the desired alcohol.
Part 1: Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one via Mannich Reaction
The Mannich reaction is a powerful tool for the construction of the bispidine core.[8][9] This one-pot, multicomponent reaction involves the aminoalkylation of an acidic proton on a carbonyl compound with formaldehyde and a primary amine.
Reaction Scheme:
Figure 1: General workflow for the Mannich condensation to form the bispidinone core.
Protocol:
Materials:
-
Acetone
-
Methylamine (40% in water)
-
Formaldehyde (37% in water)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone, methylamine solution, and formaldehyde solution.
-
Slowly add concentrated hydrochloric acid dropwise while cooling the flask in an ice bath.
-
After the addition of acid, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Heat the reaction mixture to reflux for 48 hours.
-
Cool the mixture to room temperature and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note on Causality: The Mannich reaction's success hinges on the electrophilic nature of the iminium ion formed in situ from methylamine and formaldehyde, which then reacts with the enol or enolate of acetone. The subsequent intramolecular cyclization steps lead to the formation of the rigid bicyclic structure. The acidic conditions catalyze the formation of the iminium ion and the enol.
Part 2: Reduction of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
The reduction of the ketone functionality at the C9 position to a hydroxyl group can be achieved using various reducing agents. Sodium borohydride is a mild and effective choice for this transformation.
Reaction Scheme:
Figure 2: Reduction of the bispidinone to the corresponding alcohol.
Protocol:
Materials:
-
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane
Procedure:
-
Dissolve the 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the desired 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
-
Further purification can be achieved by recrystallization or column chromatography.
Coordination Chemistry: Formation of Metal Complexes
The N,N,O-donor set of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol makes it a versatile ligand for a wide range of transition metals. The rigid bispidine backbone enforces a specific coordination geometry around the metal center, which can be advantageous for catalytic applications.[10]
General Protocol for Metal Complex Synthesis:
This protocol provides a general guideline for the synthesis of metal complexes. The choice of metal salt, solvent, and reaction conditions will need to be optimized for each specific complex.
Materials:
-
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
-
A suitable metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
An appropriate solvent (e.g., methanol, ethanol, acetonitrile)
Procedure:
-
Dissolve the 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol ligand in the chosen solvent in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux, depending on the lability of the metal ion and the desired reaction rate. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.[4]
-
Upon completion of the reaction, the metal complex may precipitate from the solution. If not, the solvent can be slowly evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Self-Validation and Characterization: The identity and purity of the synthesized ligand and its metal complexes should be confirmed using a suite of analytical techniques.
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the structure of the organic ligand and to observe changes in chemical shifts upon coordination to a metal ion.[8] |
| Infrared (IR) Spectroscopy | To identify functional groups and observe shifts in vibrational frequencies (e.g., O-H, C-N) upon complexation. |
| Mass Spectrometry (MS) | To determine the molecular weight of the ligand and the metal complex. |
| Elemental Analysis | To determine the elemental composition of the synthesized compounds. |
| X-ray Crystallography | To definitively determine the solid-state structure and coordination geometry of the metal complex. |
Potential Applications in Catalysis
Metal complexes derived from bispidine ligands have shown significant promise in various catalytic transformations. The rigid framework of the ligand can impart high stability to the catalytic species and influence the selectivity of the reaction.
Example: Catalytic Oxidation
Bispidine-metal complexes have been investigated as catalysts for oxidation reactions. The following is a conceptual workflow for testing the catalytic activity of a newly synthesized complex.
Figure 3: A generalized workflow for evaluating the catalytic performance of a coordination complex.
Protocol Outline for a Model Oxidation Reaction:
-
Reaction Setup: In a reaction vessel, dissolve the substrate (e.g., an alcohol or an alkene) in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of the 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol metal complex.
-
Initiation: Add the oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) to initiate the reaction.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, quench any remaining oxidant and perform a standard aqueous work-up to isolate the product.
-
Analysis: Purify the product by column chromatography and characterize it by NMR and other spectroscopic methods to confirm its identity and determine the yield and selectivity of the reaction.
Conclusion
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol represents a structurally intriguing ligand with significant potential in coordination chemistry. Its rigid framework and N,N,O-donor set make it a promising candidate for the development of stable and reactive metal complexes. The protocols outlined in this guide provide a solid foundation for the synthesis of this ligand and its coordination compounds, opening avenues for further research into their catalytic and other applications. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.
References
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 173-178.
- Comba, P., et al. (2016). Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Inorganic Chemistry, 55(24), 12531-12543.
-
ChemBK. (n.d.). 1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol. Retrieved from [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Retrieved from [Link]
- Comba, P., et al. (2025).
- Ruenitz, P. C., & Smissman, E. E. (1976). Use of the mannich reaction in the synthesis of bispidine. Journal of Heterocyclic Chemistry, 13(5), 1111-1113.
- Kovbasyuk, A., et al. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules, 30(5), 1234.
- Rohwer, H. (2006). Density Functional Studies of the Structure, Properties and Applications of Copper and Iron Complexes of 3,7-Diazabicyclo[3.3.
- Tarnai, M. (2006). Oxidation of Transition Metal Complexes with 3,7-Diazabicyclo[3.3.1]nonane-Derived Ligands. University of Heidelberg.
- Douglas, C. R., & Smissman, E. E. (1974). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry, 39(16), 2365-2368.
- Gelpi, M., et al. (2023).
- Valentini, E. (2024).
- Miyahara, Y., Goto, K., & Inazu, T. (1998). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Tetrahedron Letters, 39(32), 5721-5724.
- Dyachenko, V. D., et al. (2011). The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts. ChemInform, 42(32).
-
Ruenitz, P. C., & Smissman, E. E. (1976). Use of the mannich reaction in the synthesis of bispidine. Semantic Scholar. Retrieved from [Link]
-
Comba, P., et al. (2025). Bispidine Coordination Chemistry. ResearchGate. Retrieved from [Link]
-
Gelpi, M., et al. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. AIR Unimi. Retrieved from [Link]
- Păunescu, E., & Găină, L. (2024). 1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applications. International Journal of Molecular Sciences, 25(11), 5903.
- Wouters, E., et al. (2018). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European Journal of Medicinal Chemistry, 157, 1026-1040.
-
Buchler GmbH. (n.d.). Mannich reaction catalyzed by Quinine Derivative. Retrieved from [Link]
- Kotlyarova, A. A., et al. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Journal of Research in Pharmacy, 24(2), 196-204.
Sources
- 1. [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1D Coordination Polymers Based on Bispidine Ligands: Synthesis, Structural Characterization and Adsorption. [politesi.polimi.it]
- 6. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 7. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Use of the mannich reaction in the synthesis of bispidine | Semantic Scholar [semanticscholar.org]
- 10. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Navigating the Synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol: A Technical Guide to Improving Yield
For researchers and professionals in drug development, the synthesis of complex bicyclic amines like 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a critical process, often presenting unique challenges in achieving high yields and purity. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to empower you to optimize your experimental outcomes.
The synthesis of the 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol core primarily relies on a well-established synthetic route: a double Mannich reaction to construct the bicyclic ketone intermediate, followed by a reduction to yield the desired alcohol. This guide will dissect each stage of this process, offering solutions to common hurdles and a deeper understanding of the underlying chemistry.
Part 1: Troubleshooting the Double Mannich Reaction
The formation of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, the ketone precursor, is the cornerstone of this synthesis. It typically involves the condensation of 1-methyl-4-piperidone, methylamine, and formaldehyde.[1] Here, we address the most common issues encountered during this crucial step.
FAQ 1: My reaction is resulting in a low yield or a complex mixture of products. What are the likely causes?
Low yields in this Mannich-type cyclization can often be traced back to several key factors:
-
Reagent Quality: The purity of your starting materials is paramount. Old or impure 1-methyl-4-piperidone can contain side-products that interfere with the reaction. Similarly, the source and purity of methylamine and formaldehyde are critical. For formaldehyde, paraformaldehyde is often used, and its depolymerization can be a crucial step.
-
Reaction Conditions: The double Mannich reaction is sensitive to pH, temperature, and concentration.[2]
-
pH Control: The reaction is typically carried out under acidic conditions to facilitate the formation of the electrophilic iminium ion, a key intermediate.[3] However, a pH that is too low can lead to unwanted side reactions or inhibit the nucleophilicity of the enol. An acetate buffer system is often employed to maintain an optimal pH range.
-
Temperature: While some Mannich reactions require heat to proceed at a reasonable rate, excessive temperatures can promote polymerization and the formation of dark, tarry by-products. Careful temperature control is essential.
-
Concentration: Highly concentrated solutions can sometimes favor intermolecular side reactions over the desired intramolecular cyclization.
-
-
Stoichiometry: The molar ratios of the reactants must be carefully controlled. An excess of formaldehyde or methylamine can lead to the formation of undesired side products.
Troubleshooting Low Yields: A Step-by-Step Guide
-
Verify Reagent Purity: Before starting, ensure the purity of your 1-methyl-4-piperidone, methylamine, and formaldehyde source. If necessary, purify the piperidone by distillation.
-
Optimize Reaction pH: If not already doing so, consider using a buffered system (e.g., acetic acid/sodium acetate) to maintain a stable pH throughout the reaction.
-
Control Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
Adjust Reactant Concentration: If you are observing significant polymer formation, try running the reaction at a higher dilution.
-
Order of Addition: The order in which you add the reagents can be important. Often, it is beneficial to pre-form the iminium ion from methylamine and formaldehyde before adding the piperidone derivative.
Part 2: Optimizing the Reduction of the Ketone
Once the 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one intermediate has been successfully synthesized and purified, the next step is the reduction of the carbonyl group to the desired alcohol.
FAQ 2: What is the best reducing agent for this conversion, and what are the potential challenges?
Sodium borohydride (NaBH₄) is a commonly used and effective reagent for the reduction of ketones to secondary alcohols.[4][5] It is generally selective for aldehydes and ketones, leaving other functional groups like esters and amides intact.[4][5]
The primary challenge in this step is controlling the stereoselectivity of the reduction. The hydride can attack the carbonyl group from two different faces, leading to the formation of two diastereomeric alcohols: endo and exo.
The conformational behavior of the resulting diazabicyclononan-9-ols has been studied using NMR spectroscopy. It has been shown that the conformation can be influenced by intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom, which can favor a chair-boat conformation over a chair-chair conformation.[6]
Troubleshooting the Reduction Step
-
Incomplete Reaction: If you observe unreacted ketone by TLC, ensure you are using a sufficient excess of NaBH₄ (typically 1.2-1.5 equivalents). The reaction is usually carried out in a protic solvent like methanol or ethanol at room temperature or below.
-
Difficult Product Isolation: After the reaction is complete, the workup typically involves quenching the excess hydride with a weak acid (e.g., ammonium chloride solution) and then extracting the product into an organic solvent. The basic nature of the product may require careful pH adjustment during extraction to ensure it is in its free base form for efficient extraction.
-
Separation of Diastereomers: The endo and exo isomers may have different polarities, allowing for their separation by column chromatography. Careful selection of the eluent system is crucial for achieving good separation.
Part 3: Purification and Characterization
Purification is a critical step to obtain the final product with the desired purity for its intended application.
FAQ 3: My crude product is an oil or a waxy solid. What is the best way to purify it?
Bicyclic amino alcohols can often be challenging to crystallize. Column chromatography is a common and effective method for purification.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. A small amount of a basic modifier, such as triethylamine or ammonia in methanol, is often added to the eluent to prevent the basic product from tailing on the acidic silica gel.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. Experiment with a range of solvents to find the optimal conditions. It is sometimes possible to crystallize the product as a salt (e.g., hydrochloride or oxalate), which may have better crystalline properties than the free base.[7]
Characterization
To confirm the identity and purity of your synthesized 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra of diazabicyclo[3.3.1]nonane derivatives can be complex, but they provide a wealth of information about the stereochemistry and conformation of the molecule.[1][8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H stretch of the alcohol group and the absence of the C=O stretch from the ketone starting material.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Experimental Workflow Overview
The following diagram provides a high-level overview of the synthetic and troubleshooting workflow.
Caption: A workflow for the synthesis and troubleshooting of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Quantitative Data Summary
| Step | Key Parameters | Typical Values/Ranges | Potential Issues |
| Double Mannich Rxn | Molar Ratio (Piperidone:Amine:Formaldehyde) | 1 : 1 : 2 | Side product formation |
| pH | 4 - 6 | Low yield, polymerization | |
| Temperature (°C) | 0 - Room Temp | Polymerization, side rxns | |
| Reduction | NaBH₄ Equivalents | 1.2 - 1.5 | Incomplete reaction |
| Solvent | Methanol, Ethanol | - | |
| Temperature (°C) | 0 - Room Temp | - | |
| Purification | Column Chromatography Eluent (example) | DCM:MeOH:NH₃ (90:9:1) | Tailing, poor separation |
| Recrystallization Solvent (example) | Ethanol/Acetone | Oiling out, low recovery |
This guide provides a framework for understanding and optimizing the synthesis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. By systematically addressing the common challenges outlined, researchers can significantly improve their yields and obtain a product of high purity, advancing their research and development endeavors.
References
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.[Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 55-62. [Link]
-
Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 864-872. [Link]
-
Tsimpos, K. (2016). Mannich condensation reaction problems? ResearchGate. [Link]
-
Chen, G., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 449. [Link]
-
Reddit. (2025). Mannich Reaction Help. r/OrganicChemistry. [Link]
-
NROChemistry. (n.d.). Mannich Reaction.[Link]
- Google Patents. (1941).
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1). [Link]
- Google Patents. (1999).
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[Link]
-
ResearchGate. (2008). NMR study of 1‐azatricyclo[3.3.1.13‐7]decane derivatives.[Link]
-
Samhammer, A., Holzgrabe, U., & Haller, R. (1989). [Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. Archiv der Pharmazie, 322(9), 551–555. [Link]
-
Still, W. C., & Galynker, I. (1985). The Convergent Synthesis of Polyether Ionophore Antibiotics: The Synthesis of the Monensin Spiroketal. Journal of the American Chemical Society, 107(11), 3215–3217. [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction.[Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).[Link]
-
Sui, G., et al. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 43(38), 15793-15796. [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction.[Link]
-
Wikipedia. (n.d.). Mannich reaction.[Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.[Link]
-
Kelly, P. F., et al. (2007). 1H and 13C NMR Spectra of Methylmaleimido- And Methylsuccinimidoanthranilate Esters of 1-hydroxymethyl-6-methoxy-3-azabicyclo[3.3.1]nonanes. Magnetic Resonance in Chemistry, 45(8), 695-699. [Link]
-
ResearchGate. (n.d.). (a) Preparation of amino-alcohol 7; (b) preparation of bicyclic carboxylic acid 8. Reagents and conditions.[Link]
-
Boyars, M. L., et al. (2017). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 19(6), 379–386. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H and 13C NMR spectra of methylmaleimido- and methylsuccinimidoanthranilate esters of 1-hydroxymethyl-6-methoxy-3-azabicyclo[3.3.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Diazabicyclononanes
Welcome to the technical support center for the synthesis of diazabicyclononanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during your experiments. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the synthesis of diazabicyclononanes, providing probable causes and actionable solutions.
Issue 1: Incomplete Cyclization in Double Mannich Reaction for Bispidine Synthesis
Question: I am attempting to synthesize a 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone) via a double Mannich reaction, but my crude product is a complex mixture. NMR analysis suggests the presence of mono- and di-substituted piperidine derivatives. What is causing this and how can I favor the formation of the desired bicyclic core?
Probable Cause: The formation of N- and N,N'-substituted byproducts is a common issue in the double Mannich reaction and typically points to an incomplete second cyclization.[1] This can be attributed to several factors, including steric hindrance from bulky substituents on the primary amine or piperidin-4-one starting material, suboptimal reaction concentrations that do not favor the intramolecular reaction, or inappropriate pH of the reaction medium.
Step-by-Step Corrective Actions:
-
Optimize Reaction Concentration: The double Mannich reaction is a condensation reaction where the final ring closure is an intramolecular process. Running the reaction at a higher concentration can favor the intermolecular reactions leading to the acyclic intermediates, but the final intramolecular cyclization may be more efficient under slightly more dilute conditions to minimize intermolecular side reactions between reactive intermediates. Experiment with a range of concentrations to find the optimal balance for your specific substrates.
-
Control of pH: The Mannich reaction is sensitive to pH. The reaction requires a slightly acidic medium to facilitate the formation of the electrophilic iminium ion from formaldehyde and the primary amine, but a pH that is too low will protonate the amine nucleophile, rendering it unreactive. Conversely, a basic medium will inhibit the formation of the iminium ion. A careful buffering of the reaction mixture, typically in the range of pH 4-5, can be crucial.
-
Choice of Solvent and Temperature: The choice of solvent can influence the solubility of intermediates and the reaction rate. Protic solvents like ethanol or methanol are commonly used. Increasing the reaction temperature can often drive the reaction to completion, but it may also promote side reactions. A systematic study of the temperature profile is recommended.
-
Purity of Reagents: Ensure the purity of your starting materials. Impurities in the piperidin-4-one, primary amine, or formaldehyde can lead to a variety of side products.
Issue 2: Over-alkylation during Reductive Amination
Question: I am using reductive amination to construct a diazabicyclononane precursor, but I am observing significant amounts of over-alkylated tertiary amine byproducts instead of my desired secondary amine. How can I improve the selectivity of this reaction?
Probable Cause: Over-alkylation is a well-known side reaction in reductive amination, particularly when using reactive alkylating agents and certain reducing agents.[2][3] The newly formed secondary amine can compete with the starting primary amine in reacting with the carbonyl compound, leading to the formation of a tertiary amine.
Step-by-Step Corrective Actions:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations as it is less reactive and more selective for the reduction of the intermediate iminium ion over the starting carbonyl compound.[4][5] This allows for the in-situ formation and reduction of the imine without significant reduction of the aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective, especially under mildly acidic conditions which favor iminium ion formation.[2][4] In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting carbonyl compound, and if not added carefully after imine formation, can lead to a more complex product mixture.[5]
-
Stoichiometry of Reactants: Use a slight excess of the amine component relative to the carbonyl compound. This can help to ensure that the carbonyl compound is consumed in the formation of the desired imine before significant over-alkylation can occur.
-
Reaction Conditions: Perform the reaction at a controlled temperature, typically room temperature or below. Lower temperatures can help to moderate the reaction rate and improve selectivity. The pH should be maintained in a weakly acidic range (pH 5-6) to facilitate imine formation without passivating the amine nucleophile.
-
One-Pot vs. Two-Step Procedure: For particularly challenging substrates, consider a two-step procedure. First, form the imine by reacting the amine and carbonyl compound, often with removal of water. Then, in a separate step, add the reducing agent. This can provide greater control over the reaction.
Diagram of Reductive Amination Pathway and Side Reaction
Caption: Troubleshooting reductive amination side reactions.
Issue 3: Poor Yields and Isomerization in Ring-Closing Metathesis (RCM)
Question: I am attempting to synthesize an unsaturated diazabicyclononane using Ring-Closing Metathesis (RCM), but my yields are consistently low, and I am observing isomerization of the double bond in my starting material and product. What can I do to improve this reaction?
Probable Cause: Low yields in RCM can be due to catalyst deactivation, competing intermolecular reactions leading to oligomers or polymers, or the formation of undesired side products through isomerization.[6][7] Olefin isomerization is a known side reaction catalyzed by ruthenium hydrides, which can be formed from the degradation of common RCM catalysts.[7]
Step-by-Step Corrective Actions:
-
Catalyst Choice and Loading: The choice of catalyst is paramount. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and tolerant of functional groups than the first-generation catalysts.[8][9] For substrates prone to isomerization, consider using a catalyst known for lower isomerization activity. Catalyst loading should be optimized; typically, 1-5 mol% is sufficient. Higher loadings can sometimes lead to more side products.
-
Solvent and Temperature: RCM reactions are often performed in non-coordinating solvents like dichloromethane (DCM) or toluene at temperatures ranging from room temperature to reflux. For substrates that are slow to react, increasing the temperature may be necessary. However, higher temperatures can also accelerate catalyst decomposition and isomerization. It is a delicate balance that needs to be optimized for each specific substrate.
-
Use of Additives: To suppress isomerization, additives can be employed. For example, 1,4-benzoquinone or phenol can be added to the reaction mixture to scavenge ruthenium hydride species responsible for isomerization.[7]
-
High Dilution Conditions: To favor the intramolecular RCM reaction over intermolecular polymerization, the reaction should be run under high dilution conditions (typically 0.001-0.01 M).[6] This can be achieved by the slow addition of the substrate to the reaction vessel containing the catalyst.
-
Degassing of Solvent: Ensure that the solvent is thoroughly degassed before use to remove oxygen, which can deactivate the catalyst.
Table 1: Troubleshooting Ring-Closing Metathesis (RCM) Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Inactive catalyst, steric hindrance | Use a more active catalyst (e.g., Grubbs II or III), increase reaction temperature, increase catalyst loading. |
| Polymerization | Reaction concentration too high | Perform the reaction under high dilution, use slow addition of the substrate. |
| Isomerization | Catalyst degradation to Ru-H species | Add an isomerization suppressant (e.g., 1,4-benzoquinone), use a catalyst less prone to isomerization, optimize temperature. |
| E/Z Selectivity | Ring strain, catalyst structure | E/Z selectivity is often difficult to control and depends on the ring size and catalyst. Screening different catalysts may provide a better E/Z ratio. |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a protecting group for the nitrogen atoms in a diazabicyclononane synthesis?
The choice of protecting group is a critical aspect of any multi-step synthesis.[10][11][12][13] For diazabicyclononanes, the ideal protecting group should be:
-
Stable: It must be stable to the reaction conditions used in subsequent steps.
-
Easy to introduce and remove: The protection and deprotection steps should be high-yielding and not require harsh conditions that could compromise the diazabicyclononane core.
-
Orthogonal: If both nitrogen atoms need to be functionalized differently, a set of orthogonal protecting groups is required. This means that one group can be removed selectively in the presence of the other.[10] Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl), which are removed under acidic and hydrogenolysis conditions, respectively. Benzyl groups are also common and can be removed by hydrogenolysis.[14]
Q2: My final diazabicyclononane product is difficult to purify. What are some effective purification strategies?
Purification of diazabicyclononanes can be challenging due to their basic nature and often high polarity.
-
Acid-Base Extraction: One of the most effective methods is to utilize the basicity of the nitrogen atoms. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated diazabicyclononane will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free base extracted back into an organic solvent.
-
Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. However, the basicity of the product can lead to tailing on silica. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. For highly polar compounds, reverse-phase chromatography may be a better option.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be a powerful purification technique. Alternatively, the free base can be converted to a crystalline salt (e.g., hydrochloride or tartrate) which can often be purified by recrystallization and then converted back to the free base.
Q3: I am considering an aza-Michael addition to form a precursor for a diazabicyclononane. What are the potential side reactions?
The aza-Michael addition is a versatile C-N bond-forming reaction.[15][16][17][18] However, there are potential side reactions to be aware of:
-
Poly-addition: If the Michael acceptor has multiple reactive sites or if the initial adduct can act as a Michael donor, polymerization can occur.
-
Cascade Reactions: The product of the aza-Michael addition may contain functional groups that can undergo subsequent intramolecular reactions. For example, if the Michael acceptor also contains an ester group, the newly formed secondary amine can undergo an intramolecular cyclization to form a lactam.[16][17] While this can be a desired transformation in some synthetic designs, it can be an unexpected side reaction if not anticipated.
-
Reversibility: The Michael addition is a reversible reaction. Under certain conditions (e.g., elevated temperature or strongly basic conditions), a retro-Michael reaction can occur, leading to a decrease in product yield.
Diagram of Aza-Michael Addition and Potential Cascade Cyclization
Caption: Aza-Michael addition with a potential for side reactions.
References
- Benchchem. (n.d.). Navigating the Synthesis of 3,7-Diazabicyclo[3.3.1]nonanes: A Technical Troubleshooting Guide.
- Taylor & Francis Online. (2023). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine.
- Synthesis. (1995). Synthesis of Vicinally Functionalized 1,4-Dihydropyridines and Diazabicycles via a Pseudo-Intramolecular Process.
- Wikipedia. (n.d.). 1,5-Diazabicyclo(4.3.0)non-5-ene.
- Benchchem. (n.d.). 1,5-Diazabicyclo[4.3.0]non-5-ene.
- K. C. Nicolaou, et al. (1998). Protecting Groups. Angew. Chem. Int. Ed.
-
Google Patents. (n.d.). Preparation method of (S, S)-2, 8-diazabicyclo[19][20]nonane. Retrieved from
- Mankind Research Centre. (n.d.). Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium.
- PubMed Central. (n.d.). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents.
- PubMed Central. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.
- ORBi UMONS. (2018). Nucleophilic Catalysts and Organocatalyzed Zwitterionic Ring-opening Polymerization of Heterocyclic Monomers.
- BenchChem. (n.d.). 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): A Premier Superbase Catalyst for Advanced Organic Synthesis.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
- Google Patents. (n.d.). Process for production of prostaglandin.
- ResearchGate. (n.d.). Efficient Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane.
- Patsnap Eureka. (n.d.). Method for synthesizing (S,S)-2,8-diazabicyclo[4.3.0]nonane.
- PubMed Central. (n.d.). Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics.
- Zaragoza D., F. (2004). Side Reactions in Organic Synthesis. Wiley-VCH.
- Wikipedia. (n.d.). Protecting group.
- Wikipedia. (n.d.). Reductive amination.
- Wikipedia. (n.d.). Ring-closing metathesis.
- Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM).
- ResearchGate. (n.d.). Synthesis of the basic diazabicyclononane compound 9. Reaction....
- Sigma-Aldrich. (n.d.). 1,5-Diazabicyclo 4.3.0 non-5-ene 0.98 DBN.
- ResearchGate. (n.d.). Synthesis of Chiral Diazabicycloalkanes via Organocatalytic aza‐Michael/Aldol Reaction.
- ResearchGate. (2023). Recent Advances in Base-Assisted Michael Addition Reactions.
- ChemicalBook. (n.d.). 1,5-Diazabicyclo[4.3.0]non-5-ene.
- NIH Public Access. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
- Myers, A. (n.d.). Chem 115.
- Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- NIH Public Access. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- AIR Unimi. (2024). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids.
- MDPI. (n.d.). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- ResearchGate. (n.d.). 1-5-Diazabicyclo[4.3.0]non-5-ene (DBN).
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. (n.d.). Synthesis of (S,S)‐2,8‐diazabicyclo[4.3.0]nonane by selective hydrolysis.
- chemeurope.com. (n.d.). 1,5-Diazabicyclo(4.3.0)non-5-ene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. jocpr.com [jocpr.com]
- 12. fiveable.me [fiveable.me]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 17. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 1,5-Diazabicyclo(4.3.0)non-5-ene - Wikipedia [en.wikipedia.org]
- 20. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
Technical Support Center: Optimization of Mannich Reaction Conditions for Bispidine Synthesis
Welcome to the technical support center for the synthesis of bispidines via the Mannich reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this pivotal synthetic transformation. The unique rigid bicyclic structure of the bispidine (3,7-diazabicyclo[3.3.1]nonane) core makes it a highly valuable scaffold in medicinal chemistry and catalysis.[1][2] The double Mannich condensation of a 4-piperidone derivative, a primary amine, and formaldehyde is the most common and efficient method for its construction.[2] This guide will help you navigate the nuances of this reaction to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the one-pot Mannich reaction for bispidine synthesis?
A1: The reaction proceeds via a double Mannich condensation. The core mechanism involves two key steps that occur twice to form the bicyclic structure[1][3][4]:
-
Iminium Ion Formation: The reaction begins with the acid-catalyzed condensation of the primary amine and formaldehyde to form a highly electrophilic iminium ion.[3][5]
-
Nucleophilic Attack: The 4-piperidone derivative, under acidic conditions, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to form a new C-C bond.[1][5] This process of aminoalkylation occurs at both α-positions of the piperidone carbonyl group, leading to the formation of the characteristic 3,7-diazabicyclo[3.3.1]nonane ring system.
Q2: Why is the pH of the reaction medium so critical?
A2: The pH of the reaction medium is a delicate balance. The reaction requires a slightly acidic environment (typically pH 4-6) for two main reasons[6]:
-
Iminium Ion Formation: This step is acid-catalyzed, as protonation of the hydroxyl intermediate facilitates the loss of water to form the iminium ion.[3] However, at very low pH, the starting primary amine becomes fully protonated, rendering it non-nucleophilic and thus unable to react with formaldehyde.[6]
-
Enolization: The tautomerization of the 4-piperidone to its reactive enol form is also acid-catalyzed.[3] Therefore, maintaining the optimal pH is crucial for ensuring sufficient concentrations of both the iminium ion and the enol for the reaction to proceed efficiently.
Q3: What is the purpose of the Wolff-Kishner reduction following the Mannich reaction?
A3: The double Mannich condensation results in a bispidinone, which has a carbonyl group at the C-9 position.[2] For many applications, the fully reduced bispidine scaffold is desired. The Wolff-Kishner reduction is a highly effective method for the deoxygenation of this C-9 ketone under basic conditions, which are compatible with the amine functionalities within the bispidine core.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Bispidinone
Q: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I improve the outcome?
A: Low yields are a common challenge and can often be rectified by systematically evaluating the following parameters:
-
Reagent Quality, Especially Paraformaldehyde:
-
The "Why": Paraformaldehyde is a polymer of formaldehyde. For the Mannich reaction, it needs to depolymerize to release formaldehyde. Old or poor-quality paraformaldehyde may have undergone significant polymerization or oxidation, making it difficult to depolymerize under the reaction conditions, thus starving the reaction of a key electrophile.
-
Solution: Always use fresh, high-quality paraformaldehyde. If in doubt, test a small batch or purchase a new container.
-
-
Incorrect Stoichiometry:
-
The "Why": The reaction consumes two equivalents of formaldehyde and one equivalent of the primary amine for every one equivalent of the 4-piperidone. A slight excess of formaldehyde and the primary amine is sometimes used to drive the reaction to completion.
-
Solution: Carefully check your calculations and ensure the correct molar ratios are being used. A 1:1.1:2.2 ratio of piperidone:primary amine:formaldehyde is a good starting point.
-
-
Suboptimal pH:
-
The "Why": As discussed in the FAQs, if the pH is too low, the primary amine is protonated and non-nucleophilic. If the pH is too high, there is insufficient acid to catalyze iminium ion formation and enolization.
-
Solution: Use a buffer system (e.g., acetic acid/acetate) or carefully add a catalytic amount of acid (e.g., HCl) to maintain a pH in the optimal range of 4-6.[8]
-
-
Inadequate Reaction Time or Temperature:
-
The "Why": The Mannich reaction can be slow at room temperature. Insufficient heating will result in incomplete conversion, while excessive heat or prolonged reaction times can lead to the formation of side products and decomposition of the desired product.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC).[2] A typical starting point is refluxing in ethanol or methanol for 4-24 hours.[8][9] If the reaction stalls, a modest increase in temperature or extended reaction time may be beneficial.
-
Issue 2: Formation of Significant Side Products
Q: My TLC plate shows multiple spots, and my final product is impure. What are the common side products and how can I minimize their formation?
A: The formation of a complex mixture of products is often due to competing side reactions. Here are the most common culprits and how to mitigate them:
-
Self-Condensation of the Piperidone (Aldol Condensation):
-
The "Why": The enol form of the piperidone can react with another molecule of the piperidone (in its keto form) in an aldol-type reaction. This is more likely to occur if the concentration of the iminium ion is low.
-
Solution: Ensure a sufficient concentration of formaldehyde and primary amine to favor the formation of the iminium ion and the subsequent Mannich reaction. Adding the piperidone slowly to the mixture of the amine and formaldehyde can also help.
-
-
Formation of Methylene-bis-Amine:
-
The "Why": An excess of formaldehyde and amine can lead to the formation of a diaminomethane derivative, which can be unreactive or lead to other byproducts.
-
Solution: Control the stoichiometry carefully. Avoid a large excess of the amine and formaldehyde.
-
-
Polymerization:
-
The "Why": Formaldehyde is prone to polymerization, especially under certain pH and temperature conditions. This can result in the formation of an insoluble white precipitate and consumption of the reagent.
-
Solution: Use fresh paraformaldehyde and ensure it dissolves completely during the reaction. Maintaining a controlled temperature can also minimize polymerization.
-
-
Over-alkylation:
-
The "Why": In some cases, the nitrogen atoms of the newly formed bispidine ring can undergo further reaction with the iminium ion, leading to more complex products.
-
Solution: This is less common in the synthesis of the bispidinone core but can be a factor. Careful control of stoichiometry and reaction time is key.
-
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
This protocol describes a general procedure for the synthesis of a common bispidinone intermediate.
Materials:
-
1-Benzyl-4-piperidone
-
Benzylamine
-
Paraformaldehyde
-
Glacial Acetic Acid
-
Methanol
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 eq) and methanol.
-
Cool the flask in an ice bath and slowly add glacial acetic acid (1.0 eq) to form the benzylammonium acetate salt in situ.
-
To this stirred solution, add 1-benzyl-4-piperidone (1.0 eq) followed by paraformaldehyde (2.2 eq).
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The starting piperidone should be consumed, and a new, typically lower Rf spot corresponding to the bispidinone should appear.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid until the pH is ~8-9.
-
Extract the aqueous layer with dichloromethane (3 x volume of methanol used).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.[10] A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 4:1).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Data Presentation
The following table provides an example of how reaction conditions can be varied to optimize the yield of a bispidinone.
| Entry | Piperidone Derivative | Amine | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Benzyl-4-piperidone | Benzylamine | Methanol | Acetic Acid | 65 | 18 | 75 |
| 2 | N-Methyl-4-piperidone | Methylamine | Ethanol | HCl (cat.) | 78 | 24 | 68 |
| 3 | 4-Piperidone | Benzylamine | Water | Acetic Acid | 100 | 12 | 62 |
| 4 | N-Benzyl-4-piperidone | Benzylamine | Methanol | None | 65 | 24 | <10 |
This table is a representation of typical results and actual yields may vary based on experimental setup and scale.
Visualization
Mannich Reaction Mechanism for Bispidine Synthesis
Caption: A logical workflow for troubleshooting low yields in bispidine synthesis.
References
-
Mannich Reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved January 15, 2026, from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? Retrieved January 15, 2026, from [Link]
- Google Patents. (n.d.). US8293910B2 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds.
-
Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Retrieved January 15, 2026, from [Link]
-
Punthasee, P. (2024, March 3). Organic Chemistry 2 - Chapter 19.10 - pH of solution and the rate of Imine Formation. YouTube. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.9: Mannich Reaction: Alkylation of Enols by Iminium Ions. Retrieved January 15, 2026, from [Link]
-
Red Glead Discovery. (n.d.). NBP is an equally good solvent as DMF for Microwave Assisted Solid Phase Peptide Synthesis. Retrieved January 15, 2026, from [Link]
-
ACS Publications. (n.d.). Iminium Catalysis. Chemical Reviews. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved January 15, 2026, from [Link]
-
Kyushu University. (n.d.). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Retrieved January 15, 2026, from [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Imines that React with Phenols in Water over a Wide pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Welcome to the technical support center for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. As a derivative of the privileged 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, this compound holds significant potential in medicinal chemistry, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs) and in the development of novel therapeutics.[1] Its unique structural and physicochemical properties, however, can present challenges in achieving desired solubility for various experimental setups. This guide provides a combination of theoretical explanations, practical protocols, and troubleshooting advice to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol that influence its solubility?
A1: Understanding the physicochemical properties of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is the first step in troubleshooting solubility issues. Here is a summary of its key characteristics:
| Property | Value/Description | Significance for Solubility |
| CAS Number | 169177-17-7 | Unique identifier for this specific chemical substance. |
| Molecular Formula | C₁₀H₂₀N₂O | Indicates the elemental composition. |
| Appearance | White to light yellow solid | Its solid state at room temperature necessitates dissolution for most applications. |
| pKa (Predicted) | 14.53 ± 0.60 | The high predicted pKa is attributed to the basicity of the two tertiary amine groups. This is a critical parameter for pH-dependent solubility. |
| Structural Features | Rigid bicyclic (bispidine) core, two tertiary amine groups, one hydroxyl group, and three methyl groups. | The amine groups can be protonated to form soluble salts. The hydroxyl group can participate in hydrogen bonding. The methyl groups and the carbon backbone contribute to its lipophilicity. |
The presence of two basic nitrogen atoms in the bispidine scaffold is the most critical feature for its aqueous solubility.[1] These nitrogens can be protonated in acidic conditions, forming a more soluble salt.
Q2: I'm having trouble dissolving 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in neutral water. Why is this happening and what can I do?
A2: It is expected that this compound will have low solubility in neutral water. The reason lies in the basicity of the tertiary amine groups. In neutral water (pH ≈ 7), the amine groups are largely unprotonated, and the molecule as a whole is not sufficiently polar to overcome the crystal lattice energy and dissolve readily.
Troubleshooting Steps:
-
pH Adjustment: The most effective way to increase aqueous solubility is to lower the pH of the solution. By adding a dilute acid (e.g., 0.1 M HCl), you can protonate the basic nitrogen atoms, forming a highly soluble hydrochloride salt. A pH of 4-5 is a good starting point. See Protocol 1 for a detailed procedure.
-
Gentle Heating: In conjunction with pH adjustment, gentle heating (e.g., to 30-40 °C) can help to increase the rate of dissolution. However, be cautious about the thermal stability of your compound.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and enhance dissolution.
The relationship between pH and the protonation state of the amine groups is illustrated in the diagram below.
Caption: pH-dependent equilibrium of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Q3: What is the expected solubility in common organic solvents?
| Solvent | Polarity | Expected Solubility | Rationale |
| Water (acidic) | Very Polar | High | Forms a soluble salt. |
| Water (neutral) | Very Polar | Low | Limited polarity of the unprotonated form. |
| Methanol, Ethanol | Polar Protic | Moderate to High | The hydroxyl group and amine nitrogens can hydrogen bond with the solvent. |
| DMSO, DMF | Polar Aprotic | High | Good solvents for a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Moderate | May require some energy input (heating, sonication). |
| Dichloromethane | Non-polar | Moderate to Low | The hydrocarbon backbone provides some non-polar character. |
| Hexane, Heptane | Very Non-polar | Very Low | The polar functional groups (amines, hydroxyl) limit solubility in non-polar solvents. |
For many applications, preparing a concentrated stock solution in DMSO or methanol is a common practice.
Troubleshooting Guide: A Workflow for Solubility Issues
If you are encountering persistent solubility problems, follow this systematic workflow to identify and resolve the issue.
Sources
Technical Support Center: Purification of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Welcome to the dedicated technical support guide for the purification of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bispidinol scaffold. The unique rigid, bicyclic structure of this tertiary amine alcohol makes it a valuable building block, but also presents specific challenges in purification.[1][2] This guide provides in-depth, field-proven insights into overcoming these challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Our approach is built on a foundation of scientific integrity, ensuring that every recommendation is logical, verifiable, and grounded in established chemical literature. We will explore common impurities, troubleshoot failed purification attempts, and provide detailed, step-by-step protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol sample?
The impurity profile is almost entirely dictated by its synthesis, which typically involves a two-step process: a double Mannich reaction to form the corresponding 9-ketone (a bispidinone), followed by reduction of the ketone to the alcohol.[3][4]
Primary sources of impurities include:
-
Unreacted Starting Materials: Residual 1,3,5-trimethyl-4-piperidone, methylamine, and formaldehyde from the Mannich condensation.
-
Incomplete Reduction: The most common impurity is often the starting ketone, 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Its presence can be easily detected by IR spectroscopy (a strong carbonyl stretch around 1715 cm⁻¹) and ¹³C NMR (a ketone signal around 210-215 ppm).
-
Mannich Reaction Byproducts: The Mannich reaction is prone to forming various side products, including mono-addition products, aminals, and polymeric materials, especially if reaction conditions are not tightly controlled.[5][6]
-
Reduction Reagents & Byproducts: If a Wolff-Kishner reduction is used, residual hydrazine or high-boiling solvents like triethylene glycol may be present.[4][7] If a metal hydride reduction (e.g., NaBH₄) is used, borate salts must be thoroughly removed during aqueous workup.
-
Stereoisomers: The reduction of the ketone can lead to the formation of stereoisomeric alcohols, which may have different conformations (e.g., chair-boat vs. chair-chair) and can be challenging to separate.[8]
Q2: My crude product is a viscous oil/gum, not a solid. How should I approach purification?
This is a common outcome, as reaction byproducts can act as crystallization inhibitors.[7] Direct crystallization is unlikely to be effective. The recommended workflow is:
-
Liquid-Liquid Acid-Base Extraction: First, dissolve the crude oil in an organic solvent (e.g., dichloromethane or ethyl acetate) and perform an acid-base extraction. This will remove neutral and acidic impurities. See Protocol 1 for a detailed method.
-
Column Chromatography: After the initial cleanup, column chromatography is the most effective method for purifying oily products. Given the basic nature of the diamine, basic alumina is often a better choice than silica gel to prevent peak tailing and potential degradation. See Protocol 3 for guidance.
Q3: What analytical techniques are essential for confirming the purity and structure of my final product?
A combination of techniques is required for unambiguous confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation and purity assessment. The disappearance of the ketone peak in the ¹³C NMR and the appearance of a new C-OH signal are key indicators of a successful reduction. The proton NMR will confirm the trimethyl substitution pattern and the overall bicyclic framework.[7][8]
-
Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry is crucial for confirming the elemental composition (C₁₀H₂₀N₂O).[3]
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. The key is to confirm the absence of a C=O stretch (from the starting ketone) and the presence of a broad O-H stretch (typically 3200-3600 cm⁻¹).
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column chromatography fractions. A single spot in multiple solvent systems is a good indicator of high purity.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification process.
Problem: My recrystallization attempt failed, resulting in an oil or very low recovery.
-
Causality: This typically happens for two reasons: 1) The presence of impurities is preventing the formation of a crystal lattice, or 2) The chosen solvent system is inappropriate. Bispidinols, with their polar alcohol and amine groups combined with a nonpolar hydrocarbon backbone, can be tricky to crystallize.
-
Solution Pathway:
-
Re-evaluate Purity: Before attempting another recrystallization, run a TLC or ¹H NMR of your material. If significant impurities are visible, an initial purification by chromatography or acid-base extraction is necessary.
-
Solvent System Screening: If the material is relatively pure, screen a wider range of solvents. Use the principle of "like dissolves like, but not too much." A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Consider a Co-Solvent System: Try dissolving the compound in a minimal amount of a good solvent (e.g., methanol, acetone) at an elevated temperature, then slowly add a poor solvent (e.g., hexanes, diethyl ether) until turbidity persists. Cool slowly.
-
Induce Crystallization: If the solution becomes supersaturated without precipitating, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
| Solvent/System | Rationale |
| Acetone | Good polarity balance, often effective for moderately polar compounds. |
| Ethanol/Water | Dissolve in hot ethanol, add water dropwise until cloudy, then clarify with a drop of ethanol and cool. |
| Ethyl Acetate/Hexane | A common co-solvent system for compounds of intermediate polarity. |
| Diethyl Ether | Can be effective for precipitating highly polar compounds from more polar solvents. |
Problem: Column chromatography gives poor separation, or I lose most of my compound on the column.
-
Causality: The two basic nitrogen atoms in the bispidine core are the primary cause of chromatographic issues.[9] They can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to irreversible adsorption (low recovery) and significant peak tailing (poor separation).
-
Solution Pathway:
-
Switch to Alumina: Use basic or neutral alumina (Activity Grade III is a good starting point) instead of silica gel. Alumina lacks the strong acidity of silica and is better suited for purifying basic compounds.[4][7]
-
Deactivate Silica Gel: If you must use silica, "deactivate" it by pre-treating it with a small amount of a tertiary amine. This is commonly done by adding 0.5-1% triethylamine (Et₃N) to your eluent system. The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.
-
Optimize Eluent Polarity: Start with a non-polar eluent (e.g., 100% hexanes or dichloromethane) and gradually increase the polarity by adding methanol or ethyl acetate. A common gradient for this type of compound is Dichloromethane with 0-10% Methanol.
-
Check for Stability: If recovery is still low, your compound may be degrading on the stationary phase. Run a quick stability test by dissolving a small amount of the compound with silica or alumina in an NMR tube and monitoring it over time.
-
Problem: My final product is persistently colored (yellow or brown).
-
Causality: Color often arises from trace amounts of highly conjugated or polymeric impurities formed during the Mannich reaction.[3] These can be difficult to remove as they may have similar polarity to the product.
-
Solution Pathway:
-
Activated Carbon Treatment: Dissolve the purified (or semi-purified) product in a suitable solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% by weight) of activated carbon, heat the mixture gently for 15-20 minutes, and then filter it hot through a pad of Celite®. The activated carbon will adsorb the colored impurities. Caution: This can sometimes lead to a loss of product.
-
Purification via Salt Formation: For stubborn cases, convert the basic diamine to a salt (e.g., hydrochloride or tartrate). The salt will have vastly different solubility properties and can often be crystallized to a high degree of purity, leaving colored impurities behind in the mother liquor. The pure free base can then be regenerated by treatment with a base. See Protocol 4 .
-
Purification Workflow Diagram
The following diagram illustrates a general workflow for purifying crude 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Caption: General purification workflow for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Detailed Experimental Protocols
Protocol 1: Preliminary Purification via Acid-Base Extraction
This protocol leverages the basicity of the two nitrogen atoms to separate the desired product from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product (approx. 5 g) in 100 mL of a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL). The basic product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities in the organic layer.
-
Expert Insight: Combine the aqueous extracts. The organic layer can be discarded after checking by TLC to ensure no product remains.
-
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated base, such as 5 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10. The free base of your product will precipitate or form an oil.
-
Re-extraction: Extract the now basic aqueous layer with fresh DCM or EtOAc (3 x 75 mL). The purified product will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization
This protocol is for obtaining a crystalline, high-purity solid from a product that is already substantially pure (>90%).
-
Solvent Selection: Choose a suitable solvent or co-solvent system from the table provided in the troubleshooting section.
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 3: Column Chromatography on Basic Alumina
This is the preferred method for purifying oils or highly impure samples.
-
Column Packing: Prepare a column with basic alumina (Activity III) using a slurry packing method with your starting eluent (e.g., 100% DCM or 98:2 DCM:MeOH).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the product onto a small amount of alumina, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity solvent and gradually increase the polarity. A typical gradient might be:
-
DCM (2 column volumes)
-
1% MeOH in DCM (4 column volumes)
-
2% MeOH in DCM (4 column volumes)
-
Continue increasing the MeOH percentage as needed.
-
Expert Insight: Adding 0.5% triethylamine to the eluent can further improve peak shape and recovery, even on alumina.
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification problems.
References
-
Green synthesis of bispidinols as fluorescent/radio imaging precursors in cancer therapy: insight into structural and biological elucidation. (2024). Taylor & Francis Online. [Link]
- Diamine purification method. (2006).
-
Cas no 169177-17-7 (1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol). Chemical Land. [Link]
-
1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol. ChemBK. [Link]
-
Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. (2023). MDPI. [Link]
-
Use of the mannich reaction in the synthesis of bispidine. (1976). Semantic Scholar. [Link]
-
PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. (2020). WIPO Patentscope. [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Eurasian Chemico-Technological Journal. [Link]
-
Application of the Mannich reaction in the structural modification of natural products. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-. ChemBK. [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Semantic Scholar. [Link]
-
Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. (2014). ResearchGate. [Link]
-
Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Kyushu University. [Link]
-
Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. (2021). PMC - NIH. [Link]
-
syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. (2012). Acta Crystallographica Section E. [Link]
-
Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023). MDPI. [Link]
-
syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. National Institutes of Health. [Link]
-
1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: effect of a nucleophile ⋯ electrophile interaction on molecular geometry. (1985). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. (2019). PMC - NIH. [Link]
Sources
- 1. 169177-17-7(1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol) | Kuujia.com [kuujia.com]
- 2. chembk.com [chembk.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Application of the Mannich reaction in the structural modification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting HPLC Analysis of Tertiary Amine Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of tertiary amine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with these often-problematic analytes. Here, we move beyond simple procedural lists to explain the fundamental principles governing the chromatographic behavior of tertiary amines, empowering you to make informed, effective troubleshooting decisions.
The Challenge: Why Are Tertiary Amines Difficult to Analyze by HPLC?
Tertiary amines are notorious in HPLC for causing poor peak shapes, particularly peak tailing. This issue primarily stems from their basic nature and their interaction with the stationary phase. On traditional silica-based reversed-phase columns (e.g., C18), residual silanol groups (Si-OH) on the silica surface are the main culprits.[1][2][3]
At intermediate pH values (typically between 3 and 7), these silanol groups can become deprotonated and thus negatively charged (Si-O⁻).[4][5][6] Tertiary amines, being basic, will be protonated and carry a positive charge in acidic to neutral mobile phases. This leads to a strong secondary ionic interaction between the positively charged analyte and the negatively charged silanol groups, in addition to the primary hydrophobic retention mechanism. This secondary interaction is slow to dissociate, causing the characteristic peak tailing.[5][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."
Q1: My tertiary amine peak is tailing significantly. What is the first thing I should check?
A1: The first and most critical parameter to evaluate is the pH of your mobile phase . The ionization state of both your tertiary amine analyte and the residual silanols on the column's stationary phase is dictated by the mobile phase pH.[4][8]
Detailed Explanation & Protocol:
The goal is to suppress the ionization of either the silanol groups or the tertiary amine to minimize the undesirable secondary ionic interactions.[5]
-
Low pH Approach (pH < 3): By lowering the mobile phase pH to below 3, the vast majority of silanol groups will be protonated (Si-OH) and thus neutral.[1][4] This prevents the strong ionic interaction with the protonated amine, leading to improved peak shape.[4]
-
Protocol:
-
Prepare your aqueous mobile phase and add a suitable acidic modifier like formic acid or trifluoroacetic acid (TFA) to achieve a pH of 2.5-3.0. A concentration of 0.1% (v/v) is a common starting point.
-
Ensure your column is stable at this low pH. Most modern silica-based columns are rated for a pH range of 2-8.[8]
-
Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
-
-
-
High pH Approach (pH > 8): At a high pH, the tertiary amine will be in its neutral (free base) form. This eliminates the positive charge on the analyte, thus preventing the ionic interaction with the deprotonated silanol groups.[4]
-
Protocol:
-
Crucially, you must use a pH-stable column. Traditional silica-based columns will dissolve at high pH.[8] Use a hybrid-silica column (e.g., Waters XTerra, BEH) or a polymer-based column designed for high pH work.[9][10]
-
Prepare your mobile phase using a buffer suitable for the high pH range, such as ammonium bicarbonate or ammonium hydroxide, to a pH of 9-10.[9]
-
Thoroughly flush your HPLC system to remove any acidic modifiers before introducing the high pH mobile phase to avoid salt precipitation.
-
Equilibrate the new column extensively.
-
-
Causality Diagram: Effect of Mobile Phase pH
Caption: The effect of mobile phase pH on analyte and silanol ionization.
Q2: I've adjusted the pH, but I still see some peak tailing. What else can I add to my mobile phase?
A2: You can use a mobile phase additive, often called a "competing base" or "silanol blocker," such as triethylamine (TEA).[4]
Detailed Explanation & Protocol:
TEA is a small tertiary amine that is added to the mobile phase in small quantities. It competes with your tertiary amine analyte for the active, negatively charged silanol sites on the stationary phase.[4][7] By saturating these sites, TEA effectively shields your analyte from these secondary interactions, resulting in a more symmetrical peak.
-
Protocol:
-
Start by adding a low concentration of TEA to your aqueous mobile phase, typically 0.1% (v/v).[4]
-
It is often used in conjunction with a low pH mobile phase (e.g., pH 3).
-
Be aware that TEA can affect the selectivity of your separation and may suppress ionization if you are using a mass spectrometer (MS) detector.[11]
-
If using MS, consider a more volatile competing base like N,N-dimethyloctylamine.[7]
-
Data Summary: Common Mobile Phase Additives
| Additive | Typical Concentration | Mode of Action | MS Compatibility |
| Formic Acid | 0.05 - 0.1% | Lowers pH, protonates silanols | Excellent |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Lowers pH, acts as an ion-pairing agent | Causes ion suppression |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base, blocks silanols | Poor, causes ion suppression |
| Ammonium Hydroxide | Adjust to pH 9-10 | Raises pH, neutralizes amine | Good |
| Ammonium Acetate/Formate | 5 - 20 mM | Buffering agent, volatile | Excellent |
Q3: My tertiary amine is very polar and has poor retention, even with 100% aqueous mobile phase. How can I increase its retention time?
A3: For highly polar amines that are poorly retained in reversed-phase, you have several options: using an ion-pairing agent, switching to a different column chemistry, or employing Hydrophilic Interaction Chromatography (HILIC).
Detailed Explanation & Protocols:
-
Ion-Pairing Chromatography:
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is added to the mobile phase.[12] This reagent has a hydrophobic tail that adsorbs to the C18 stationary phase and a charged head group that remains in the mobile phase. The positively charged tertiary amine then forms an ion pair with the negatively charged head group of the reagent, increasing its retention.
-
Protocol:
-
Add an ion-pairing reagent like sodium 1-hexanesulfonate to the mobile phase at a concentration of 5-10 mM.
-
Dedicate a column to this method, as ion-pairing reagents can be difficult to wash out completely.[11]
-
Be aware that most ion-pairing reagents are non-volatile and not compatible with MS detection.[12][13] For MS, volatile ion-pairing reagents like heptafluorobutyric acid (HFBA) can be used, but they may still cause ion suppression.[12][14]
-
-
-
Alternative Column Chemistries:
-
Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge built into the stationary phase.[10][15] This positive charge repels the protonated basic analytes, minimizing their interaction with the underlying silica and reducing peak tailing.[16]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analytes from residual silanols and can provide alternative selectivity for polar compounds.
-
-
Hydrophilic Interaction Chromatography (HILIC):
-
Mechanism: HILIC is an excellent alternative for very polar compounds.[17][18][19] It uses a polar stationary phase (like bare silica, or phases with diol or amide functionalities) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[19] The analyte partitions into a water-enriched layer on the surface of the stationary phase.
-
Protocol:
-
Troubleshooting Workflow: Poor Retention of Polar Amines
Caption: Decision tree for improving polar amine retention.
Q4: I am using an LC-MS system. What are the key considerations for analyzing tertiary amines?
A4: When using Mass Spectrometry (MS) detection, mobile phase composition is paramount to ensure analyte ionization and avoid contaminating the MS source.[9][13]
Detailed Explanation & Considerations:
-
Use Volatile Buffers: Non-volatile buffers like phosphates or sulfates will crystallize in the MS source, leading to contamination and significant downtime.[20] Stick to volatile mobile phase components.
-
Acids: Formic acid is the preferred choice for low pH methods.[20] Acetic acid is also acceptable. Avoid TFA, as it is a strong ion-pairing agent that causes significant signal suppression in the MS source.[20]
-
Bases/Buffers: For high pH methods, use ammonium hydroxide, ammonium formate, or ammonium acetate.[20][21]
-
-
Avoid Non-Volatile Additives: Do not use TEA or non-volatile ion-pairing reagents like alkyl sulfonates. These will contaminate the MS source.[11]
-
Optimize for Ionization: Tertiary amines ionize very well in positive electrospray ionization (ESI+) mode, especially at low pH where they are protonated (R₃NH⁺).[9] Working at a low pH with formic acid is often the most straightforward approach for good chromatography and sensitive MS detection.
Summary and Best Practices
-
Assess the Problem Systematically: Don't change multiple parameters at once.[22] Start with the mobile phase pH, as it often has the most significant impact.
-
Choose the Right Column: For difficult basic compounds, consider modern column chemistries like high-purity silica, end-capped phases, charged-surface hybrids, or columns designed for high pH stability.[5][10]
-
Mobile Phase is Key:
-
At low pH (<3) , silanols are neutralized.
-
At high pH (>8) , tertiary amines are neutralized (requires a pH-stable column).
-
Use competing bases like TEA for UV methods if pH adjustment alone is insufficient.
-
-
For Polar Amines: Consider HILIC for a robust, MS-compatible method with excellent retention.[19]
-
LC-MS Methods: Always use volatile mobile phase components to prevent source contamination and signal suppression.[13] Formic acid and ammonium formate/acetate are your most reliable choices.[20][21]
By understanding the chemical interactions at play, you can move from frustrating trial-and-error to a logical, knowledge-based approach for successfully analyzing tertiary amine compounds.
References
- Benchchem.
- Journal of Chromatography A.
- SIELC Technologies. Improving of a Peak Shape of the Charged Compounds.
- Labcompare.com. Troubleshooting Common HPLC Issues.
- Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
- Phenomenex. HPLC Troubleshooting Guide.
- Semantic Scholar.
- Axion Labs. HPLC Peak Tailing.
- Element Lab Solutions. Peak Tailing in HPLC.
- ACE HPLC. HPLC Troubleshooting Guide.
- LCGC International.
- GL Sciences. How to Obtain Good Peak Shapes.
- Excellence in Analytical Chemistry. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- Spectrum Chemical. Ion-Pair Reagents for HPLC.
- Chrom Tech, Inc.
- Phenomenex. How to Reduce Peak Tailing in HPLC?.
- Moravek.
- HPLC. direct analysis of amino acids by HILIC–eSI-MS.
- SCIEX. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
-
Waters. Effect of pH on LC-MS Analysis of Amines. [Link]
- Agilent.
- Quora. How does pH affect the results of HPLC results?.
- ResearchGate.
- Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Shimadzu.
- LCGC International. Comparison of SPP Charged Surface Columns.
- UCL. HPLC solvents and mobile phase additives.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. The silanol group and its role in liquid chromatography | Semantic Scholar [semanticscholar.org]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
- 9. waters.com [waters.com]
- 10. support.waters.com [support.waters.com]
- 11. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 12. km3.com.tw [km3.com.tw]
- 13. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. sielc.com [sielc.com]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds – Excellence in Analytical Chemistry [each.ut.ee]
- 22. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Storage and Stability of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Welcome to the dedicated technical support guide for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable bicyclic tertiary amine alcohol.[1][2] Here, you will find in-depth answers to frequently asked questions and robust troubleshooting protocols to prevent and diagnose degradation during storage.
Frequently Asked Questions (FAQs)
Q1: What is 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and why is its stability important?
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a unique bicyclic tertiary amine alcohol with a rigid molecular structure.[1] Its distinct stereochemistry and functional groups make it a valuable building block in medicinal chemistry and organic synthesis. Maintaining its chemical integrity is paramount, as degradation can lead to the formation of impurities, loss of desired activity, and potentially confounding experimental results.
Q2: What are the primary environmental factors that can cause degradation of this compound?
Like many tertiary amines and alcohols, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is susceptible to degradation from three main environmental factors:
-
Atmospheric Oxygen: The tertiary amine functionalities are prone to oxidation, which is a common degradation pathway for such compounds.[3]
-
Light: Particularly UV and high-energy visible light, can provide the activation energy for photo-degradation reactions.[4][5][6]
-
Moisture: Amines can be hygroscopic, and the presence of water can facilitate hydrolytic degradation pathways or act as a catalyst for other reactions.[7]
-
Elevated Temperatures: Heat can accelerate the rate of all chemical degradation processes.
Q3: What are the likely degradation products I should be aware of?
Based on the structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, the following are the most probable degradation products:
-
N-Oxides: Oxidation of one or both tertiary amine nitrogens would lead to the formation of the corresponding N-oxides. This is a well-documented degradation pathway for tertiary amines.
-
Ketone Formation: Oxidation of the secondary alcohol at the C9 position would yield the corresponding ketone, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
-
Hygroscopic Effects: While not a degradation product, absorption of water can lead to a decrease in purity by weight and potentially facilitate other degradation reactions.[7]
Q4: What are the ideal short-term and long-term storage conditions for this compound?
To mitigate degradation, the following storage conditions are recommended:
| Parameter | Short-Term Storage (Up to 1 month) | Long-Term Storage (>1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Frozen) | Reduces the rate of all potential chemical degradation reactions.[8] |
| Atmosphere | Tightly sealed container | Inert gas (Nitrogen or Argon) blanket | Prevents oxidation of the tertiary amine and alcohol functionalities.[9][10][11][12][13] |
| Light | Amber glass vial or opaque container | Amber glass vial or opaque container, stored in the dark | Protects the compound from photodegradation.[4][5][6][14][15] |
| Moisture | Store in a desiccator | Store in a desiccator or with a desiccant | Prevents hygroscopic water absorption and potential hydrolysis.[7] |
Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has degraded, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for suspected degradation.
Step 1: Visual Inspection
-
Procedure: Carefully observe the physical appearance of your sample.
-
Expected Appearance: 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol should be a white to light yellow solid.[2]
-
Signs of Degradation:
-
Color Change: A significant darkening or change in color can indicate oxidative or photodegradation.
-
Clumping or Deliquescence: This suggests moisture absorption.
-
Step 2: Preliminary Analysis by Thin-Layer Chromatography (TLC)
-
Purpose: A quick and inexpensive method to check for the presence of impurities.
-
Protocol:
-
Prepare a dilute solution of your sample in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mobile phase such as 9:1 dichloromethane:methanol with a small amount of triethylamine to prevent streaking.
-
Visualize the spots using a suitable stain (e.g., potassium permanganate or iodine).
-
-
Interpretation:
-
Single Spot: If you observe a single spot with an Rf value consistent with a reference standard, your sample is likely pure.
-
Multiple Spots: The presence of additional spots indicates the formation of degradation products. The more polar N-oxide and ketone derivatives will typically have lower Rf values.
-
Step 3: Definitive Analytical Characterization
If preliminary tests suggest degradation, the following analytical techniques can be used for definitive identification and quantification.
A. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Application: Ideal for separating the parent compound from more polar degradation products like N-oxides.
-
Protocol:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium formate to ensure good peak shape and ionization.
-
Detection: Mass spectrometry (MS) is crucial for identifying the degradation products by their mass-to-charge ratio (m/z).
-
-
Expected Results:
-
Parent Compound: [M+H]⁺ = 185.16
-
Mono-N-oxide: [M+H]⁺ = 201.15
-
Di-N-oxide: [M+H]⁺ = 217.15
-
Ketone: [M+H]⁺ = 183.14
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: Suitable for analyzing the parent compound and the less polar ketone degradation product. N-oxides are generally not volatile enough for GC-MS without derivatization.
-
Protocol:
-
Derivatization: For comprehensive analysis including potential hydroxylated byproducts, silylation (e.g., with BSTFA or MTBSTFA) may be necessary to increase volatility.[16]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Detection: Mass spectrometry for identification based on fragmentation patterns.
-
-
Interpretation: The mass spectrum of the parent compound will have a characteristic fragmentation pattern. The ketone will show a different pattern, and its molecular ion will be 2 Da less than the parent alcohol.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: Provides detailed structural information to confirm the identity of degradation products.
-
Key Spectroscopic Handles:
-
¹H NMR:
-
Oxidation to the ketone will result in the disappearance of the signal corresponding to the C9-H proton and the -OH proton.
-
N-oxide formation will cause a downfield shift of the protons on the carbons adjacent to the nitrogen atoms.
-
-
¹³C NMR:
-
Oxidation to the ketone will result in the appearance of a carbonyl signal (~200-210 ppm) and a shift in the C9 carbon signal.
-
-
¹⁵N NMR: This technique can directly probe the nitrogen environment and is very sensitive to N-oxide formation.[17]
-
Preventative Measures and Best Practices
To ensure the long-term stability of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, adhere to the following best practices:
-
Procurement: Obtain the compound from a reputable supplier who can provide a certificate of analysis with purity data and recommended storage conditions.
-
Incoming Inspection: Upon receipt, perform a quick purity check (e.g., TLC or HPLC) to establish a baseline.
-
Aliquoting: For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and exposure to atmospheric conditions for the bulk of the material.
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, blanketing the storage vial with an inert gas like nitrogen or argon is highly recommended.[9][10][11][12][13]
-
Light Protection: Always store vials in the dark, for example, in a closed box within the freezer or refrigerator. Use amber vials or wrap clear vials in aluminum foil.[4][5][6][14][15]
-
Documentation: Keep a detailed log of when the compound was received, when the container was opened, and the storage conditions.
By understanding the potential degradation pathways and implementing these rigorous storage and handling protocols, you can ensure the integrity of your 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, leading to more reliable and reproducible experimental outcomes.
References
-
The Process of Inert Gas Blanketing. Cambridge Sensotec. Available at: [Link]
-
Protection of Light Sensitive Products. (2015). Pharmaguideline. Available at: [Link]
-
How to Eliminate Oxygen Contamination in Storage Tanks with Effective Blanketing Systems. (2019). Equilibar. Available at: [Link]
-
Packaging, Inerting and Blanketing. Air Products. Available at: [Link]
-
Nitrogen blanketing: applications in food and fine chemicals. GasN2. Available at: [Link]
-
Conformational stability of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nonane-2,9-dione: Ab initio calculations and vibrational spectroscopy studies. ResearchGate. Available at: [Link]
-
Using A Nitrogen Blanket on a Poly Processing Tank. (2023). Poly Processing. Available at: [Link]
-
Risk Assessment for Light Sensitive Product. (2025). Pharma Devils. Available at: [Link]
-
Conformation and Reactivity Studies of Some Bicyclo(3,3,1)Nonane Derivatives. University of Florida. Available at: [Link]
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. MDPI. Available at: [Link]
-
How To Protect Light Sensitive Products. LFA Tablet Presses. Available at: [Link]
-
Protecting specialty chemicals against UV light. CurTec. Available at: [Link]
-
Light Protect Pack | UV-Protective Pharma Labels. IL Group. Available at: [Link]
- Bicyclo(3.3.1)nonane derivatives and use in stabilizing organic materials. Google Patents.
-
Amines. University of Calgary. Available at: [Link]
-
Towards the Stable Binding of Mercury: Synthesis and Functionalization of Dibenzyldiazabicyclononane Scaffolds. German Cancer Research Center (DKFZ). Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
Unexpected degradation of the bisphosphonate P-C-P bridge under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Atmospheric Degradation of Amines (ADA). (2010). NILU. Available at: [Link]
-
Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. SIELC Technologies. Available at: [Link]
-
Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. ResearchGate. Available at: [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available at: [Link]
-
A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. (2010). PubMed. Available at: [Link]
-
Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. PubMed. Available at: [Link]
-
Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. PubMed. Available at: [Link]
-
Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support. Available at: [Link]
-
Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. ResearchGate. Available at: [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]
-
Development and validation of a stability-indicating analytical method for simultaneous determination of drugs employed in canin. Semantic Scholar. Available at: [Link]
-
Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. (2009). PubMed. Available at: [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]
-
Copper–Bispidine Complexes: Synthesis and Complex Stability Study. (2016). ACS Omega. Available at: [Link]
-
Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals. ResearchGate. Available at: [Link]
-
Analysis of Amino Acids Contained in Alcohol. Shimadzu. Available at: [Link]
-
Cas no 169177-17-7 (1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol). ChemNavi. Available at: [Link]
-
3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-. ChemBK. Available at: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available at: [Link]
-
Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. MDPI. Available at: [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. Available at: [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (2014). Eurasian Chemico-Technological Journal. Available at: [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). Chromatographia. Available at: [Link]
-
[Synthesis, stereochemistry and analgesic action of 3,7-diazabicyclo[3.3.1] nonan-9-ones and 1,3-diazaadamantan-6-ones]. PubMed. Available at: [Link]
-
Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. (2020). MDPI. Available at: [Link]
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Available at: [Link]
-
GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. Available at: [Link]
-
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]
-
Unlocking Drug Longevity: The Crucial Role of Stability Studies. Almac. Available at: [Link]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (2022). National Institutes of Health. Available at: [Link]
Sources
- 1. 169177-17-7(1,3,5-trimethyl-3,7-diazabicyclo3.3.1nonan-9-ol) | Kuujia.com [kuujia.com]
- 2. chembk.com [chembk.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 5. pharmadevils.com [pharmadevils.com]
- 6. lfatabletpresses.com [lfatabletpresses.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. CN110088064B - Preparation of amine oxides by oxidation of tertiary amines - Google Patents [patents.google.com]
- 9. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]
- 10. How to Eliminate Oxygen Contamination in Storage Tanks with Effective Blanketing Systems | Regport India [regportindia.com]
- 11. Packaging, Inerting and Blanketing [airproducts.com]
- 12. Nitrogen blanketing: applications in food and fine chemicals - GasN₂ [gasn2.com]
- 13. blog.polyprocessing.com [blog.polyprocessing.com]
- 14. curtec.com [curtec.com]
- 15. Light Protect Pack | UV-Protective Pharma Labels | IL Pharma [group-il.com]
- 16. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Diazabicyclo[3.3.1]nonane Derivatives
Welcome to the technical support center for the analysis of diazabicyclo[3.3.1]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of interpreting the NMR spectra of these conformationally rich and synthetically important scaffolds. The unique bridged bicyclic structure of these molecules often leads to complex and sometimes counterintuitive NMR spectra. This resource provides troubleshooting guidance and answers to frequently asked questions to aid in your structural elucidation efforts.
Section 1: Troubleshooting Common Spectral Complexities
This section addresses specific challenges you may encounter during the acquisition and interpretation of NMR data for diazabicyclo[3.3.1]nonane derivatives.
Question 1: Why do the proton signals in my ¹H NMR spectrum appear broad and poorly resolved, even after purification?
Broad peaks in an NMR spectrum can be frustrating and can arise from several factors beyond simple impurities.[1] For diazabicyclo[3.3.1]nonane systems, the most common culprit is often dynamic conformational exchange.
-
Causality: The diazabicyclo[3.3.1]nonane core can exist in several conformations, with the most common being the chair-chair, chair-boat, and boat-boat forms.[2][3] The energy barrier between these conformations can be small, leading to rapid interconversion on the NMR timescale at room temperature. When the rate of this exchange is comparable to the NMR frequency difference between the signals of the different conformers, significant line broadening occurs.
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most direct way to investigate dynamic processes.[4]
-
Lowering the Temperature: Cooling the sample will slow down the conformational exchange. If you are observing an equilibrium between two or more conformers, you may see the broad peaks resolve into sharp, distinct sets of signals corresponding to each conformation. The coalescence temperature (where the signals merge) can be used to calculate the energy barrier for the interconversion.
-
Increasing the Temperature: Heating the sample can sometimes accelerate the exchange to a point where the NMR experiment detects only the time-averaged structure, resulting in sharper signals.[1]
-
-
Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium.[1]
-
Try acquiring spectra in a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, CD₃OD). A change in solvent may stabilize one conformer over others, leading to a less complex spectrum.[4]
-
-
Check for Paramagnetic Impurities: While less common for this class of compounds unless transition metals were used in the synthesis, paramagnetic impurities can cause significant line broadening.[5] If you suspect this, try filtering your NMR sample through a small plug of silica or celite.
-
Question 2: I'm observing more signals in the ¹³C and ¹H NMR spectra than expected for my symmetric diazabicyclo[3.3.1]nonane derivative. What could be the cause?
The observation of "extra" signals in what is expected to be a symmetrical molecule is a classic indicator of restricted rotation or the presence of multiple stable conformers in solution.
-
Causality:
-
Restricted Amide Bond Rotation: If your derivative contains amide functionalities on the nitrogen atoms, rotation around the N-CO bond can be slow on the NMR timescale. This can lead to the observation of two distinct sets of signals for the substituents on either side of the amide bond, effectively doubling the number of expected resonances.[4]
-
Slow Conformational Exchange: As discussed in the previous question, if the chair-chair and chair-boat (or other) conformers are interconverting slowly at the analysis temperature, you will observe separate signals for each populated conformation.[2][3]
-
Atropisomerism: In highly substituted or sterically hindered derivatives, rotation around a single bond (e.g., connecting an aryl substituent) may be restricted, leading to the existence of stable, non-interconverting rotational isomers (atropisomers), each with its own set of NMR signals.
-
-
Troubleshooting Workflow:
Question 3: The coupling patterns in my ¹H NMR spectrum are very complex and difficult to interpret, especially in the aliphatic region. How can I simplify this?
The rigid bicyclic framework of diazabicyclo[3.3.1]nonanes often results in significant overlap of proton signals and complex second-order coupling effects. The use of two-dimensional (2D) NMR techniques is essential for unambiguous assignment. [6][7]
-
Expertise-Driven Approach:
-
COSY (Correlation Spectroscopy): This is the first 2D experiment you should perform. It reveals which protons are scalar-coupled to each other, typically through two or three bonds (²JHH, ³JHH). [8][9]This allows you to trace out the spin systems within the molecule. For example, you can walk along the carbon backbone from H-1 to H-2 to the methylene protons at C-4.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. [8][10]It is invaluable for assigning protonated carbons and confirming the connectivity established by COSY.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). [8][10]This is crucial for identifying quaternary carbons and piecing together the different spin systems identified in the COSY spectrum.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal protons that are close in space, regardless of whether they are bonded. [6][10]This is particularly useful for determining the stereochemistry and conformation of the bicyclic system. For instance, strong NOE correlations between axial protons on the same face of the ring can confirm a chair conformation.
-
-
Experimental Protocol: Acquiring a 2D HSQC Spectrum
-
Sample Preparation: Prepare a solution of your compound in a deuterated solvent at a concentration of 5-10 mg in 0.6 mL. Ensure the sample is fully dissolved and free of particulate matter.
-
Spectrometer Setup: Lock and shim the spectrometer on your sample. Acquire a standard 1D proton spectrum and note the spectral width (the range of chemical shifts).
-
Pulse Program Selection: Select a standard HSQC pulse sequence (e.g., hsqcedetgpsp on a Bruker spectrometer). This version is edited to show CH/CH₃ groups with a different phase than CH₂ groups, which is helpful for assignment.
-
Parameter Optimization:
-
Set the proton spectral width to encompass all proton signals.
-
Set the carbon spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm for a typical derivative).
-
The most important parameter is the one-bond C-H coupling constant (¹JCH), which is typically set to 145 Hz for sp³-hybridized carbons.
-
-
Acquisition: Start the 2D acquisition. The experiment time will depend on the sample concentration and the desired resolution.
-
Processing: After acquisition, the data is Fourier transformed in both dimensions. Phase correction may be required.
-
Analysis: Correlate the cross-peaks in the 2D spectrum to link specific proton resonances to their directly attached carbon atoms.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the dominant conformation of the diazabicyclo[3.3.1]nonane ring system, and how does this affect the NMR spectrum?
The most stable conformation is generally a flattened twin-chair conformation. [11][12]However, chair-boat conformations can also be significantly populated, especially when bulky substituents are present or when intramolecular hydrogen bonding can stabilize the boat form. [2][3]
-
Chair-Chair Conformation: In a symmetrical chair-chair conformation, you would expect a simpler spectrum due to the higher symmetry. Key diagnostic features in the ¹H NMR spectrum include:
-
Chair-Boat Conformation: The presence of a boat conformation breaks the symmetry of the molecule, leading to a more complex spectrum with a larger number of unique signals. [3]Intramolecular hydrogen bonding between a hydroxyl group at C-9 and one of the nitrogen atoms can favor a chair-boat conformation. [2] Q2: Are there typical chemical shift ranges for the protons in a diazabicyclo[3.3.1]nonane core?
While the exact chemical shifts are highly dependent on the substituents, some general ranges can be expected for the unsubstituted core in CDCl₃.
| Proton(s) | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| H-1, H-5 (Bridgehead) | 2.5 - 3.0 | Broad multiplet | Often coupled to multiple protons. |
| H-2ax, H-4ax, H-6ax, H-8ax | 2.0 - 2.5 | Complex multiplet | Typically upfield of equatorial protons. |
| H-2eq, H-4eq, H-6eq, H-8eq | 2.8 - 3.3 | Doublet of doublets | Often deshielded relative to axial protons. [11] |
| H-9 (Methylene Bridge) | 1.5 - 2.5 | Two signals, often AB quartet | Protons are diastereotopic. |
Note: These are approximate ranges and can vary significantly with substitution.
Q3: How can I use coupling constants to determine the stereochemistry of substituents?
The Karplus relationship, which correlates the three-bond coupling constant (³J) to the dihedral angle between the coupled protons, is a powerful tool for stereochemical analysis in rigid bicyclic systems. [13]
-
Axial-Axial Coupling (³J_ax,ax_): The dihedral angle is approximately 180°, leading to a large coupling constant (typically 10-13 Hz).
-
Axial-Equatorial Coupling (³J_ax,eq_): The dihedral angle is approximately 60°, resulting in a smaller coupling constant (typically 2-5 Hz).
-
Equatorial-Equatorial Coupling (³J_eq,eq_): The dihedral angle is also approximately 60°, giving a small coupling constant (typically 2-5 Hz).
By carefully analyzing the coupling constants of a proton attached to a stereocenter, you can deduce its orientation as either axial or equatorial.
Q4: My compound is a salt (e.g., a hydrochloride). How will this affect the NMR spectrum?
Protonation of the nitrogen atoms will have a significant deshielding effect on the adjacent protons.
-
¹H NMR: Protons on the carbons alpha to the nitrogen (C-2, C-4, C-6, C-8) and the bridgehead protons (C-1, C-5) will shift downfield. The N-H proton itself will appear as a broad signal, and its chemical shift can be highly dependent on the solvent and concentration. You can confirm its identity by adding a drop of D₂O to the NMR tube, which will cause the N-H signal to disappear due to proton exchange. [1]* ¹³C NMR: The carbons alpha to the newly protonated nitrogen will also be deshielded and shift downfield.
References
-
G. P. R. P, K. P, and V. K. M, "Conformational study of N-acyl-r-2-c-4-diphenyl-3-azabicyclo[3.3.1]nonanes and N3," Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, vol. 45, no. 5, pp. 1244–1249, 2006. [Online]. Available: [Link]
-
T. K. Iskakova, A. S. T, M. F. F, K. D. P, and V. K. Y, "Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives," Oriental Journal of Chemistry, vol. 30, no. 4, pp. 1779–1785, 2014. [Online]. Available: [Link]
-
V. K. Yu et al., "Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 189, no. 7, pp. 864–872, 2014. [Online]. Available: [Link]
-
V. Vijayakumar and M. Sundaravadivelu, "Synthesis and study on 2,4,6,8-tetraaryl- 3,7-diazabicyclo[3.3.1]nonanes and their derivatives," Magnetic Resonance in Chemistry, vol. 43, no. 6, pp. 479–482, 2005. [Online]. Available: [Link]
-
S. T. G, G. D, M. S, and M. R, "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents," Bioorganic & Medicinal Chemistry, vol. 20, no. 1, pp. 249–262, 2012. [Online]. Available: [Link]
-
V. Vijayakumar, M. Sundaravadivelu, S. Perumal, and M. J. E. Hewlins, "NMR study of the stereochemistry of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones," Magnetic Resonance in Chemistry, vol. 38, no. 10, pp. 883–885, 2000. [Online]. Available: [Link]
-
T. K. Iskakova, A. S. T, M. F. F, K. D. P, and V. K. Y, "Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives," Oriental Journal of Chemistry, vol. 30, no. 4, pp. 1779–1785, 2014. [Online]. Available: [Link]
-
Semantic Scholar, "Conformational Analysis of Bicyclon[2][2]onanes," [Online]. Available: [Link]
-
A. G, A. P, S. S, and M. E, "Rotational Motion in Bispidines: A Conformational Study," Organic Letters, vol. 18, no. 1, pp. 142–145, 2016. [Online]. Available: [Link]
-
S. T. G, G. D, M. S, and M. R, "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs," Bioorganic & Medicinal Chemistry, vol. 21, no. 22, pp. 7070–7081, 2013. [Online]. Available: [Link]
-
K. R. P, M. D, and C. K, "Applying the Macrocyclic Effect to Smaller Ring Structures. N,N'-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Nickel(0) Complexes," Organometallics, vol. 21, no. 23, pp. 4965–4971, 2002. [Online]. Available: [Link]
-
K. D. Praliev et al., "Synthesis and Myelostimulatory Activity of a Number of 3,7-Diazabicyclo[3.3.1]Nonane Derivatives," Pharmaceutical Chemistry Journal, vol. 45, no. 1, pp. 24–28, 2011. [Online]. Available: [Link]
-
T. H, S. Y, Y. S, and S. Y, "Supporting Information Synthesis of 2,6-Diazabicyclo[3.3.1]nonanes," [Online]. Available: [Link]
-
K. J. Goodall, M. A. Brimble, and D. Barker, "1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates," Magnetic Resonance in Chemistry, vol. 44, no. 10, pp. 980–983, 2006. [Online]. Available: [Link]
-
A. R. K, "STRUCTURAL STUDIES ON SOME l,3,5,7-TETRAAZABICYCLO-[3.3.1]-NONANE DERIVATIVES," Australian Journal of Chemistry, vol. 29, no. 12, pp. 2707–2713, 1976. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry, "Troubleshooting 1H NMR Spectroscopy," [Online]. Available: [Link]
-
J. W. de Hann et al., "Substituent Effects in 13C NMR Spectra of 6-Endo Substituted 9-Thiabicyclo[3.3.1]non-2-Enes," Tetrahedron, vol. 36, no. 6, pp. 799–803, 1980. [Online]. Available: [Link]
-
G. E. M, M. E. E, and A. G, "Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data," Journal of Chemical Information and Computer Sciences, vol. 44, no. 4, pp. 1257–1264, 2004. [Online]. Available: [Link]
-
V. V. K, "Identification and structure elucidation by NMR spectroscopy," Russian Chemical Reviews, vol. 86, no. 1, pp. 1–28, 2017. [Online]. Available: [Link]
-
R. W. Kriwacki and T. P. Pitner, "Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation," Pharmaceutical Research, vol. 6, no. 7, pp. 531–54, 1989. [Online]. Available: [Link]
-
A. Singh, "2D NMR spectroscopy for structural elucidation of complex small molecules," YouTube, Dec. 03, 2020. [Online]. Available: [Link]
-
ETH Zurich, NMR Service, "Structure Elucidation by NMR," [Online]. Available: [Link]
-
ResearchGate, "I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem?" [Online]. Available: [Link]
-
The OChem Whisperer, "Guide to Solving NMR Questions," Mar. 27, 2012. [Online]. Available: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rotational Motion in Bispidines: A Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 13. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
For researchers and professionals in drug development, the purity of a synthesized compound is paramount. This guide provides an in-depth comparison of analytical methods for assessing the purity of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a substituted derivative of the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold. The rigid bicyclic structure of bispidine derivatives makes them valuable as ligands, catalysts, and scaffolds in medicinal chemistry.[1][2][3] Ensuring the purity of such compounds is critical for the reliability and reproducibility of experimental results.
This guide will delve into the practical application and comparative analysis of key analytical techniques, explaining the rationale behind their selection and the interpretation of the data they provide.
The Importance of Purity for Bispidine Derivatives
The biological activity and chemical reactivity of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol are intrinsically linked to its three-dimensional structure. Impurities, whether they are starting materials, byproducts, or degradation products, can have a significant impact on its performance in downstream applications. For instance, in drug discovery, impurities can lead to erroneous structure-activity relationship (SAR) data and potentially exhibit off-target effects.[1] In catalysis, impurities can poison the catalyst or lead to unwanted side reactions.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged approach is often necessary for a comprehensive purity assessment. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation, the nature of the expected impurities, and the available resources. Below is a comparison of the most relevant techniques for the purity assessment of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity, detection and quantification of impurities. | High sensitivity, high resolution, widely applicable, and allows for quantification. | Requires method development, can be destructive to the sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with different chemical structures. | Non-destructive, provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, identification of impurities with different molecular weights. | High sensitivity, provides molecular weight information. | May not distinguish between isomers, quantification can be challenging. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Purity of volatile compounds, detection of residual solvents. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Confirmation of elemental composition. | Provides fundamental confirmation of the molecular formula. | Does not detect impurities with the same elemental composition. |
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices: HPLC is the workhorse for purity assessment due to its high sensitivity and quantitative capabilities. A reversed-phase method is typically the first choice for amine-containing compounds like bispidine derivatives. The choice of a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water with an additive like trifluoroacetic acid or formic acid to improve peak shape) is crucial for achieving good separation.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more retained components.
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm (or a wavelength where the compound and potential impurities absorb)
-
-
Data Analysis: Integrate the peak areas of the main compound and all impurities. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Trustworthiness: The protocol's validity is ensured by running a blank (injection of the mobile phase) to identify any system peaks and by demonstrating sufficient resolution between the main peak and any impurity peaks. Method validation according to ICH guidelines would be required for pharmaceutical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: NMR spectroscopy provides an orthogonal assessment of purity by focusing on the chemical structure. ¹H NMR is particularly useful for a quick purity check, as the presence of unexpected signals can indicate impurities. For a more detailed analysis, ¹³C NMR can be employed.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Integrate the signals corresponding to the protons of the main compound and any impurity signals. The relative integration values can provide an estimate of the molar ratio of the compound to the impurities.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The presence of extra signals suggests impurities.
-
Trustworthiness: The self-validating nature of this protocol lies in the consistency of the observed chemical shifts and coupling constants with the expected structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. The absence of significant unassigned signals is a strong indicator of high purity.
Visualization of the Purity Assessment Workflow
The following diagram illustrates a typical workflow for the purity assessment of a newly synthesized batch of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Caption: Workflow for Purity Assessment
Logical Relationship of Analytical Techniques
The different analytical techniques provide complementary information, and their logical relationship is crucial for a comprehensive purity assessment.
Caption: Interrelation of Analytical Methods
Conclusion
The purity assessment of synthesized 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol requires a well-thought-out analytical strategy. While HPLC is the gold standard for quantitative purity determination, orthogonal techniques like NMR and MS are indispensable for structural confirmation and unequivocal identification of the main component and any potential impurities. By understanding the principles and applying the protocols outlined in this guide, researchers can ensure the quality and reliability of their synthesized compounds, leading to more accurate and reproducible scientific outcomes.
References
-
Afshar, A., Rahimi, M., & Salehi, P. (2024). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. ACS Publications. [Link]
-
ResearchGate. (n.d.). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. [Link]
-
Afshar, A., Rahimi, M., & Salehi, P. (2024). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. Organic Process Research & Development. [Link]
-
Malmakova, A. Ye., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]
-
ResearchGate. (n.d.). Synthesis of symmetrical bispidines. [Link]
-
ChemBK. (n.d.). 1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol. [Link]
-
Malmakova, A. Y., Praliyev, K. D., Welch, J. T., Iskakova, T. K., & Ibraeva, S. S. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
-
Kostyanovsky, R. G., Lyssenko, K. A., Lenev, D. A., El'natanov, Y. I., Krutius, O. N., & Bronzova, I. A. (1999). 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid derivatives: synthesis, structure and resolution. Mendeleev Communications. [Link]
-
DiVA portal. (2006). Bispidine Derivatives: Synthesis and Interactions with Lewis Acids. [Link]
-
Huisgen, R., Ugi, I., Brade, H., & Rawer, R. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs. PubMed Central. [Link]
-
Cope, A. C., & Anderson, B. C. (1955). Diamines and Bicyclic Amines Derived from cis-2,5-Bis-(hydroxymethyl)-tetrahydrofuran. Journal of the American Chemical Society. [Link]
Sources
A Comparative Guide to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its Analogs as Organocatalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that dictates the efficiency, selectivity, and scalability of a synthetic route. In the rapidly evolving field of organocatalysis, a diverse array of small organic molecules has emerged to challenge traditional metal-based catalysts. This guide provides an in-depth comparison of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a member of the bispidine family, with other prominent classes of organocatalysts. We will dissect its structural attributes, mechanistic behavior, and performance in key carbon-carbon bond-forming reactions, supported by comparative data and detailed experimental protocols.
Introduction to the 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Scaffold
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol belongs to the class of compounds built upon the 3,7-diazabicyclo[3.3.1]nonane core, commonly known as bispidine. This rigid bicyclic structure is synthetically accessible, often via a double Mannich reaction, and offers a unique three-dimensional arrangement of functional groups.[1][2]
The key structural features of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol include:
-
A Rigid Bicyclic Framework: The "chair-chair" conformation of the two piperidine rings locks the molecule into a well-defined shape.[1][2] This rigidity is crucial for creating a predictable steric environment around the catalytic sites, which is essential for achieving high stereoselectivity.
-
Two Tertiary Amine Groups: The nitrogen atoms at positions 3 and 7 are strong Brønsted bases. They can act as proton acceptors to deprotonate pro-nucleophiles, such as ketones or aldehydes, initiating the catalytic cycle.
-
A Central Hydroxyl Group: The hydroxyl group at C9 can function as a Brønsted acid or a hydrogen-bond donor. This allows for bifunctional activation, where the catalyst can simultaneously activate both the nucleophile (via the amine) and the electrophile (via the hydroxyl group).
These features place bispidine derivatives like 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in the category of bifunctional organocatalysts, with the potential to rival established catalysts in key asymmetric transformations.
General Catalytic Cycle: A Mechanistic Overview
The power of bifunctional organocatalysts lies in their ability to mimic enzymatic pockets, bringing both reactants into close proximity within a structured transition state. For a reaction like the asymmetric aldol addition, the proposed catalytic cycle for a hydroxyl-bearing bispidine catalyst involves several key steps.
Figure 1: General mechanism for a bispidine-catalyzed aldol reaction.
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds.[3][4] The performance of a catalyst is judged by its ability to control both diastereoselectivity (syn vs. anti) and enantioselectivity. Below is a comparison of the bispidine class with other leading organocatalysts.
Alternative Organocatalysts:
-
L-Proline: The archetypal organocatalyst, proline, operates via an enamine mechanism.[5][6] It is inexpensive and readily available but often requires high catalyst loadings (20-30 mol%) and can suffer from moderate diastereoselectivity in certain cases.[5] Its mechanism relies on a six-membered Zimmerman-Traxler transition state.[5]
-
Chiral Guanidines: These are exceptionally strong Brønsted bases that can catalyze reactions involving weakly acidic pro-nucleophiles.[7][8] Chiral bicyclic guanidines are known to be highly efficient, delivering products with high enantioselectivities.[9] Their bifunctional nature, involving hydrogen bonding from the N-H proton, is key to their success.[9][10]
-
Cinchona Alkaloids: Derived from natural sources, these catalysts possess a basic quinuclidine nitrogen and a hydroxyl group, making them excellent bifunctional catalysts.[11][12] Modified cinchona alkaloids are highly effective in a wide range of reactions, often providing excellent yields and stereoselectivities at low catalyst loadings.[13][14]
Comparative Performance Data (Representative)
The following table summarizes typical performance data for these catalyst classes in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst Class | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (major isomer) | Reference(s) |
| Bispidine Analogs | 5 - 10 | Toluene | 24 - 48 | 85 - 98 | >95:5 | 90 - 99 | Hypothetical/Analogous |
| L-Proline | 20 - 30 | DMSO | 96 | 95 | 95:5 | 20 (anti) | [5][15] |
| Chiral Guanidines | 1 - 10 | Toluene | 12 - 24 | 90 - >99 | >95:5 | 95 - >99 | [9][16] |
| Cinchona Alkaloids | 5 - 20 | CH2Cl2 | 24 - 72 | 80 - 99 | >20:1 | 90 - 99 | [13][17] |
Data for "Bispidine Analogs" is projected based on the performance of structurally similar bifunctional catalysts. Specific experimental validation for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in this exact reaction is not available in the cited literature.
Performance Comparison in Asymmetric Michael Additions
The Michael addition is a fundamental reaction for forming C-C bonds via the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[18] The mechanism often involves the formation of an enamine or enolate intermediate, making it an excellent benchmark for comparing these catalysts.
Comparative Performance Data (Representative)
The table below shows a typical performance comparison for the Michael addition of a ketone to a nitroalkene.
| Catalyst Class | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (major isomer) | Reference(s) |
| Bispidine Analogs | 1 - 10 | CH2Cl2 | 12 - 36 | 90 - 99 | >9:1 | 92 - 99 | Hypothetical/Analogous |
| Proline Derivatives | 20 | DMSO | 96 | 95 | 95:5 | 20 | [15] |
| Thiourea Catalysts | 5 - 10 | Toluene | 24 | 88 - 99 | >9:1 | 76 - 99 | [19][20] |
| Cinchona Alkaloids | 1 - 10 | Toluene | 2 - 24 | >95 | >95:5 | 95 - >99 | [12][13] |
Data for "Bispidine Analogs" is projected. Thiourea catalysts, often based on diamine scaffolds, are included as a highly effective class for this specific transformation.[19][21]
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the organocatalyzed direct asymmetric aldol reaction. The causality behind each step is explained to provide a framework for experimental design and troubleshooting.
Objective: To synthesize the anti-aldol product from cyclohexanone and 4-nitrobenzaldehyde with high stereoselectivity.
Materials:
-
Chiral Organocatalyst (e.g., a chiral bispidine derivative)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Anhydrous Toluene
-
Trifluoroacetic Acid (TFA) (as an optional co-catalyst)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Workflow Diagram:
Figure 2: Step-by-step workflow for the asymmetric aldol reaction.
Step-by-Step Procedure:
-
Catalyst Preparation: To a flame-dried reaction vial under an inert atmosphere (N2 or Argon), add the chiral organocatalyst (e.g., a bispidine, 0.02 mmol, 4 mol%).
-
Rationale: An inert atmosphere prevents moisture from interfering with the reaction, as water can hydrolyze the enamine intermediate and lead to racemic background reactions.
-
-
Solvent and Reactant Addition: Add anhydrous toluene (1.0 mL) and stir until the catalyst is fully dissolved. Add cyclohexanone (1.0 mmol, 2.0 equiv.).
-
Rationale: Toluene is a non-polar solvent that can favor the desired transition state assembly. Using an excess of the ketone donor pushes the equilibrium towards product formation.
-
-
Initiation: Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.) to the solution. If required, a co-catalyst like TFA (0.02 mmol) can be added to facilitate enamine formation.
-
Rationale: The reaction is typically started by adding the electrophile. An acidic co-catalyst can accelerate the formation of the enamine intermediate from the ketone and a primary/secondary amine catalyst.
-
-
Reaction Monitoring: Seal the vial and stir the mixture at room temperature (approx. 25 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Room temperature is often sufficient to achieve good conversion without promoting side reactions. TLC allows for qualitative assessment of reactant consumption.
-
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NH4Cl solution (2 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).
-
Rationale: Quenching stops the reaction. The extractive workup separates the organic product from the aqueous phase and any water-soluble components.
-
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Rationale: This standard procedure isolates the desired aldol product from unreacted starting materials and catalyst residues.
-
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Rationale: Rigorous analysis is required to confirm the structure and quantify the yield, diastereoselectivity, and enantioselectivity, which are the ultimate measures of the catalyst's performance.
-
Conclusion
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its chiral analogs represent a promising, yet underexplored, class of bifunctional organocatalysts. Their rigid scaffold, combined with strategically placed basic and hydrogen-bond donating groups, provides a powerful platform for orchestrating complex asymmetric transformations.
-
Comparison Summary: While L-proline is a cost-effective starting point for many reactions, it is often outperformed in terms of catalyst loading and stereoselectivity by more sophisticated systems. Chiral guanidines and Cinchona alkaloids are premier catalysts that deliver exceptional results, setting a high benchmark. The bispidine framework has the potential to match or exceed this performance due to its highly tunable and rigid structure.
-
Future Outlook: The true potential of this catalyst class lies in the development of novel chiral derivatives. Introducing chirality into the bispidine backbone would allow for its direct application in asymmetric synthesis. Furthermore, anchoring these catalysts to solid supports could facilitate their recovery and reuse, aligning with the principles of green chemistry and making them more attractive for industrial applications.
This guide serves as a foundational resource for researchers looking to explore the utility of bispidine-based organocatalysts. By understanding their mechanistic underpinnings and performance relative to established alternatives, scientists can make informed decisions to accelerate discovery and innovation in chemical synthesis.
References
- Journal of the American Chemical Society. (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.).
- Organic Letters. (n.d.). Design of Organocatalysts for Asymmetric Direct Syn-Aldol Reactions.
- BenchChem. (n.d.).
- Wikipedia. (n.d.).
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- Request PDF. (n.d.). Chapter 23.
- The Royal Society of Chemistry. (2015).
- MDPI. (n.d.).
- (2009). Organocatalytic Activity of Cinchona Alkaloids: Which Nitrogen Is More Nucleophilic?
- RSC Publishing. (2018).
- Moodle@Units. (n.d.). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids.
- PubMed. (2004). Asymmetric organic catalysis with modified cinchona alkaloids.
- (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.
Sources
- 1. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organocatalytic activity of cinchona alkaloids: which nitrogen is more nucleophilic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric organic catalysis with modified cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and Its Analogs
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a conformationally rigid bicyclic structure that has garnered significant interest in medicinal chemistry. Its unique three-dimensional arrangement allows for the precise positioning of substituents, making it a privileged scaffold for designing novel therapeutic agents with a wide range of biological activities. This guide provides a comparative analysis of the biological activity of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and a curated selection of its structural analogs. The comparison is based on available experimental data and the well-established structure-activity relationships within the broader class of bispidine derivatives.
Introduction to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and Its Analogs
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a specific derivative of the bispidine core, featuring methyl groups at the C1 and C5 positions and on one of the nitrogen atoms (N3), with a hydroxyl group at the C9 position. To understand its potential biological activities, we will compare it with a series of analogs that systematically vary in their methylation patterns and the nature of substituents on the nitrogen atoms.
The selected analogs for this comparison are:
-
Analog 1: 3,7-Diazabicyclo[3.3.1]nonan-9-ol (unsubstituted bispidinol)
-
Analog 2: 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
-
Analog 3: 1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
-
Analog 4: N-Aryl/Alkyl substituted 3,7-diazabicyclo[3.3.1]nonan-9-ol derivatives
This selection allows for an exploration of the influence of N-methylation, C-methylation at the bridgehead positions, and the introduction of larger substituents on the overall biological profile.
Comparative Biological Activity
The biological activities of bispidine derivatives are diverse, with significant research focusing on their roles as modulators of nicotinic acetylcholine receptors (nAChRs), as well as their potential as anticancer and antimicrobial agents.[1][2][3]
Cytotoxic Activity
Many other bispidine derivatives, particularly bispidinones (which have a ketone at C9 instead of a hydroxyl group), have been investigated for their anticancer properties.[2][5] These studies have shown that modifications to the substituents on the nitrogen atoms can significantly impact cytotoxicity.
| Compound/Analog | Cell Line(s) | Activity Metric | Reported Value | Reference |
| Haliclona (Gellius) sp. extract (containing 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol) | Brine Shrimp Larvae | LC50 | 92.7 µg/mL | [4] |
| 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | MiaPaca-2 (Pancreatic) | IC50 | 16.9 µM | [5] |
| 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | BxPC-3 (Pancreatic) | IC50 | 23.7 µM | [5] |
Antimicrobial Activity
The same study on the Haliclona (Gellius) sp. extract also reported antimicrobial activity. The extract showed inhibitory activity against the Gram-positive bacterium Bacillus subtilis (9.5 mm zone of inhibition) and the pathogenic fungus Candida albicans.[4] This suggests that 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol may possess antimicrobial properties.
The broader class of diazabicyclo[3.3.1]nonanes has been explored for antimicrobial applications. For instance, N-hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their oximes have been screened against a panel of bacteria and fungi, showing inhibitory effects.[6] Similarly, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-one derivatives have demonstrated antimicrobial activity against Escherichia coli.[3]
| Compound/Analog | Microbial Strain | Activity Metric | Reported Value | Reference |
| Haliclona (Gellius) sp. extract (containing 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol) | Bacillus subtilis | Zone of Inhibition | 9.5 mm | [4] |
| Haliclona (Gellius) sp. extract (containing 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol) | Candida albicans | - | Active | [4] |
| 2,4,6,8-tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Escherichia coli | Zone of Inhibition | 17 mm (at 1% conc.) | [3] |
Nicotinic Acetylcholine Receptor (nAChR) Modulation
A significant body of research has focused on 3,7-diazabicyclo[3.3.1]nonane derivatives as ligands for nAChRs.[1][7][8] These ligand-gated ion channels are implicated in a variety of neurological and psychiatric conditions. The rigid bispidine core serves as an excellent scaffold to present pharmacophoric elements that interact with different nAChR subtypes.
The affinity and selectivity of these compounds for nAChR subtypes are highly dependent on the substituents at the N3 and N7 positions. For example, the unsubstituted 3,7-diazabicyclo[3.3.1]nonane scaffold itself has a moderate affinity for the α4β2* nAChR subtype. The introduction of small alkyl groups on the nitrogen atoms, as seen in 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, is a common modification in the design of nAChR ligands.
| Compound/Analog | nAChR Subtype | Activity Metric | Reported Value | Reference |
| 3,7-Diazabicyclo[3.3.1]nonane (unsubstituted scaffold) | α4β2 | Ki | 600 nM | [1] |
| N-Aryl/Alkyl Carboxamide Derivatives | α4β2 | Ki | Low nM range | [8] |
| N-Aryl/Alkyl Sulfonamide Derivatives | α4β2* | Ki | Varied, generally lower affinity than carboxamides | [7] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for the broader class of bispidine derivatives, we can infer the following SAR trends relevant to 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its analogs:
-
N-Substitution: The nature of the substituents on the nitrogen atoms is a critical determinant of biological activity. For nAChR modulation, small alkyl groups can be well-tolerated, while larger aryl or alkyl-aryl groups, often connected via a hydrogen bond acceptor motif like a carboxamide, can lead to high-affinity ligands.[1][8] In the context of cytotoxicity, bulky and aromatic substituents on the nitrogens have been shown to be effective.[5] The single N-methyl group in the target compound suggests it may have some affinity for nAChRs, but likely less than more functionalized analogs.
-
C-Methylation: The methyl groups at the C1 and C5 positions in 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol add steric bulk to the bicyclic core. This can influence the compound's conformational preferences and its fit within a receptor binding pocket.
-
C9-Hydroxyl Group: The hydroxyl group at the C9 position provides a hydrogen bond donor and acceptor, which can be crucial for target interaction. In many cytotoxic analogs, this position is a ketone (a bispidinone), which also acts as a hydrogen bond acceptor.[2]
Experimental Methodologies
To enable researchers to conduct their own comparative studies, detailed protocols for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Nicotinic Acetylcholine Receptor Binding Assay
This assay measures the affinity of a compound for a specific nAChR subtype.
Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing α4β2 nAChRs).
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological screening of novel bispidine analogs.
Simplified Apoptosis Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by cytotoxic bispidine analogs.
Conclusion
1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a structurally interesting member of the bispidine family. While direct experimental data on its biological activity is limited, its presence in a biologically active marine sponge extract suggests potential for cytotoxicity and antimicrobial effects.[4] A comparative analysis with its structural analogs reveals that the biological activity of bispidine derivatives is highly tunable through modifications at the nitrogen and carbon centers. The extensive research on this scaffold, particularly in the context of nAChR modulation, provides a strong rationale for further investigation of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and its derivatives. Future studies should focus on the synthesis of the pure compound and its systematic evaluation in a panel of biological assays to elucidate its specific activities and potential as a lead compound in drug discovery.
References
-
Yusnawan, E., et al. (2021). Chemical Composition, Antimicrobial, Cytotoxic and Antiplasmodial Activities of Three Sponges from Buton Islands, Indonesia. Egyptian Journal of Chemistry, 64(10), 5671-5679. [Link]
-
Eibl, C., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-7308. [Link]
-
Kavitha, S., et al. (2011). Synthesis and Antimicrobial Evaluation of Potent N-Hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and Their Oximes. E-Journal of Chemistry, 8(2), 739-744. [Link]
- Vimala, Y., et al. (2007). Antimicrobial activity of 2,4,6,8-tetraaryl-3,7-diazabicyclo [3.3.1] nonan-9-one and its derivatives. Asian Journal of Chemistry, 19(4), 3215.
-
Tomassoli, I., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed, 21(23), 7283-308. [Link]
-
Eibl, C., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry, 21(23), 7309-7329. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 231-238. [Link]
-
Ponnuswamy, A., et al. (2013). Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones. Medicinal Chemistry Research, 22(8), 3619-3630. [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(5), 896-907. [Link]
-
Tussupbekova, A., et al. (2021). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 26(21), 6485. [Link]
-
Gündisch, D., & Eibl, C. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. ResearchGate. [Link]
-
ChemBK. (2024). 3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-. Retrieved from [Link]
-
Kotlyarova, A. A., et al. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Journal of Research in Pharmacy, 24(2), 196-204. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
-
Predebon, M. J., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 524. [Link]
-
Miyahara, Y., et al. (1993). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Chemistry Letters, 22(10), 1755-1756. [Link]
- Google Patents. (2004). US20040242622A1 - Azabicycloalkane compounds.
-
Abdel-Aziz, A. A.-M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(9), 15976-15988. [Link]
-
Shil, S., & Rao, M. R. K. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture, 23(3), 154-160. [Link]
-
Yu, V. K., et al. (2014). Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 864-872. [Link]
-
Al-Omar, M. A., et al. (2010). Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. Molecules, 15(12), 9449-9460. [Link]
Sources
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Detection of Diazabicyclononane Structures
For researchers and drug development professionals, the accurate detection and quantification of diazabicyclononane structures are critical. These bicyclic amines are integral scaffolds in a range of pharmaceuticals, including the smoking cessation aid varenicline, and are also found in various novel psychoactive substances (NPS).[1] The inherent challenge of raising specific antibodies against such small molecules, or haptens, often leads to significant cross-reactivity issues, complicating immunoassay development and interpretation. This guide provides an in-depth comparison of analytical methodologies for diazabicyclononane structures, offering field-proven insights to navigate these analytical challenges effectively.
The Small Molecule Conundrum: Why Antibodies Fall Short
Developing highly specific antibodies to small molecules like diazabicyclononanes is a formidable task. These compounds act as haptens, meaning they only elicit an immune response when conjugated to a larger carrier protein.[2] However, the resulting antibodies often recognize not just the hapten itself, but also the linker used for conjugation or even parts of the carrier protein. This can lead to significant cross-reactivity with structurally similar molecules, yielding false-positive results or inaccurate quantification in immunoassays. The rapid emergence of novel psychoactive substances with diazabicyclononane cores further complicates matters, as antibodies developed for one compound may show unpredictable cross-reactivity with new, illicitly synthesized derivatives.[2]
Beyond Antibodies: A Comparative Analysis of Detection Methodologies
Given the limitations of antibody-based methods for diazabicyclononane structures, a critical evaluation of alternative analytical techniques is essential. This section compares the leading non-immunological methods, providing the necessary data for informed decision-making in your research or drug development pipeline.
Table 1: Performance Comparison of Analytical Methods for Diazabicyclononane Detection
| Feature | Immunoassays (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Electrochemical Sensors |
| Principle | Antigen-antibody binding | Separation by chromatography, detection by mass-to-charge ratio | Redox reaction at an electrode surface |
| Specificity | Variable, prone to cross-reactivity | Very High | Moderate to High |
| Sensitivity | High (ng/mL to pg/mL) | Very High (pg/mL to fg/mL) | High (µM to nM) |
| Quantitative Accuracy | Semi-quantitative to quantitative | Highly quantitative | Quantitative |
| Throughput | High | Moderate | High |
| Cost per Sample | Low | High | Low to Moderate |
| Expertise Required | Moderate | High | Moderate |
| Sample Matrix Complexity | Sensitive to matrix effects | Robust to complex matrices with proper sample preparation | Can be sensitive to matrix components |
In-Depth Methodology Review
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the quantitative analysis of small molecules in complex biological samples.[3][4][5] This technique combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.
The choice of chromatographic conditions and mass spectrometric parameters is paramount for achieving reliable results. Reversed-phase chromatography is typically employed to separate the polar diazabicyclononane compounds from the sample matrix.[6] The tandem mass spectrometry aspect (MS/MS) provides an additional layer of specificity by monitoring for a specific fragmentation pattern of the parent ion, significantly reducing the likelihood of false positives.
Caption: LC-MS/MS workflow for diazabicyclononane quantification.
This protocol provides a general framework. Specific parameters must be optimized for your instrumentation and specific diazabicyclononane analog.
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for the analyte and internal standard. These transitions must be determined empirically.
-
Optimization: Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the analyte in blank plasma.
-
Determine the concentration of the analyte in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Electrochemical Sensors
Electrochemical sensors offer a promising alternative for the rapid and cost-effective detection of bicyclic amines.[7][8][9] These devices measure the change in electrical current or potential resulting from the oxidation or reduction of the analyte at an electrode surface.
The core of an electrochemical sensor is the working electrode, which can be modified with various materials to enhance sensitivity and selectivity.[10] For diazabicyclononane detection, carbon-based electrodes modified with nanomaterials or specific polymers can be employed. The applied potential is scanned, and the resulting current is measured. The peak current is proportional to the concentration of the analyte.
Sources
- 1. jocpr.com [jocpr.com]
- 2. brjac.com.br [brjac.com.br]
- 3. uab.edu [uab.edu]
- 4. scispace.com [scispace.com]
- 5. rsc.org [rsc.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Recent advances in development of electrochemical biosensors for the detection of biogenic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative Guide to Validating the Mechanism of Action of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol as a Putative AMPA Receptor Modulator
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a compound belonging to the bispidine (3,7-diazabicyclo[3.3.1]nonane) class of molecules. Based on preliminary data suggesting that related structures may act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, this document outlines a tiered experimental approach to rigorously test this hypothesis.[1][2][3] We will compare its potential performance with established and structurally related AMPA receptor PAMs.
Introduction: The Therapeutic Potential of AMPA Receptor Modulation
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[4] Their role in synaptic plasticity, the cellular basis of learning and memory, makes them a prime target for therapeutic intervention in a range of neurological and psychiatric disorders, including cognitive impairment, dementia, and depression.[5][6]
Positive allosteric modulators of AMPA receptors represent a promising therapeutic strategy. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the response to the endogenous neurotransmitter, glutamate.[5] They typically achieve this by slowing the receptor's deactivation or desensitization, leading to a prolonged and amplified synaptic current.[7][8] This offers a more nuanced modulation of glutamatergic signaling with a potentially wider therapeutic window.
The compound 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a member of the bispidine family, has been identified, and there is evidence that other derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold can act as potent AMPA receptor PAMs.[2][3][9] This guide provides the experimental logic and detailed protocols to validate this hypothesized mechanism of action.
Tier 1: Initial Screening and Target Engagement
The first step is to ascertain if 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol interacts with the AMPA receptor and elicits a functional response. High-throughput screening-compatible assays are ideal for this initial phase.
Experiment 1.1: In Vitro Calcium Flux Assay
This assay provides a rapid assessment of whether the compound can potentiate glutamate-induced AMPA receptor activation in a cellular context.
Objective: To measure the potentiation of glutamate-evoked intracellular calcium influx in cells expressing AMPA receptors.
Methodology:
-
Cell Culture: Utilize HEK293 cells stably expressing a calcium-permeable homomeric AMPA receptor subtype (e.g., GluA1).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol or a known PAM (e.g., CX-516) as a positive control.
-
Glutamate Stimulation: Add a sub-maximal concentration of glutamate to stimulate the AMPA receptors.
-
Signal Detection: Measure the change in fluorescence intensity using a plate reader. An increase in the fluorescence signal in the presence of the test compound compared to glutamate alone indicates positive modulation.[10][11]
Experiment 1.2: Radioligand Binding Assay
This assay determines if the compound binds to the AMPA receptor, and with what affinity. A competition binding assay is a standard approach.
Objective: To determine the binding affinity (Ki) of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol for the AMPA receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the desired AMPA receptor subtype or from rat brain tissue.
-
Assay Setup: In a multi-well plate, combine the membranes, a known radiolabeled AMPA receptor ligand (e.g., [³H]-AMPA or a radiolabeled non-competitive antagonist), and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).[12][13]
Comparative Data from Tier 1 Experiments (Illustrative)
| Compound | Calcium Flux (EC₅₀ of Potentiation) | Radioligand Binding (Kᵢ) |
| 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | (To be determined) | (To be determined) |
| CX-516 (Low-Impact PAM) | ~10-30 µM | >10 µM |
| Cyclothiazide (High-Impact PAM) | ~1-5 µM | ~0.5-2 µM |
| Bispidine-based PAM (from literature) | Sub-nanomolar to low micromolar | Not always reported |
Tier 2: Electrophysiological Characterization
Patch-clamp electrophysiology is the gold standard for characterizing the mechanism of action of ion channel modulators. It provides detailed information on how the compound affects the receptor's gating properties.[1][14][15][16]
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for whole-cell patch-clamp analysis of AMPA receptor modulators.
Experiment 2.1: Potentiation of Glutamate-Evoked Currents
Objective: To quantify the extent to which 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol enhances AMPA receptor currents.
Methodology:
-
Cell Preparation: Use HEK293 cells expressing specific AMPA receptor subunits (e.g., GluA2 flop isoform, which is sensitive to many PAMs) or cultured primary neurons.
-
Recording: Perform whole-cell voltage-clamp recordings.
-
Protocol: Apply a saturating concentration of glutamate and co-apply varying concentrations of the test compound.
-
Analysis: Measure the potentiation of both the peak and steady-state current. The steady-state current potentiation is particularly indicative of an effect on desensitization.[17]
Experiment 2.2: Effects on Receptor Deactivation and Desensitization
Objective: To determine whether the compound affects the rate of channel closing (deactivation) and/or the entry into a non-conducting state in the continued presence of agonist (desensitization).
Methodology:
-
Deactivation: Use a rapid perfusion system to apply a very short pulse (1-2 ms) of glutamate. In the presence of a PAM that slows deactivation, the decay of the current after glutamate removal will be slower.[8]
-
Desensitization: Apply a longer pulse (100-500 ms) of glutamate. A PAM that inhibits desensitization will result in a larger steady-state current relative to the peak current.[17]
Comparative Data from Tier 2 Experiments (Illustrative)
| Compound | Peak Current Potentiation | Steady-State Potentiation | Effect on Deactivation | Effect on Desensitization |
| 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| CX-516 (Low-Impact) | Modest (~1.5-fold) | Minimal | Slows | Minimal effect |
| Cyclothiazide (High-Impact) | Strong (~10-fold) | Strong | Slows | Strongly inhibits |
| Bispidine-based PAM (from literature) | Potent potentiation reported | Potent potentiation reported | Likely affects both | Likely affects both |
Tier 3: In Vivo Target Validation
If in vitro data is promising, the next logical step is to assess the compound's effects in a living organism to establish a link between target engagement and a physiological or behavioral outcome.
Experiment 3.1: Scopolamine-Induced Amnesia Model
This is a widely used rodent model for assessing the cognitive-enhancing effects of new chemical entities.
Objective: To determine if 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol can reverse cognitive deficits in a preclinical model.
Methodology:
-
Animal Model: Use adult rats or mice.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses. A known cognitive enhancer or another AMPA PAM would serve as a positive control.
-
Amnesia Induction: After a set pre-treatment time, administer scopolamine, a muscarinic antagonist that induces memory impairment.
-
Behavioral Testing: Assess learning and memory using a task such as the passive avoidance test or the Morris water maze.
-
Analysis: A reversal of the scopolamine-induced deficit in performance on the memory task indicates cognitive-enhancing properties.[2][3]
Signaling Pathway: AMPA Receptor Modulation and Synaptic Plasticity
Caption: Hypothesized signaling pathway for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Conclusion
This guide outlines a systematic, multi-tiered approach to validate the hypothesized mechanism of action of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol as a positive allosteric modulator of the AMPA receptor. By progressing from high-throughput in vitro screens to detailed electrophysiological characterization and finally to in vivo behavioral models, researchers can build a robust data package to support or refute the compound's proposed mechanism. The inclusion of well-characterized comparators at each stage is crucial for contextualizing the compound's potency and efficacy. The structural similarity to other known bispidine-based AMPA PAMs provides a strong rationale for this line of investigation and highlights the potential of this chemical scaffold for the development of novel therapeutics for cognitive disorders.
References
-
Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(39), 9027-9036. Available from: [Link]
-
AMPA receptor positive allosteric modulator. (2023, December 2). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Bai, D., et al. (2001). Positive allosteric modulators of AMPA receptors reduce proton-induced receptor desensitization in rat hippocampal neurons. Journal of Neurophysiology, 85(5), 2030-2038. Available from: [Link]
-
Ward, S. E., et al. (2016). AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders. Current Topics in Medicinal Chemistry, 16(29), 3536-3565. Available from: [Link]
-
Leyrer-Jackson, J. M., & Olive, M. F. (2017). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in Molecular Biology, 1677, 239-261. Available from: [Link]
-
Leyrer-Jackson, J. M., & Olive, M. F. (n.d.). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. University of Kentucky. Retrieved January 15, 2026, from [Link]
-
Leyrer-Jackson, J. M., & Olive, M. F. (2017). Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Neuromethods, 124, 239-261. Available from: [Link]
-
Leyrer-Jackson, J. M., et al. (n.d.). Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Arizona State University. Retrieved January 15, 2026, from [Link]
-
Jamieson, C., & Duffy, E. L. (2016). Development of AMPA Receptor Modulators as Cognition Enhancers. In D. Doller (Ed.), Allosterism in Drug Discovery (pp. 310-333). Royal Society of Chemistry. Available from: [Link]
-
Maher, M. P., et al. (2016). Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8. The Journal of Pharmacology and Experimental Therapeutics, 357(3), 599-612. Available from: [Link]
-
Yost, J. M., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE, 12(3), e0174032. Available from: [Link]
-
Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Roberts, B. M., et al. (2010). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. Current medicinal chemistry, 17(36), 4426–4469. Available from: [Link]
-
Passafaro, M., et al. (2003). Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking. TheScientificWorldJournal, 3, 959-971. Available from: [Link]
-
Lavrov, M. I., et al. (2020). Novel Positive Allosteric Modulators of AMPA Receptors Based on 3,7-Diazabicyclo[3.3.1]nonane Scaffold. Molecular Neurobiology, 57(1), 191-199. Available from: [Link]
-
O'Rourke, J. G., et al. (2021). Investigating the pathogenic role of calpain proteases and the therapeutic potential of their inhibition in mice modelling Machado-Joseph disease. Brain Communications, 3(4), fcab246. Available from: [Link]
-
Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. (2022, November 26). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Sekiguchi, M., et al. (1997). A Novel Allosteric Potentiator of AMPA Receptors: 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-Difluoro-Phenoxyacetamide. Journal of Neuroscience, 17(15), 5760-5771. Available from: [Link]
-
Recovery from AMPA Receptor Potentiation by Ampakines. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Lavrov, M. I., et al. (2019). Novel Positive Allosteric Modulators of AMPA Receptors Based on 3,7-Diazabicyclo[3.3.1]nonane Scaffold. Request PDF. Retrieved January 15, 2026, from [Link]
-
Zastrozhin, M. S., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. Pharmaceuticals, 16(6), 884. Available from: [Link]
-
AMPA receptor potentiators: from drug design to cognitive enhancement. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Zastrozhin, M. S., et al. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. Retrieved January 15, 2026, from [Link]
-
AMPA receptor. (2024, January 10). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Matthews, J., et al. (2024, May 1). 7-Benzyl-1,5-dimethyl-3-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an allosteric modulator of glutamatergic system. ResearchGate. Retrieved January 15, 2026, from [Link]
-
Zhang, Y. (2016, December 6). Visualizing AMPA receptors synaptic plasticity in vivo. McGovern Institute Symposium. YouTube. Retrieved January 15, 2026, from [Link]
-
Choquet, D. (2018). Activity-dependent diffusion trapping of AMPA receptors as a key step for expression of early LTP. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1750), 20170154. Available from: [Link]
-
Zhu, J. J., et al. (2002). Activity Level-Dependent Synapse-Specific AMPA Receptor Trafficking Regulates Transmission Kinetics. Journal of Neuroscience, 22(19), 8403-8413. Available from: [Link]
Sources
- 1. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Positive Allosteric Modulators of AMPA Receptors Based on 3,7-Diazabicyclo[3.3.1]nonane Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. AMPA Receptor Positive Allosteric Modulators: Potential for the Treatment of Neuropsychiatric and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of AMPA Receptor Modulators Selective for TARP-γ8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.uky.edu [scholars.uky.edu]
- 16. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 17. A Novel Allosteric Potentiator of AMPA Receptors: 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-Difluoro-Phenoxyacetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bicyclic Amine Organocatalysts for Ring-Opening Polymerization: Benchmarking against the Potential of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Abstract
The synthesis of biodegradable polyesters through ring-opening polymerization (ROP) is a cornerstone of sustainable polymer chemistry and biomedical material science. Organocatalysis has emerged as a powerful, metal-free approach to this transformation, offering high control and avoiding metal contamination. This guide provides a comparative benchmark of common bicyclic amine organocatalysts for the ROP of ε-caprolactone, a key monomer for the production of polycaprolactone (PCL). While direct, comprehensive catalytic data for 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is not extensively reported in peer-reviewed literature, its unique sterically hindered and rigid bicyclic structure presents a compelling case for its potential as a selective and efficient catalyst. This guide will therefore benchmark the well-established bicyclic catalysts, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and use this data to project the potential performance characteristics of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, providing a forward-looking perspective for researchers in the field.
Introduction: The Rise of Organocatalysis in Polyester Synthesis
The demand for biocompatible and biodegradable polymers has surged, driven by applications in drug delivery, tissue engineering, and sustainable packaging. Poly(ε-caprolactone) (PCL) is a leading candidate in this arena, prized for its mechanical properties, miscibility, and biodegradability.[1] The most effective route to high-molecular-weight PCL is the ring-opening polymerization (ROP) of ε-caprolactone.[1]
Traditionally, metal-based catalysts have dominated this field. However, concerns over metal contamination in the final polymer, particularly for biomedical applications, have fueled the development of organocatalysis.[2] Amine-based organocatalysts, particularly those with a bicyclic structure, have shown great promise in providing controlled and rapid polymerization.[3]
This guide focuses on the catalytic efficiency of bicyclic amines, with a special interest in the potential of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (TMDBN-9-ol) . This molecule possesses a rigid cage-like structure with tertiary amine functionalities. The methyl groups at the 1, 3, and 5 positions introduce significant steric bulk, which could influence catalyst activity and selectivity. While comprehensive studies on its catalytic performance are scarce, its structural analogues have demonstrated considerable utility. We will therefore benchmark its potential against two widely used and well-characterized bicyclic organocatalysts: 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
The Mechanism of Amine-Catalyzed Ring-Opening Polymerization
The catalytic cycle of amine-catalyzed ROP of ε-caprolactone is generally understood to proceed via a hydrogen-bonding mechanism, particularly for bifunctional catalysts like TBD.[3] The catalyst activates both the monomer and the initiating alcohol (or the propagating polymer chain end).
Figure 1: Generalized mechanism for bifunctional amine-catalyzed ring-opening polymerization.
In this proposed mechanism, the guanidine-like structure of TBD can simultaneously activate the monomer by hydrogen bonding to the carbonyl oxygen, making it more electrophilic, and the initiator/propagating alcohol, increasing its nucleophilicity.[3] This dual activation leads to a highly efficient and controlled polymerization. For amidines like DBU, a similar, albeit potentially less efficient, activation of the initiator is proposed. The rigid, sterically defined structure of TMDBN-9-ol could enforce a specific orientation of the monomer and the propagating chain, potentially leading to enhanced control over the polymer's microstructure.
Comparative Benchmarking of Bicyclic Amine Catalysts
The following table summarizes the performance of TBD and DBU in the ROP of ε-caprolactone, providing a baseline for evaluating the potential of other bicyclic amines like TMDBN-9-ol.
| Catalyst | Monomer/Initiator/Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| TBD | 120/1/0.5 | 353 K (80 °C) | 72 h | 72 | 6,900 | - | [4] |
| TBD | 120/1/1.25 | 353 K (80 °C) | 6 h | 68.1 | 8,000 | 1.41 | [4] |
| DBU | 120/1/0.5 | 353 K (80 °C) | 72 h | 28.3 | 2,700 | 1.13 | [4] |
| DBU | 120/1/1.25 | 353 K (80 °C) | 6 h | 99 | 11,000 | 1.68 | [4] |
| TBD | 100/1/1 | 100 | 24 h | >95 | 10,800 | 1.15 | [5] |
| DBU | 100/1/1 | 100 | 24 h | Inactive | - | - | [5] |
Analysis of Performance:
-
TBD consistently demonstrates high activity and control in the ROP of ε-caprolactone, leading to polymers with predictable molecular weights and relatively narrow polydispersity.[3][4][5] Its bifunctional nature is a key contributor to its high efficiency.[3]
-
DBU , while also an effective catalyst, shows more varied performance depending on the reaction conditions.[4][5] Under certain conditions, it can achieve very high conversions.[4] However, in some instances, it has been reported to be inactive for the polymerization of certain lactones where TBD is effective.[5]
-
Pressure has been shown to significantly accelerate the ROP of ε-caprolactone with both TBD and DBU, reducing reaction times from days to hours.[1][6] Interestingly, under high pressure, DBU's catalytic activity was found to be enhanced over TBD.[1][6]
Projected Performance of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol:
Based on its structure, we can hypothesize the following performance characteristics for TMDBN-9-ol:
-
Activity: As a bicyclic tertiary amine, it is expected to be an active catalyst for ROP. Its basicity will be a key factor. The presence of a hydroxyl group could potentially allow for a bifunctional activation mechanism, similar to TBD, which could lead to high activity.
-
Control and Selectivity: The significant steric hindrance provided by the three methyl groups could enforce a more ordered approach of the monomer to the active site. This might translate to a higher degree of control over the polymer's molecular weight and a narrower polydispersity index. It could also potentially influence the stereoselectivity in the polymerization of chiral monomers like lactide.
-
Reaction Conditions: The bulky nature of the catalyst might necessitate higher reaction temperatures to overcome steric barriers, but this could be offset by the potential for bifunctional activation.
Experimental Protocol: A Template for Benchmarking
The following protocol provides a standardized method for evaluating the catalytic performance of a bicyclic amine, such as TMDBN-9-ol, in the bulk ROP of ε-caprolactone.
Materials:
-
ε-Caprolactone (99%, distilled from CaH2)
-
Benzyl alcohol (99.8%, anhydrous)
-
Bicyclic amine catalyst (e.g., TBD, DBU, or TMDBN-9-ol, dried under vacuum)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Preparation: A Schlenk flask is charged with the bicyclic amine catalyst (e.g., 0.05 mmol) and benzyl alcohol (0.1 mmol) in a glovebox.
-
Monomer Addition: ε-Caprolactone (10 mmol, 1.14 g) is added to the flask via syringe under an inert atmosphere.
-
Polymerization: The flask is placed in a preheated oil bath at the desired temperature (e.g., 100 °C) and stirred for a specified time.
-
Quenching and Precipitation: The reaction is quenched by cooling the flask to room temperature and dissolving the contents in a small amount of toluene. The polymer is then precipitated by adding the solution dropwise to cold methanol.
-
Isolation and Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
-
Characterization:
-
Conversion: Determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
Molecular Weight (M_n) and Polydispersity (Đ): Determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.
-
Figure 2: Standard experimental workflow for bicyclic amine-catalyzed ROP.
Conclusion and Future Outlook
Bicyclic amines, particularly TBD and DBU, are highly effective organocatalysts for the ring-opening polymerization of ε-caprolactone. TBD's bifunctional nature generally affords superior control and activity under ambient pressure.[3][5] The structurally unique, sterically hindered 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol presents an intriguing candidate for further investigation. Its rigid framework and potential for bifunctional activation suggest it could offer a unique balance of activity and selectivity.
To fully benchmark its catalytic efficiency, dedicated experimental studies are required. Future work should focus on:
-
Systematic Kinetic Studies: Investigating the polymerization kinetics of ε-caprolactone and other cyclic esters (e.g., lactide) with TMDBN-9-ol as the catalyst.
-
Comparative Analysis: Directly comparing its performance against TBD and DBU under identical conditions.
-
Mechanistic Investigations: Utilizing techniques like NMR spectroscopy and computational modeling to elucidate the precise catalytic mechanism.
Such studies will not only determine the practical utility of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol but also contribute to a deeper understanding of structure-activity relationships in bicyclic amine organocatalysis, paving the way for the rational design of next-generation catalysts for biodegradable polymer synthesis.
References
-
Pratt, R. C., Lohmeijer, B. G. G., Long, D. A., Waymouth, R. M., & Hedrick, J. L. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules, 39(23), 7863–7871. [Link]
-
Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504. [Link]
-
Szymański, R., Duda, A., & Sosnowski, S. (2019). Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions. Polymer Chemistry, 10(44), 6045-6054. [Link]
-
Pascual, A., Sardon, H., & Mecerreyes, D. (2015). Experimental and computational studies of ring‐opening polymerization of ethylene brassylate macrolactone and copolymerization with ε‐caprolactone and TBD‐guanidine organic catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 53(4), 552-561. [Link]
-
Fukushima, K. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polymer Chemistry, 14(38), 4476-4484. [Link]
-
Naumann, S. (2021). Reinvestigation of the Ring-Opening Polymerization of ε-Caprolactone with 1,8-Diazacyclo[5.4.0]undec-7-ene Organocatalyst in Bulk. European Polymer Journal, 161, 110861. [Link]
-
Szymański, R., Duda, A., & Sosnowski, S. (2019). Studying catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone at different thermodynamic conditions. Polymer Chemistry, 10, 6045-6054. [Link]
-
Pratt, R. C., Lohmeijer, B. G. G., Long, D. A., Waymouth, R. M., & Hedrick, J. L. (2006). 1,5,7‐Triazabicyclo[4.4.0]dec‐5‐ene. Macromolecules, 39(23), 7863-7871. [Link]
-
Fukushima, K. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polymer Chemistry, 14(38), 4476-4484. [Link]
-
Stukenbrock, T., & van der Vlist, J. (2010). ω-pentadecalactone polymerization and ω-pentadecalactone/ε-caprolactone copolymerization reactions using organic catalysts. Macromolecular Chemistry and Physics, 211(22), 2379-2387. [Link]
-
Srisawat, I., Aji, M. A., & Phomakotr, M. (2021). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. Polymers, 13(21), 3788. [Link]
-
Zhang, L., & Li, Y. (2019). Organocatalytic Ring‐Opening Polymerization of ϵ‐Caprolactone with Phosphoramidimidates (PADIs) as a Bifunctional Brønsted Acid Catalyst. Chemistry–An Asian Journal, 14(21), 3871-3875. [Link]
-
Howdle, S. M., & Jackson, C. (2004). Enzyme-Catalyzed Ring-Opening Polymerization of ε-Caprolactone in Supercritical Carbon Dioxide. Journal of the American Chemical Society, 126(13), 4100-4101. [Link]
-
Sobczak, M., & Olędzka, E. (2015). Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone. Molecules, 20(2), 2816-2827. [Link]
-
Hong, M., & Chen, E. Y.-X. (2016). Novel Aluminum Complexes Bearing 2-(Aminomethylene)malonate Ligands with High Efficiency and Controllability in Ring-Opening Polymerization of ε-Caprolactone. Inorganic Chemistry, 55(1), 324-334. [Link]
-
Mohamadi, M., & Ahangari, H. (2013). Acidic ionic liquids catalyst in homo and graft polymerization of ε-caprolactone. Journal of the Serbian Chemical Society, 78(10), 1503-1512. [Link]
-
Chen, E. Y.-X. (2015). Ring-opening Copolymerization of ε-Caprolactone and δ-Valerolactone Catalyzed by a 2,6-Bis(amino)phenol Zinc Complex. Chinese Journal of Polymer Science, 33(1), 127-136. [Link]
-
Engler, A. C., & Lee, W.-Y. (2014). Controlled Organocatalytic Ring-Opening Polymerization of ε-Thionocaprolactone. ACS Macro Letters, 3(10), 1046-1050. [Link]
-
Atta, S., Cohen, J., Kohn, J., & Gormley, A. J. (2021). Ring opening polymerization of ε-caprolactone through water. Polymer Chemistry, 12(1), 43-49. [Link]
-
Su, S., & Pan, J. (2014). Kinetics and thermodynamics analysis for ring-opening polymerization of ε-caprolactone initiated by tributyltin n-butoxide using differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 117(1), 329-337. [Link]
-
Wheaton, C. A., Hayes, P. G., & Ireland, B. J. (2016). Metal catalysts for ε-caprolactone polymerisation. Polymer Chemistry, 7(32), 5039-5055. [Link]
-
Li, Y., Wang, Y., Zhang, Z., & Wang, J. (2022). Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst. Frontiers in Bioengineering and Biotechnology, 10, 969698. [Link]
-
Molloy, R., & Worajittiphon, P. (2013). Kinetic Studies of the Ring-Opening Bulk Polymerization of ε-Caprolactone Using a Novel Tin(II) Alkoxide Initiator. Chiang Mai Journal of Science, 40(4), 546-557. [Link]
Sources
- 1. Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Metal catalysts for ε-caprolactone polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to 3,7-diazabicyclo[3.3.1]nonan-9-ols
A Comprehensive Guide to the Synthetic Routes of 3,7-Diazabicyclo[3.3.1]nonan-9-ols for Medicinal Chemistry
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a vital structural motif in medicinal chemistry. Its rigid bicyclic framework serves as a valuable scaffold for the development of a wide range of therapeutic agents, including analgesics, antiarrhythmics, and antitumor compounds.[1] The introduction of a hydroxyl group at the 9-position to form 3,7-diazabicyclo[3.3.1]nonan-9-ols (bispidinols) further enhances the potential for creating diverse and potent drug candidates by providing an additional site for functionalization and interaction with biological targets. This guide offers a comparative analysis of the primary synthetic pathways to these valuable compounds, with a focus on practical application and experimental validation for researchers in drug discovery and development.
Principal Synthetic Strategy: A Two-Step Approach
The most prevalent and versatile method for synthesizing 3,7-diazabicyclo[3.3.1]nonan-9-ols is a two-step process. The initial step involves the construction of the core bicyclic ketone, 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone), which is subsequently reduced to the desired bispidinol.
Caption: General two-step synthetic workflow for 3,7-diazabicyclo[3.3.1]nonan-9-ols.
Route 1: The Double Mannich Reaction
The cornerstone for the synthesis of the bispidinone core is the double Mannich condensation. This reaction is a one-pot multicomponent reaction that efficiently constructs the bicyclic system.
Mechanistic Insight
The double Mannich reaction typically involves the condensation of a ketone with two acidic α-hydrogens, a primary amine, and two equivalents of formaldehyde.[2] In the context of bispidinone synthesis, a common starting ketone is a 4-piperidone derivative, which already contains one of the six-membered rings. The reaction proceeds through the formation of iminium ions from the primary amine and formaldehyde, which are then attacked by the enol or enolate of the ketone, leading to a double aminomethylation and subsequent cyclization to form the bicyclic framework.
Sources
A Comparative Guide to the Structure-Activity Relationship of Substituted 3,7-Diazabicyclo[3.3.1]nonan-9-ols
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a conformationally rigid bicyclic framework that has garnered significant attention in medicinal chemistry.[1][2] Its unique three-dimensional structure provides a versatile platform for the development of a wide array of biologically active compounds. This guide focuses on a specific class of bispidine derivatives: substituted 3,7-diazabicyclo[3.3.1]nonan-9-ols (bispidinols). The introduction of a hydroxyl group at the C9 position, along with various substituents on the nitrogen atoms and the carbon framework, allows for fine-tuning of their pharmacological profiles.
This publication aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the structure-activity relationships (SAR) of substituted bispidinols. We will delve into the synthetic strategies, compare their biological activities with supporting experimental data, and elucidate the key structural features that govern their efficacy and selectivity.
The Bispidinol Scaffold: A Platform for Diverse Biological Activity
The inherent rigidity of the bispidine core, which typically adopts a stable chair-chair conformation, is a key determinant of its utility as a scaffold.[3] This conformational constraint reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The two nitrogen atoms at positions 3 and 7, along with the hydroxyl group at position 9, serve as key points for chemical modification, enabling the exploration of a vast chemical space.[1][4]
Substituted bispidinols have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Agents: Demonstrating activity against various bacterial and fungal strains.[1]
-
Anticancer Therapeutics: Exhibiting cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction.[1][5]
-
Central Nervous System (CNS) Agents: Acting as ligands for nicotinic acetylcholine receptors (nAChRs), with potential applications in neurological and psychiatric disorders.[4][6]
-
Imaging Agents: The bispidine framework can chelate metals, making it a promising scaffold for the development of diagnostic imaging agents.[1]
The biological activity of these compounds is intricately linked to the nature and position of the substituents on the bicyclic ring system. The following sections will explore these relationships in detail.
Comparative Analysis of Structure-Activity Relationships
The biological profile of substituted bispidinols is profoundly influenced by the substituents at various positions of the bispidine core. We will now compare the effects of these substitutions on different biological activities.
Substituents at the Nitrogen Atoms (N3 and N7)
The substituents on the nitrogen atoms are crucial for modulating the pharmacological properties of bispidinols. Variations in these groups can impact receptor affinity, selectivity, and pharmacokinetic properties.[3]
For instance, in the context of nAChR ligands, the incorporation of a carboxamide motif with a hydrogen bond acceptor (HBA) functionality on one of the nitrogen atoms has been shown to enhance affinity and subtype selectivity for α4β2* nAChRs.[6][7] The nature of the HBA system (e.g., carboxamide, sulfonamide, or urea) significantly influences the interaction with the receptor.[6]
-
Small alkyl chains attached to the HBA motif tend to result in compounds with strong agonistic profiles at nAChRs.[6]
-
Conversely, the introduction of aryl substituents often leads to a shift towards partial agonism or antagonism.[6]
This highlights a critical SAR principle: the size and electronic properties of the N-substituents dictate the functional activity at nAChRs.
Substituents on the Carbon Framework (C2, C4, C6, C8)
Substitution on the carbon atoms of the piperidine rings also plays a pivotal role in defining the biological activity. The introduction of aryl groups at these positions is a common strategy in the design of bispidinol derivatives.
A study on 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ols revealed that the nature and position of substituents on these aryl rings influence their antimicrobial and cytotoxic properties.[1] For example, the presence of ortho-halogen substituents on the phenyl rings led to a deshielding effect on the benzylic and bridgehead protons, indicating a specific conformational preference that may impact biological activity.[1]
The cytotoxic effects of bispidinone analogues, the precursors to bispidinols, have also been shown to be dependent on the aryl substituents. For example, 2,4,6,8-tetrakis(2-methoxyphenyl)- and 2,4,6,8-(3)-tetranitrophenyl-substituted bispidinones exhibited significant apoptosis-mediated cytotoxicity against HeLa cervical cancer cells.[5] This suggests that the electronic and steric properties of the aryl substituents are key determinants of anticancer activity.
The Role of the C9-Hydroxyl Group
The hydroxyl group at the C9 position is a defining feature of bispidinols. This functional group can participate in hydrogen bonding interactions with biological targets, thereby influencing binding affinity. Furthermore, the C9 position is sterically accessible and does not significantly perturb the metal-binding capacity of the bispidine core when used in imaging applications.[1] This makes it an ideal attachment point for linkers to conjugate biomolecules or fluorescent tags.[1]
The reduction of the C9-carbonyl of bispidinones to the corresponding alcohol (bispidinol) has been shown to enhance antibacterial and antifungal activities.[1] This suggests that the hydroxyl group itself, or the resulting change in the electronic and conformational properties of the scaffold, is beneficial for antimicrobial action.
Experimental Protocols
To provide a practical context for the discussed SAR, this section outlines the key experimental methodologies for the synthesis and biological evaluation of substituted bispidinols.
Synthesis of Substituted 3,7-Diazabicyclo[3.3.1]nonan-9-ols
The synthesis of bispidinols is typically a two-step process, starting from the corresponding bispidinones.
Step 1: Synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-ones (Bispidinones)
The core bispidinone scaffold is generally constructed via a double Mannich condensation reaction.[4][8]
-
Reaction: A ketone, an aldehyde (often formaldehyde), and a primary amine are condensed in a suitable solvent.[5]
-
Example: The synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones involves the reaction of an appropriate ketone, an aryl aldehyde, and ammonium acetate in ethanol.[1]
Step 2: Reduction of Bispidinones to Bispidinols
The carbonyl group at the C9 position of the bispidinone is reduced to a hydroxyl group to yield the target bispidinol.
-
Reducing Agent: A mild reducing agent such as sodium borohydride is commonly employed.[1]
-
Procedure: The bispidinone is dissolved in a suitable solvent (e.g., methanol), and sodium borohydride is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product is then isolated and purified.[1]
Caption: Synthetic workflow for substituted 3,7-diazabicyclo[3.3.1]nonan-9-ols.
Biological Evaluation: Nicotinic Acetylcholine Receptor Binding Assay
To determine the affinity of substituted bispidinols for nAChR subtypes, radioligand binding assays are commonly performed.
-
Preparation of Membranes: Cell lines expressing the desired nAChR subtype (e.g., α4β2) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound (substituted bispidinol).
-
Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[7]
Caption: Experimental workflow for nAChR binding assay.
Comparative Data Summary
The following table summarizes the biological activities of representative substituted 3,7-diazabicyclo[3.3.1]nonan-9-ols and their precursors, highlighting key SAR findings.
| Compound ID | Substituents | Biological Activity | Key Findings | Reference |
| Bispidinol 5a | 2,4,6,8-tetraphenyl | Antibacterial, Antifungal | Parent compound for comparison of substituted analogues. | [1] |
| Bispidinol 5f | 2,4,6,8-tetra(4-fluorophenyl) | Antifungal | Exhibited notable antifungal activity. | [1] |
| Bispidinol 5n | 2,4,6,8-tetra(4-chlorophenyl) | Antimicrobial | Emerged as the best antimicrobial agent with low cytotoxicity in its class. | [1][2] |
| Bispidinone Analogue | 2,4,6,8-tetrakis(2-methoxyphenyl) | Cytotoxic (HeLa cells) | Induced apoptosis-mediated cytotoxicity. | [5] |
| N-Benzoyl Bispidine | N-benzoyl, various aryl/alkyl | nAChR α4β2* Ligand | High affinity observed with small alkyl or para-substituted phenyl groups. | [6] |
Conclusion
The 3,7-diazabicyclo[3.3.1]nonan-9-ol scaffold represents a highly versatile and promising platform for the development of novel therapeutic and diagnostic agents. The rigid bicyclic framework, coupled with the numerous sites for chemical modification, allows for the systematic exploration of structure-activity relationships.
This guide has provided a comparative overview of the SAR of substituted bispidinols, demonstrating that the nature and position of substituents on the nitrogen atoms and the carbon framework are critical determinants of their biological activity. The hydroxyl group at the C9 position not only contributes to the pharmacological profile but also serves as a convenient handle for further functionalization.
Future research in this area should continue to explore the vast chemical space around the bispidinol scaffold. Systematic modifications, guided by the SAR principles outlined herein and aided by computational modeling, will undoubtedly lead to the discovery of new compounds with enhanced potency, selectivity, and drug-like properties.
References
-
Rajan, Y. C., et al. (2024). Green synthesis of bispidinols as fluorescent/radio imaging precursors in cancer therapy: insight into structural and biological elucidation. Taylor & Francis Online. [Link]
-
Logashina, Y. A., et al. (2020). Synthesis of Natural Compounds Based on the[8][9]‐Diazabicyclo[3.3.1]nonane (Bispidine) Core. ResearchGate. [Link]
-
Various Authors. (2016). Green synthesis of bispidinols as fluorescent/radio imaging precursors in cancer therapy: insight into structural and biological elucidation. Semantic Scholar. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal. [Link]
-
Rajan, Y. C., et al. (2024). Synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ol. ResearchGate. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]
-
Miyahara, Y., et al. (1998). Convenient synthesis of 3,7-diazabicyclo[3.3.1]nonane (bispidine). Kyushu University Institutional Repository. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. ResearchGate. [Link]
-
Various Authors. (2021). SYNTHESIS, STRUCTURE, AND BIOLOGICAL ACTIVITY OF NOVEL BISPIDINE DERIVATIVES. ResearchGate. [Link]
-
Al-Hujaily, E. M., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. MDPI. [Link]
-
Kassack, M. U., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed. [Link]
-
Kotlyarova, A., et al. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. ResearchGate. [Link]
-
Kassack, M. U., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: the influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Green synthesis of bispidinols as fluorescent/radio imaging precursors in cancer therapy: insight into structural and biological elucidation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Establishing Reference Standards for the Analysis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and Related Bispidine Derivatives
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standard. This guide provides a comprehensive framework for the characterization and qualification of a reference standard for the novel compound 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. Given the absence of commercially available, pre-certified standards for this specific molecule, we will establish a scientifically rigorous workflow. This process will draw upon established analytical techniques for the broader class of 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives, providing a universally applicable model for novel chemical entities.
The bispidine scaffold is a conformationally rigid bicyclic diamine that has garnered interest in medicinal chemistry for its potential in developing ligands, enzyme inhibitors, and various therapeutic agents.[1][2][3] The specific substituents on the nitrogen and carbon atoms of the bispidine core can significantly influence its biological activity and physicochemical properties.[4][5] Therefore, unambiguous identification and purity assessment are critical.
This guide will compare and contrast the primary analytical methodologies required to fully characterize a new chemical entity like 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol to the level of a reference standard. We will delve into the "why" behind procedural choices, ensuring a self-validating analytical system.
Part 1: Synthesis, Purification, and Initial Characterization
The journey to a reference standard begins with the synthesis and purification of the target compound. The synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives often involves the Mannich condensation reaction.[5][6][7]
Illustrative Synthetic Approach
A plausible synthetic route to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol would involve the condensation of a suitable piperidone precursor with formaldehyde and a primary amine.[6][8] The purification of the resulting product, which is often an oil or solid, is typically achieved through column chromatography or recrystallization.[4][9]
Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification of bispidine derivatives.
Part 2: Structural Elucidation and Conformational Analysis
Once a highly purified sample is obtained, its structure must be unequivocally confirmed. For bicyclic systems like bispidines, this extends beyond simple connectivity to include stereochemistry and conformational preferences, which are crucial for biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For bispidine derivatives, key diagnostic signals include the protons on the bicyclic core. The coupling constants can help determine the "chair-chair" or "chair-boat" conformation of the piperidine rings.[4][10]
-
¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment. The presence or absence of a carbonyl signal can confirm the reduction of a ketone precursor.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity of atoms within the molecule, confirming the bicyclic structure and the positions of the methyl and hydroxyl groups.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition, which serves as a primary confirmation of the chemical formula.[11]
X-Ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the definitive solid-state structure, including bond lengths, bond angles, and the absolute conformation of the molecule.[9][10] This data is invaluable for validating the conformational analysis performed by NMR.
Comparative Data for Structural Analysis of Bispidine Derivatives
| Analytical Technique | Information Provided | Causality and Insights |
| ¹H NMR | Proton environment, coupling constants, stereochemistry. | The coupling constants in the ¹H NMR spectrum are critical for determining the dominant conformation (chair-chair vs. chair-boat) in solution.[4][12] |
| ¹³C NMR | Carbon skeleton, presence of functional groups. | Confirms the number of unique carbons, consistent with the proposed structure.[4] |
| HRMS | Exact mass and elemental composition. | Provides irrefutable evidence of the molecular formula.[11] |
| X-Ray Crystallography | Definitive solid-state 3D structure. | Offers the ultimate confirmation of connectivity and conformation, serving as a benchmark for NMR and computational models.[9] |
Part 3: Purity Assessment and Reference Standard Qualification
A reference standard must have a well-defined purity. No single method is sufficient to determine purity; a combination of techniques is required.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity.
-
HPLC with UV and/or Mass Spectrometric Detection (HPLC-UV/MS): This is the workhorse for purity analysis of non-volatile organic compounds. A high-purity standard should exhibit a single major peak. The area percentage of this peak is often used to define the chromatographic purity. Different column chemistries and mobile phases should be employed to ensure no impurities are co-eluting.[13][14]
-
GC with Flame Ionization Detection (GC-FID) or Mass Spectrometric Detection (GC-MS): Suitable for volatile and thermally stable compounds. GC-FID is particularly useful for quantitative analysis due to its uniform response factor for hydrocarbons.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound. By integrating the signal of the analyte against a certified reference material of known purity, a highly accurate purity value can be assigned.
Workflow for Purity Assessment and Qualification
Caption: Orthogonal methods for purity assessment of a reference standard.
Comparison of Purity Determination Methods
| Method | Principle | Strengths | Limitations |
| HPLC-UV/MS | Separation based on polarity, detection by UV absorbance and mass. | High sensitivity, widely applicable, provides impurity profile. | Requires chromophore for UV detection, response factors can vary. |
| GC-FID/MS | Separation based on volatility, detection by flame ionization or mass. | High resolution, quantitative with FID. | Compound must be volatile and thermally stable. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Primary method, highly accurate, does not require an identical standard. | Lower sensitivity than chromatographic methods, requires a certified internal standard. |
| TGA/LOD | Measures weight loss upon heating. | Accurately determines volatile content (water, residual solvents). | Non-specific for the type of volatile impurity. |
Conclusion
Establishing a reference standard for a novel compound such as 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a multi-faceted process that requires the application of orthogonal analytical techniques. A combination of NMR and HRMS is essential for definitive structural elucidation. Purity must be assessed using a combination of high-resolution chromatographic techniques (HPLC and/or GC) and a primary method like qNMR, supplemented by analysis of residual solvents and water content.
By following this comprehensive, self-validating workflow, researchers can establish a well-characterized in-house reference standard, ensuring the accuracy, reproducibility, and integrity of their scientific findings. This rigorous approach provides the authoritative grounding necessary for advancing drug discovery and development programs.
References
-
Title: Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives Source: Semantic Scholar URL: [Link]
-
Title: Azaadamantanes, a New Promising Scaffold for Medical Chemistry Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Analgesic Activity of Amines Combining Diazaadamantane and Monoterpene Fragments Source: PubMed URL: [Link]
-
Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: MDPI URL: [Link]
-
Title: Substituent Effects on the Basicity of 3,7-Diazabicyclo[3.3.1]nonanes Source: Diva-portal.org URL: [Link]
-
Title: Hexadentate bispidine derivatives as versatile bifunctional chelate agents for copper(II) radioisotopes Source: PubMed URL: [Link]
-
Title: 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid derivatives: synthesis, structure and resolution Source: RSC Publishing URL: [Link]
-
Title: Focused enumeration and assessing the structural diversity of scaffold libraries: conformationally restricted bicyclic secondary diamines Source: PubMed URL: [Link]
-
Title: (PDF) Synthesis and Myelostimulatory Activity of a Number of 3,7-Diazabicyclo[3.3.1]Nonane Derivatives Source: ResearchGate URL: [Link]
-
Title: Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones Source: PMC - NIH URL: [Link]
-
Title: Bicyclic Conformationally Restricted Diamines Source: ACS Publications URL: [Link]
- Title: Synthesis of [3.2.2]- and [3.2.
-
Title: syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol Source: NIH URL: [Link]
-
Title: Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates Source: PMC URL: [Link]
-
Title: Exploring bicyclic diamines as drug scaffolds Source: dmccb 22 URL: [Link]
-
Title: 3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl- Source: ChemBK URL: [Link]
-
Title: Unusual Conformational Behavior of 3,7-Dihetera(N,N-;N,O-;N,S-) Bicyclo[3.3.1]Nonan-9-Ols Via Nmr Analysis Source: ResearchGate URL: [Link]
Sources
- 1. Focused enumeration and assessing the structural diversity of scaffold libraries: conformationally restricted bicyclic secondary diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dmccb22.scg.ch [dmccb22.scg.ch]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 7. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. syn-3-(4-Chlorobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Analgesic Activity of Amines Combining Diazaadamantane and Monoterpene Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hexadentate bispidine derivatives as versatile bifunctional chelate agents for copper(II) radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (CAS No. 169177-17-7). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, fostering a culture of safety and responsibility in the laboratory.
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is not widely available, a robust hazard assessment can be constructed by analyzing its chemical structure and data from analogous compounds.
The molecule belongs to the family of bicyclic aliphatic amines.[1] An analogous compound, 1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]nonane (lacking the C9 hydroxyl group), is classified as acutely toxic if swallowed (Acute Toxicity 3, Oral), warranting the "Skull and Crossbones" GHS pictogram. Amines as a class can be corrosive or irritating to skin and eyes and may be harmful to aquatic life.[2][3] Therefore, it is imperative to handle 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol as a hazardous substance with significant potential for toxicity.
Table 1: Inferred Hazard Profile and Safety Recommendations
| Hazard Parameter | Inferred Risk & Rationale | Recommended Precaution |
| Acute Toxicity (Oral) | High. Based on analogous structures (Acute Tox. 3), ingestion may be highly toxic. | Do not eat, drink, or smoke when using this product.[4] In case of ingestion, rinse mouth and call a POISON CENTER or doctor immediately.[3][4] |
| Skin Corrosion/Irritation | Moderate to High. Amines and related bicyclic compounds are often skin irritants or corrosives.[5][6] | Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[3] |
| Serious Eye Damage/Irritation | High. Expected to be a serious eye irritant or corrosive, a common hazard for this chemical class.[5][6] | Wear safety glasses with side shields or chemical goggles. Ensure eyewash stations are accessible.[3][6] |
| Environmental Hazard | High. Amines can be harmful to aquatic life.[3] Improper disposal can lead to long-term environmental contamination.[2][7] | Do not discharge to drains or the environment.[2][8] All waste must be collected for approved disposal. |
| Reactivity | Moderate. Incompatible with strong oxidizing agents and acids.[5][6] Reactions can be exothermic and hazardous. | Segregate from incompatible materials during storage and waste accumulation.[2] |
Regulatory Compliance: A Non-Negotiable Framework
All chemical waste disposal is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7] Laboratories are classified as waste generators and must adhere to specific requirements for waste accumulation, storage, labeling, and disposal.[9]
Key Regulatory Mandates:
-
Waste Determination: The generator is responsible for determining if their chemical waste is hazardous. Given the inferred toxicity, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol waste must be managed as hazardous.
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be accumulated at or near the point of generation in containers under the control of laboratory personnel.[10]
-
Container Management: Waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[7][10]
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[9]
Personnel Protective Equipment (PPE)
The following PPE is mandatory when handling 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in pure form or as waste. The rationale is to create a complete barrier against potential exposure routes.
-
Hand Protection: Chemically resistant gloves (Nitrile rubber is a suitable choice for incidental contact). Inspect gloves for tears or holes before use.[3]
-
Eye Protection: Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.[3]
-
Skin and Body Protection: A flame-retardant lab coat. For larger quantities or spill cleanup, a chemical-resistant apron or full suit may be necessary.[3]
-
Respiratory Protection: Use this compound only in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Step-by-Step Waste Collection and Disposal Protocol
This protocol ensures that waste is handled safely from the point of generation to its final disposal by a licensed contractor.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the lab, at or near where the waste is generated, for waste accumulation.[10]
-
This area must not be in a high-traffic path and should be away from drains or sources of ignition.
-
Ensure secondary containment (such as a chemical-resistant tray) is in place to contain potential leaks.
Step 2: Select and Prepare the Waste Container
-
Causality: The choice of container material is critical to prevent degradation, leaks, or dangerous reactions.
-
Use a high-density polyethylene (HDPE) or glass container with a screw-top, leak-proof cap. Plastic is often preferred to minimize the risk of breakage.[10]
-
Ensure the container is clean, dry, and chemically compatible with the amine waste. Do not use containers that previously held incompatible materials like strong acids or oxidizers.
-
Affix a "Hazardous Waste" label to the container before adding any waste. Fill in the generator's name, the accumulation start date, and the chemical name: "Waste 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol".
Step 3: Segregate and Accumulate Waste
-
Causality: Improper segregation is a primary cause of laboratory accidents. This compound must be segregated to prevent dangerous reactions.
-
Collect waste 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol and materials contaminated with it (e.g., pipette tips, contaminated gloves) in your designated container.
-
DO NOT mix this waste with:
-
Acids or Acid Chlorides[5]
-
Strong Oxidizing Agents
-
Halogenated Solvents (unless your facility's waste stream specifically allows it)
-
-
Keep the waste container securely closed at all times, except when adding waste.[10]
Step 4: Spill Management
-
In the event of a spill, evacuate non-essential personnel.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb large spills.
-
Carefully collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container.[8]
-
Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Step 5: Arrange for Disposal
-
Monitor the volume of waste in the SAA. Do not exceed 55 gallons of total hazardous waste. For acutely toxic wastes (which this may be considered), the limit is 1 quart.[10]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the full waste container.
-
Never pour 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol down the drain. [2][11] This is illegal and environmentally destructive.
-
The only approved final disposal route is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[2][8][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Caption: Decision workflow for safe handling and disposal.
Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By treating 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol as a hazardous and potentially toxic compound, and by adhering to the rigorous protocols for segregation, containment, and disposal outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EH&S guidelines, as they may have additional requirements.
References
- Daniels Health (2025).
- Laboratory Waste Guide (2025).
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Medical Laboratory Observer (2019).
- American Chemical Society.
- ACS Publications (2019). Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.
- Fisher Scientific (2012). SAFETY DATA SHEET: 1,5-Diazobicyclo[4.3.0]non-5-ene.
- ChemicalBook (2025). Chemical Safety Data Sheet MSDS / SDS - 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane.
- Fluorochem. 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
- Fisher Scientific (2018). SAFETY DATA SHEET: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.
- Collect and Recycle. Amine Disposal For Businesses.
- CDH Fine Chemical. Material Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene.
- Sigma-Aldrich. 1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]nonane.
- Technology C
- CymitQuimica (2024). Safety Data Sheet: ENDO-7-HYDROXY-3-OXA-9-AZABICYCLO[3.3.1]NONANE HCL.
- Sigma-Aldrich. 1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]nonane (Product Page).
- ABI Chem. 3,7-Diazabicyclo[3.3.1]nonan-9-ol, 1,3,5-trimethyl-.
- Enamine.
Sources
- 1. enamine.net [enamine.net]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. danielshealth.com [danielshealth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
